(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(7-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-2-4-7-8(5-9(13)14)11(15)12-10(6)7/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUIYXLJVZVXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672520 | |
| Record name | (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959241-61-3 | |
| Record name | (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a valuable heterocyclic compound with applications in pharmaceutical research and development. The guide details two primary synthetic routes, commencing with the construction of the core 7-methyl-2-oxindole scaffold via the esteemed Fischer indole synthesis and the Sandmeyer isatin synthesis. Subsequent functionalization at the C3 position through alkylation, followed by final hydrolysis, is meticulously described. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step experimental protocols.
Introduction: The Significance of Substituted Oxindoles
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the oxindole ring system allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective therapeutic agents. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other targeted therapies. The presence of the methyl group at the 7-position and the acetic acid moiety at the 3-position provides specific steric and electronic features that can influence molecular interactions with biological targets.
This guide will explore robust and reproducible synthetic strategies to access this important molecule, emphasizing the rationale behind methodological choices and providing detailed experimental procedures to ensure successful implementation in a laboratory setting.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule, this compound (1), points to the key intermediate, ethyl (7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate (2). This intermediate can be accessed through the C3-alkylation of 7-methyl-2-oxindole (3). The synthesis of the 7-methyl-2-oxindole core (3) is a critical step, for which two classical and reliable methods will be discussed: the Fischer indole synthesis and a route proceeding through a 7-methylisatin intermediate.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the 7-Methyl-2-oxindole Core
Two principal pathways for the synthesis of the crucial 7-methyl-2-oxindole intermediate are presented below. The choice of method may depend on the availability of starting materials, scalability, and desired purity profile.
Pathway A: Fischer Indole Synthesis
The Fischer indole synthesis is a venerable and highly versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] For the synthesis of 7-methyl-2-oxindole, 2-methylphenylhydrazine is reacted with a suitable pyruvate derivative.
The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[3] The use of pyruvic acid as the carbonyl partner directly introduces a carboxylic acid group at the 2-position, which can be subsequently decarboxylated.[1]
Caption: Fischer Indole Synthesis pathway to 7-Methyl-2-oxindole.
Pathway B: Sandmeyer Isatin Synthesis and Reduction
An alternative and often high-yielding route to 7-methyl-2-oxindole involves the synthesis of 7-methylisatin (7-methyl-1H-indole-2,3-dione) as a key intermediate. The Sandmeyer isatin synthesis is a classic method that begins with the reaction of an aniline, in this case, 2-methylaniline, with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide.[4] This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield 7-methylisatin.[5]
The resulting isatin can then be selectively reduced at the 3-position to afford the desired 7-methyl-2-oxindole.
Caption: Sandmeyer Isatin Synthesis and reduction pathway to 7-Methyl-2-oxindole.
C3-Alkylation of 7-Methyl-2-oxindole
With the 7-methyl-2-oxindole core in hand, the next critical step is the introduction of the acetic acid moiety at the C3 position. This is typically achieved through alkylation with an appropriate electrophile, such as ethyl bromoacetate. The reaction is base-mediated, and the choice of base is crucial for achieving high yield and selectivity, minimizing N-alkylation and dialkylation.[6] Common bases employed for this transformation include sodium ethoxide and sodium hydride.[6][7]
The reaction proceeds via deprotonation of the acidic C3 proton of the oxindole to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate.
Hydrolysis of the Ester
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be accomplished under either acidic or basic conditions.[8]
-
Acid-catalyzed hydrolysis: The ester is heated with a dilute mineral acid, such as hydrochloric or sulfuric acid. This reaction is reversible, so an excess of water is typically used to drive the equilibrium towards the products.[8][9]
-
Base-catalyzed hydrolysis (saponification): The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. This method is generally preferred as the reaction is irreversible.
Detailed Experimental Protocols
Synthesis of 7-Methylisatin (via Sandmeyer Synthesis)
-
In a 5 L flask, dissolve chloral hydrate (90 g, 0.54 mol) in water (1200 mL).
-
To this solution, add sodium sulfate decahydrate (1300 g, 10.9 mol).
-
Separately, prepare a solution of 2-methylaniline (54 g, 0.5 mol) in water (300 mL) containing concentrated hydrochloric acid (43 mL, 0.5 mol) and add it to the reaction mixture.
-
Add a solution of hydroxylamine hydrochloride (110 g, 1.58 mol) in water (50 mL).
-
Heat the mixture to reflux over 90 minutes and maintain reflux for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath. The crystalline isonitroso-2'-methylacetanilide will precipitate.
-
Isolate the solid by filtration and air dry.
-
In a separate flask, preheat concentrated sulfuric acid (325 mL) to 50 °C with vigorous stirring.
-
Slowly add the dried isonitroso-2'-methylacetanilide in portions, maintaining the temperature below 75 °C.
-
Once the addition is complete, heat the mixture at 80 °C for 30 minutes.
-
Cool the reaction mixture and pour it onto crushed ice (3 kg).
-
Isolate the precipitated 7-methylisatin by filtration.[4][5]
Synthesis of 7-Methyl-2-oxindole
This protocol is a general method for the reduction of isatins and should be adapted and optimized for 7-methylisatin.
-
To a solution of 7-methylisatin in a suitable solvent (e.g., ethanol), add a reducing agent such as sodium borohydride or catalytic hydrogenation can be employed.
-
The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield 7-methyl-2-oxindole.
Synthesis of Ethyl (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
-
To a solution of 7-methyl-2-oxindole in a suitable anhydrous solvent such as ethanol or dimethylformamide (DMF), add a base like sodium ethoxide or sodium hydride portion-wise at 0 °C under an inert atmosphere.[7]
-
Stir the mixture at room temperature for a specified time to ensure complete formation of the enolate.
-
Cool the reaction mixture again to 0 °C and add ethyl bromoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired ester.
Synthesis of this compound
-
Dissolve the ethyl (7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate in a suitable solvent mixture (e.g., ethanol/water).
-
Add a solution of a strong base, such as sodium hydroxide, and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.[8]
Characterization Data
-
¹H NMR: Expected signals would include aromatic protons on the benzene ring, a singlet for the methyl group, and signals for the CH and CH₂ protons of the acetic acid moiety.
-
¹³C NMR: Characteristic peaks for the carbonyl carbons of the lactam and the carboxylic acid, as well as signals for the aromatic and aliphatic carbons.
-
IR Spectroscopy: Key vibrational bands would be observed for the N-H and C=O stretching of the lactam, the O-H and C=O stretching of the carboxylic acid, and C-H stretching of the aromatic and aliphatic groups.[10][11]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉NO₃, MW: 191.18 g/mol ) would be expected.[12]
Conclusion
The synthesis of this compound can be reliably achieved through well-established synthetic methodologies. The choice between the Fischer indole synthesis and the Sandmeyer isatin synthesis for the construction of the 7-methyl-2-oxindole core will depend on laboratory-specific factors. The subsequent C3-alkylation and final ester hydrolysis are robust transformations that can be optimized to achieve high yields of the desired product. This guide provides a solid foundation for researchers to successfully synthesize this valuable compound for further applications in drug discovery and development.
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An In-depth Technical Guide to 7-Methyl-2-oxindole-3-acetic acid: Chemical Properties, Synthesis, and Biological Frontiers
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyl-2-oxindole-3-acetic acid, a derivative of the well-known phytohormone indole-3-acetic acid (IAA), is an emerging molecule of interest with potential applications spanning from agriculture to medicine. While its structural similarity to IAA suggests a role in plant growth regulation, recent interest has been piqued by its potential as a synthetic precursor for compounds with anti-diabetic, anti-obesity, and anti-atherosclerotic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and known biological activities of 7-Methyl-2-oxindole-3-acetic acid, offering a foundational resource for researchers and drug development professionals.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. 7-Methyl-2-oxindole-3-acetic acid belongs to the oxindole family, a class of compounds characterized by a bicyclic structure comprising a benzene ring fused to a five-membered ring containing an amide function. The presence of a methyl group at the 7-position and an acetic acid moiety at the 3-position distinguishes this particular derivative.
Historically, research on similar molecules has focused on their role as plant growth regulators.[1] However, the therapeutic potential of indole derivatives is an expanding field of study.[2] This guide will delve into the specific chemical characteristics of 7-Methyl-2-oxindole-3-acetic acid, explore potential synthetic routes, and summarize the current understanding of its biological significance, with a particular focus on its emerging therapeutic prospects.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 7-Methyl-2-oxindole-3-acetic acid is fundamental for its synthesis, purification, and formulation in biological studies.
Structural and Molecular Data
The chemical structure of 7-Methyl-2-oxindole-3-acetic acid is depicted below.
Figure 1: Chemical structure of 7-Methyl-2-oxindole-3-acetic acid.
Table 1: Physicochemical Properties of 7-Methyl-2-oxindole-3-acetic acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [3] |
| Molecular Weight | 205.21 g/mol | [3] |
| Melting Point | >183°C (decomposes) | [4] |
| 178-186 °C | [5] | |
| Boiling Point (Predicted) | 413.8±30.0 °C | [4] |
| Density (Predicted) | 1.299±0.06 g/cm³ | [4] |
| Appearance | Yellowish to off-white crystalline powder | [5] |
| Storage | 2-8°C or -20°C, protect from light | [3][4] |
Solubility
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 7-Methyl-2-oxindole-3-acetic acid.
-
¹H NMR Spectroscopy: A proton NMR spectrum for 7-Methylindole-3-acetic acid is available, which can be used for structural confirmation.[7] Detailed peak assignments would require further analysis but would be expected to show signals corresponding to the aromatic protons, the methyl group protons, the methylene protons of the acetic acid side chain, and the N-H proton of the oxindole ring.
-
¹³C NMR Spectroscopy: While a specific ¹³C NMR spectrum for 7-Methyl-2-oxindole-3-acetic acid is not currently published, data for the parent compound, indole-3-acetic acid, is available and can serve as a reference for expected chemical shifts.[8][9] Key resonances would include those for the carbonyl carbon of the oxindole, the carboxylic acid carbon, and the carbons of the aromatic ring and methyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum of 7-Methyl-2-oxindole-3-acetic acid would be expected to show characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), the C=O stretch of the lactam (around 1680-1700 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).[10][11]
-
Mass Spectrometry (MS): The mass spectrum of 7-Methyl-2-oxindole-3-acetic acid would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the indole ring.[12]
Synthesis and Purification
The synthesis of 7-Methyl-2-oxindole-3-acetic acid can be approached through established methods for indole and oxindole synthesis, with appropriate modifications for the desired substitution pattern.
Synthetic Strategies
Two classical methods for indole synthesis, the Fischer indole synthesis and the Japp-Klingemann reaction, are plausible routes for preparing the 7-methylindole precursor, which can then be oxidized to the desired 2-oxindole.
Figure 2: Potential synthetic pathways to 7-Methyl-2-oxindole-3-acetic acid.
3.1.1. Fischer Indole Synthesis
The Fischer indole synthesis is a versatile method for constructing the indole ring from an arylhydrazine and an aldehyde or ketone under acidic conditions.[7][13] For the synthesis of a 7-methylindole precursor, m-tolylhydrazine would be reacted with a suitable α-ketoacid or its ester, followed by cyclization.[14][15]
3.1.2. Japp-Klingemann Reaction
The Japp-Klingemann reaction provides an alternative route to the necessary arylhydrazone intermediate.[12] This reaction involves the coupling of an aryl diazonium salt (derived from m-toluidine) with a β-ketoester. The resulting hydrazone can then be cyclized under acidic conditions, similar to the final steps of the Fischer indole synthesis, to yield the 7-methylindole core.[1][16]
3.1.3. Oxidation to the 2-Oxindole
Once the 7-methylindole-3-acetic acid precursor is obtained, it can be oxidized to the corresponding 2-oxindole. Various oxidizing agents can be employed for this transformation, including N-bromosuccinimide (NBS) or potassium peroxymonosulfate (Oxone®). The specific reaction conditions would need to be optimized to achieve a good yield and minimize side reactions.
Purification
Purification of the final product is critical to remove starting materials, reagents, and byproducts.
3.2.1. Recrystallization
Recrystallization is a common and effective method for purifying crystalline solids.[17][18] The choice of solvent is crucial and should be guided by the solubility properties of 7-Methyl-2-oxindole-3-acetic acid. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures would be ideal.
3.2.2. Column Chromatography
For more challenging purifications or to isolate the product from closely related impurities, column chromatography is a powerful technique.[16] A silica gel stationary phase with a suitable mobile phase, likely a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), would be employed. The polarity of the mobile phase can be adjusted to achieve optimal separation.
Biological Activity and Therapeutic Potential
While research into the specific biological activities of 7-Methyl-2-oxindole-3-acetic acid is still in its early stages, the known effects of the parent compound, indole-3-acetic acid (IAA), and other indole derivatives provide a strong rationale for its investigation in several therapeutic areas.
Anti-Atherosclerotic Effects
A groundbreaking recent study has linked the gut microbiota-derived metabolite, indole-3-acetic acid (IAA), to the amelioration of atherosclerosis.[13][19] The study demonstrated that IAA improves atherosclerosis by restoring the balance of M1/M2 macrophage polarization and inhibiting inflammation.[19] Specifically, IAA was shown to inhibit the TLR4/MyD88/NF-κB signaling pathway in M1 macrophages, thereby reducing the inflammatory response that contributes to plaque formation and instability.[20][21][22] Given its structural similarity, 7-Methyl-2-oxindole-3-acetic acid may exert similar or enhanced effects on these pathways, making it a promising candidate for further investigation as an anti-atherosclerotic agent.
Figure 3: Proposed mechanism of action for the anti-atherosclerotic effects of indole-3-acetic acid.
Potential Anti-Diabetic and Anti-Obesity Effects
The therapeutic potential of 7-Methyl-2-oxindole-3-acetic acid in the context of diabetes and obesity is an area of active interest. While direct studies are lacking, the mechanisms of action of other compounds, including acetic acid and various natural products, suggest plausible pathways for investigation.
4.2.1. Modulation of AMPK and PPARγ
AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma (PPARγ) are key regulators of cellular energy homeostasis and are important targets in the treatment of metabolic disorders.[1][2][4][23][24] Acetic acid has been shown to activate AMPK, leading to increased glucose uptake and fatty acid oxidation.[23][24] Many natural and synthetic compounds with anti-diabetic and anti-obesity properties act as PPARγ modulators.[1] It is hypothesized that 7-Methyl-2-oxindole-3-acetic acid may interact with these pathways, and further research is warranted to explore this possibility.
4.2.2. Inhibition of α-Glucosidase and α-Amylase
Inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[25] Certain oxindole derivatives have been shown to be potent inhibitors of α-glucosidase.[26] Investigating the inhibitory potential of 7-Methyl-2-oxindole-3-acetic acid against these enzymes could reveal a direct mechanism for its potential anti-diabetic effects.
Future Directions
The field of research surrounding 7-Methyl-2-oxindole-3-acetic acid is ripe with opportunities for further exploration. Key areas for future investigation include:
-
Development of optimized and scalable synthetic protocols.
-
Comprehensive spectroscopic characterization to establish a complete and verified dataset.
-
In-depth in vitro and in vivo studies to elucidate the mechanisms of action in atherosclerosis, diabetes, and obesity.
-
Identification of specific molecular targets through techniques such as affinity chromatography and proteomics.
-
Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.
Conclusion
7-Methyl-2-oxindole-3-acetic acid is a molecule with significant untapped potential. Its chemical properties and structural relationship to biologically active indole derivatives make it a compelling subject for further research. The recent discovery of the role of IAA in atherosclerosis provides a strong impetus for investigating the therapeutic properties of its analogs. This guide has provided a comprehensive overview of the current knowledge on 7-Methyl-2-oxindole-3-acetic acid, with the aim of stimulating further research into its synthesis, characterization, and biological evaluation, ultimately paving the way for the development of novel therapeutics for metabolic and cardiovascular diseases.
References
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Japp, F. R., & Klingemann, F. (1888). Ueber die Einwirkung von Diazobenzol auf Acetessigester, Brenztraubensäure, etc. Berichte der deutschen chemischen Gesellschaft, 21(1), 549-555. [Link]
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Liu, W., Wang, J., Yang, H., Li, C., Lan, W., Chen, T., ... & Tang, Y. (2025). The Metabolite Indole-3-Acetic Acid of Bacteroides Ovatus Improves Atherosclerosis by Restoring the Polarisation Balance of M1/M2 Macrophages and Inhibiting Inflammation. Advanced Science, 12(11), e2413010. [Link]
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Chen, K. H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A rapid and simple procedure for purification of indole-3-acetic acid prior to GC-SIM-MS analysis. Plant physiology, 86(3), 822–825. [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules (Basel, Switzerland), 15(4), 2491–2498. [Link]
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Spectroscopic Characterization of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic signature of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.
Molecular Structure and Expected Spectroscopic Features
This compound is an oxindole derivative. The structural features that will dominate its spectroscopic data are the substituted aromatic ring, the cyclic amide (lactam), the chiral center at the 3-position, and the carboxylic acid moiety. Understanding the interplay of these functional groups is key to interpreting the spectral data.
Predicted ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of protons in a molecule. The expected ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit the following key signals.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is typically deshielded and often appears as a broad signal that can exchange with D₂O. |
| Amide (-NH) | 10.0 - 10.5 | Singlet | 1H | The amide proton's chemical shift is influenced by hydrogen bonding and solvent. |
| Aromatic (H-4, H-5, H-6) | 6.8 - 7.2 | Multiplet | 3H | The protons on the benzene ring will show characteristic splitting patterns (doublets, triplets) depending on their coupling to each other. The electron-donating methyl group and the electron-withdrawing amide will influence their precise shifts. |
| Methine (C₃-H) | 3.5 - 4.0 | Triplet or Doublet of Doublets | 1H | This proton is at a chiral center and adjacent to the methylene group of the acetic acid side chain. Its multiplicity will depend on the coupling with the two diastereotopic methylene protons. |
| Methylene (-CH₂) | 2.5 - 3.0 | Doublet of Doublets | 2H | These protons are diastereotopic due to the adjacent chiral center, and will likely appear as two distinct signals, each coupled to the C₃-H proton and to each other (geminal coupling). |
| Methyl (-CH₃) | 2.2 - 2.4 | Singlet | 3H | The aromatic methyl group will appear as a singlet. |
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of a molecule. The predicted spectrum for the target compound is summarized below.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (Amide, C=O) | 175 - 180 | The lactam carbonyl carbon is highly deshielded. |
| Carbonyl (Carboxylic Acid, C=O) | 170 - 175 | The carboxylic acid carbonyl is also significantly deshielded. |
| Aromatic (Quaternary, C-3a, C-7a) | 135 - 145 | These carbons are part of the fused ring system. |
| Aromatic (Quaternary, C-7) | 125 - 135 | The carbon bearing the methyl group. |
| Aromatic (CH, C-4, C-5, C-6) | 110 - 130 | The protonated aromatic carbons. |
| Methine (C-3) | 40 - 45 | The aliphatic carbon at the chiral center. |
| Methylene (-CH₂) | 35 - 40 | The aliphatic methylene carbon of the acetic acid side chain. |
| Methyl (-CH₃) | 15 - 20 | The aromatic methyl carbon. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.[1]
Table 3: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type | Characteristics |
| Carboxylic Acid O-H | 2500 - 3300 | Stretching | Very broad and strong, often obscuring other signals in this region.[2][3] |
| Amide N-H | 3100 - 3300 | Stretching | Medium to strong, sharp peak. |
| Aromatic C-H | 3000 - 3100 | Stretching | Medium to weak, sharp peaks. |
| Aliphatic C-H | 2850 - 3000 | Stretching | Medium to weak, sharp peaks. |
| Amide C=O | 1680 - 1720 | Stretching | Strong and sharp, characteristic of a lactam. |
| Carboxylic Acid C=O | 1700 - 1730 | Stretching | Strong and sharp, may overlap with the amide carbonyl.[2] |
| Aromatic C=C | 1450 - 1600 | Stretching | Multiple medium to strong, sharp peaks. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. The molecular formula for this compound is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol .[4]
Expected Mass Spectrometric Data:
-
Molecular Ion (M⁺): A peak at m/z = 205 would be expected for the molecular ion in electron ionization (EI) MS. In electrospray ionization (ESI), peaks at m/z = 206 ([M+H]⁺) in positive ion mode or m/z = 204 ([M-H]⁻) in negative ion mode would be anticipated.
-
Key Fragmentation Patterns:
-
Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 160.
-
Loss of the entire acetic acid side chain (-CH₂COOH, 59 Da) resulting in a fragment at m/z = 146.
-
Further fragmentation of the oxindole ring system.
-
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[5][6]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.[5][6]
IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Method Selection: Choose an appropriate ionization technique, such as ESI or EI, depending on the desired information.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the spectrum over a suitable m/z range.
Structural Elucidation Workflow
The combined use of these spectroscopic techniques provides a powerful workflow for confirming the structure of a synthesized compound.
Caption: Workflow for Spectroscopic Structure Elucidation.
Conclusion
The predicted spectroscopic data for this compound presents a unique fingerprint that can be used for its unambiguous identification. The combination of ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and elemental composition. This guide provides a robust framework for researchers to interpret the spectroscopic data of this compound and its analogs.
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A Technical Guide to the Crystallographic Analysis of 7-Methyl-2-oxindole-3-acetic acid: Unveiling Molecular Architecture for Drug Discovery
This guide provides an in-depth exploration of the crystallographic determination of 7-Methyl-2-oxindole-3-acetic acid, a molecule of significant interest in medicinal chemistry. We will delve into the rationale behind studying its three-dimensional structure and the experimental workflow required to elucidate it, offering insights for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Oxindole Scaffold
The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Derivatives of 2-oxindole have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The substituent at the C3 position of the oxindole ring plays a crucial role in defining the molecule's biological function and specificity.[3][4] 7-Methyl-2-oxindole-3-acetic acid, a specific derivative, holds potential for therapeutic applications, making a detailed understanding of its molecular structure paramount for rational drug design and development.[5]
Determining the precise three-dimensional arrangement of atoms within a crystal, known as its crystal structure, provides invaluable information about intermolecular interactions, conformational preferences, and the overall shape of the molecule. This knowledge is fundamental for understanding its interaction with biological targets, such as enzymes and receptors, and for designing more potent and selective drug candidates. Single-crystal X-ray diffraction is the definitive technique for obtaining this high-resolution structural data.[6][7][8]
Experimental Determination of Crystal Structure: A Step-by-Step Workflow
The process of determining a crystal structure via single-crystal X-ray diffraction involves a series of meticulous steps, from sample preparation to data analysis.
The first and often most challenging step is to grow high-quality single crystals of the compound of interest.[9] For 7-Methyl-2-oxindole-3-acetic acid, this would typically involve dissolving the synthesized and purified compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Other common techniques include slow cooling of a saturated solution or vapor diffusion. The goal is to obtain crystals that are of sufficient size (typically 0.1-0.3 mm in each dimension) and have a well-ordered internal lattice.[7]
Experimental Protocol: Slow Evaporation Crystallization
-
Dissolution: Dissolve a small amount of purified 7-Methyl-2-oxindole-3-acetic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) at a slightly elevated temperature to achieve saturation.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.
-
Crystallization: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer.[7][8] The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots.[6][8] A modern diffractometer uses a sensitive detector to record the positions and intensities of these diffracted spots at various crystal orientations.[6]
Workflow for Single-Crystal X-ray Diffraction Data Collection
Caption: Workflow for determining a crystal structure using single-crystal X-ray diffraction.
The collected diffraction data is processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).[7] The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map. This map is interpreted to build an initial atomic model of the molecule. The model is then refined against the experimental data to improve its accuracy, resulting in the final crystal structure with precise atomic coordinates, bond lengths, and bond angles.[7]
Crystallographic Data of an Analogous Oxindole Derivative
While the specific crystallographic data for 7-Methyl-2-oxindole-3-acetic acid is not publicly available at the time of this writing, we can examine the crystal structure of a related compound, methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate, to illustrate the type of information obtained.[10]
| Parameter | Value for methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate[10] |
| Chemical Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.6814 (7) |
| b (Å) | 5.6106 (4) |
| c (Å) | 16.5299 (11) |
| β (°) | 108.713 (2) |
| Volume (ų) | 1026.09 (12) |
| Z | 4 |
This data provides a precise description of the unit cell and the symmetry within the crystal. The final refined structure would also provide the exact coordinates of each atom, allowing for a detailed analysis of the molecule's conformation and intermolecular interactions. For instance, the analysis of the analog revealed C—H⋯O hydrogen bonds that link molecules into dimers and ribbons.[10]
Implications for Drug Discovery
The detailed structural information obtained from the crystallographic analysis of 7-Methyl-2-oxindole-3-acetic acid would have significant implications for drug discovery efforts:
-
Structure-Activity Relationship (SAR) Studies: By understanding the precise conformation of the molecule, researchers can better rationalize its biological activity and design new derivatives with improved properties.
-
Target-Based Drug Design: If the crystal structure of 7-Methyl-2-oxindole-3-acetic acid in complex with its biological target is determined, it would provide a detailed map of the binding site interactions. This is crucial for designing inhibitors or modulators with high affinity and selectivity.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing these polymorphs.
Logical Relationship between Crystal Structure and Drug Development
Caption: The central role of crystal structure determination in the drug development pipeline.
Conclusion
The determination of the crystal structure of 7-Methyl-2-oxindole-3-acetic acid is a critical step in unlocking its full therapeutic potential. The in-depth structural insights gained from single-crystal X-ray diffraction provide a solid foundation for medicinal chemists to design and synthesize next-generation drug candidates with enhanced efficacy and safety profiles. This technical guide outlines the fundamental principles and a practical workflow for achieving this goal, emphasizing the synergy between structural biology and modern drug discovery.
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Title: A Technical Guide to the Putative Therapeutic Targets of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A Structurally-Informed Hypothesis and Validation Workflow
An In-Depth Technical Guide
Abstract: (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a novel small molecule for which specific biological activities and therapeutic targets have not yet been characterized in public literature. However, its chemical architecture, featuring a 7-methylated oxindole core linked to an acetic acid moiety at the C3 position, provides a strong foundation for forming data-driven hypotheses. The oxindole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and natural products known for a wide range of biological activities.[1][2][3] Concurrently, the indole-3-acetic acid motif, while famous as a plant auxin, is now understood to be a product of tryptophan metabolism by gut microbiota with potential roles in modulating human cellular pathways.[4] This guide deconstructs the molecule's core components to propose four primary classes of putative therapeutic targets: Protein Kinases, p53-MDM2 Interaction, COX/LOX Enzymes, and the Aryl Hydrocarbon Receptor. We present a comprehensive, multi-phase experimental workflow, complete with detailed protocols, designed to systematically investigate these hypotheses, validate target engagement, and elucidate the mechanism of action, thereby providing a complete roadmap for researchers and drug development professionals.
Section 1: Introduction to the Molecule of Interest
Chemical Structure and Properties
This compound is an organic compound belonging to the oxindole class. Its structure is characterized by a bicyclic oxindole core, which is an oxidized derivative of indole. Key features include a lactam ring, a methyl group at the 7-position of the aromatic ring, and a carboxymethyl (acetic acid) group substituted at the C3 position. The C3 position is a stereocenter, meaning the compound can exist as enantiomers, a critical consideration for biological activity.
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Core Scaffold | 2-Oxindole |
| Key Substituents | 7-Methyl, 3-Acetic Acid |
| LogP (Predicted) | ~1.3 |
The Oxindole Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-oxindole core is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, prized for its versatile biological activities.[1][5] Its structure, featuring hydrogen bond donors and acceptors, allows it to interact with a wide array of biological targets. This scaffold is found in several FDA-approved drugs, highlighting its clinical significance. For example, Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, and Ropinirole is a dopamine agonist for treating Parkinson's disease.[6][7] The broad utility of the oxindole core suggests that our molecule of interest has a high probability of possessing significant bioactivity.
The Indole-3-Acetic Acid Motif: Beyond Plant Hormones
Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class.[8][9] However, its biological relevance is not confined to botany. IAA is also synthesized by various microorganisms, including human gut microbiota, as a metabolite of tryptophan.[4][8][10] Emerging research indicates that these microbial metabolites can interact with human host cells, influencing physiological processes. Specifically, indole derivatives have been shown to act as ligands for the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses.[4] The presence of this motif in our target compound suggests potential roles in immunomodulation or related pathways.
Section 2: Hypothesis-Driven Target Identification
Based on the structural components of this compound, we can logically deduce several high-probability target classes.
Hypothesis 1: Protein Kinase Inhibition
Rationale: The oxindole scaffold is a cornerstone of modern kinase inhibitor design.[7] Its planar structure is well-suited to occupy the ATP-binding pocket of many kinases, forming key hydrogen bonds with the "hinge" region. Numerous oxindole-based compounds have been developed as potent inhibitors of Receptor Tyrosine Kinases (RTKs) like VEGFR-2 and non-receptor kinases such as Cyclin-Dependent Kinases (CDKs).[11][12][13] The 7-methyl group may confer selectivity by interacting with specific sub-pockets, while the C3-acetic acid side chain could extend into the solvent-exposed region to form additional interactions.
Potential Kinase Targets:
-
VEGFR-2: Crucial for angiogenesis; a common target for oxindole drugs.[11][12]
-
CDK2/4/6: Key regulators of the cell cycle; a validated target class for cancer therapy.[7][12][13]
-
FLT3: Often mutated in acute myeloid leukemia (AML); a target for recently developed oxindole inhibitors.[13]
Hypothesis 2: Modulation of the p53-MDM2 Interaction
Rationale: The inhibition of the p53-MDM2 protein-protein interaction is a major therapeutic strategy for reactivating the p53 tumor suppressor pathway. Spirooxindoles, which feature a spirocyclic system at the C3 position, are a well-established class of MDM2 inhibitors.[14] Although our compound is not spirocyclic, the C3-acetic acid substituent is critically important as it can mimic the interactions of key p53 residues (e.g., Phe19, Trp23, Leu26) that insert into the MDM2 hydrophobic pocket. The carboxylic acid could form crucial salt bridges or hydrogen bonds within the binding site.
Hypothesis 3: Inhibition of COX/LOX Enzymes
Rationale: The structure of this compound bears a resemblance to non-steroidal anti-inflammatory drugs (NSAIDs), particularly those with an indole core like Indomethacin. The acetic acid moiety is a classic pharmacophore for inhibitors of cyclooxygenase (COX) enzymes. Furthermore, recent studies have successfully developed oxindole derivatives as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile with potentially reduced side effects.[15] This structural analogy makes the enzymes of the arachidonic acid cascade compelling targets.
Hypothesis 4: Aryl Hydrocarbon Receptor (AhR) Agonism
Rationale: As discussed, tryptophan metabolites produced by gut bacteria are known signaling molecules that can activate the Aryl Hydrocarbon Receptor (AhR).[4] IAA itself has been shown to be an AhR agonist.[4] AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, gut barrier function, and xenobiotic metabolism. The indole core of our compound is the primary structural determinant for AhR binding, making this a highly plausible target.
Section 3: A Practical Workflow for Target Identification and Validation
This section outlines a phased experimental approach to systematically test the hypotheses generated in Section 2.
Phase 1: In Vitro Target Screening & Hit Confirmation
The initial phase focuses on using high-throughput in vitro assays to determine if the compound interacts with the proposed targets.
Experimental Protocol 3.1.1: Broad Spectrum Kinase Inhibition Assay (Example: KINOMEscan™)
Causality: A broad kinase panel is the most efficient method to survey a large portion of the kinome for potential interactions. This unbiased approach avoids focusing prematurely on a single kinase and can reveal unexpected off-target effects or novel primary targets.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Principle: The assay utilizes a competition binding format. The compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in signal indicates that the test compound is competing for the active site.
-
Execution:
-
Submit the compound to a commercial service (e.g., Eurofins DiscoverX) for screening against their full kinase panel at a standard concentration (e.g., 1 µM).
-
Request results as percent inhibition or Kd values.
-
-
Data Analysis: Identify kinases that show significant inhibition (e.g., >90% inhibition). These are considered primary "hits" for follow-up validation.
Protocol 3.1.2: p53-MDM2 Fluorescence Polarization (FP) Assay
Methodology:
-
Reagents: Recombinant human MDM2 protein, a fluorescently-labeled p53-derived peptide (e.g., TAMRA-p53).
-
Procedure:
-
In a 384-well plate, add MDM2 protein and the TAMRA-p53 peptide to assay buffer.
-
Add serial dilutions of the test compound (and a known inhibitor like Nutlin-3a as a positive control).
-
Incubate at room temperature for 60 minutes.
-
Measure fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent peptide from MDM2 by the compound.
-
-
Analysis: Calculate the IC₅₀ value by fitting the dose-response curve.
Phase 2: Cellular Target Engagement
After identifying a primary target in vitro, it is crucial to confirm that the compound engages this target within the complex environment of a living cell.
Experimental Protocol 3.2.1: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. This method provides direct evidence of target engagement in intact cells, bridging the gap between in vitro biochemistry and cellular activity.
Methodology:
-
Cell Culture: Grow a relevant cell line (e.g., HUVEC for VEGFR-2, HCT116 for MDM2) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound at various concentrations (e.g., 1-100 µM) or a vehicle control (DMSO) for 2 hours.
-
Heating Step: Harvest the cells, resuspend them in PBS, and aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Protein Quantification: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation (20,000 x g for 20 minutes).
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting or ELISA with an antibody specific to the target protein.
-
Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target stabilization and therefore, engagement.
Diagram: CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Phase 3: Elucidating Mechanism of Action
Validating target engagement is followed by demonstrating that this engagement leads to a functional cellular outcome.
Experimental Protocol 3.3.1: Downstream Signaling Pathway Analysis
Causality: If the compound binds to and inhibits a target like a kinase, the phosphorylation of its downstream substrates should decrease. This experiment connects target engagement to a functional consequence, confirming the compound's mechanism of action.
Methodology (Example for VEGFR-2):
-
Cell Culture: Starve HUVEC cells overnight in a low-serum medium to reduce basal signaling.
-
Treatment: Pre-treat cells with various concentrations of the test compound for 2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (the ligand for VEGFR-2) for 10 minutes.
-
Lysis & Western Blot: Lyse the cells and perform a Western Blot analysis using antibodies against:
-
Phospho-VEGFR2 (pY1175) - to confirm target inhibition.
-
Total VEGFR2 - as a loading control.
-
Phospho-ERK1/2 - a key downstream effector.
-
Total ERK1/2 - as a loading control.
-
-
Analysis: A dose-dependent decrease in the phosphorylation of VEGFR2 and ERK1/2 in compound-treated cells confirms on-target pathway inhibition.
Diagram: Hypothesized VEGFR-2 Signaling Inhibition
Caption: Inhibition of the VEGFR-2 signaling cascade.
Section 4: Data Interpretation and Future Directions
Summary of Hypothetical Screening Results
The table below illustrates how data from the proposed experiments could be organized to build a comprehensive profile of the compound's activity.
| Target Class | Assay | Endpoint | Hypothetical Result | Interpretation |
| Protein Kinases | KINOMEscan™ (1 µM) | % Inhibition | VEGFR-2: 98%CDK2: 85% | Potent dual inhibitor of VEGFR-2 and CDK2. |
| Kinase IC₅₀ Assay | IC₅₀ (nM) | VEGFR-2: 50 nMCDK2: 250 nM | Higher potency against VEGFR-2. | |
| p53-MDM2 | FP Assay | IC₅₀ (µM) | > 100 µM | Not a direct inhibitor of p53-MDM2 interaction. |
| COX/LOX | Enzyme Inhibition | IC₅₀ (µM) | COX-1: 25 µMCOX-2: 15 µM5-LOX: > 50 µM | Moderate and somewhat selective COX-2 inhibitor. |
| AhR | Reporter Assay | EC₅₀ (µM) | 5 µM | Active as an AhR agonist. |
| Cellular Engagement | CETSA (VEGFR-2) | ΔTm (°C) | + 4.5°C at 10 µM | Strong evidence of direct VEGFR-2 binding in cells. |
Future Directions
Based on the hypothetical results, future work would focus on the potent VEGFR-2/CDK2 inhibitory activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the 7-methyl group (e.g., to 7-fluoro, 7-methoxy) and the acetic acid side chain (e.g., to propionic acid, amide) to optimize potency and selectivity.
-
In Vivo Studies: Test the compound in relevant animal models, such as tumor xenograft models, to evaluate its anti-angiogenic and anti-proliferative efficacy in vivo.
-
ADME/Tox Profiling: Conduct studies to determine the compound's absorption, distribution, metabolism, excretion, and toxicity profile.
References
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- Structure of commercially available drugs with an oxindole core.
- Identification of potential biological targets of oxindole scaffolds via in silico repositioning str
- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu
- Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. (2021).
- Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16).
- Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. PMC - NIH. (2023).
- Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. PubMed Central. (n.d.).
- Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers. (n.d.).
- Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. MDPI. (n.d.).
- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances (RSC Publishing). (2023).
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- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding P
- Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. PMC - PubMed Central. (2024).
- Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Juniper Publishers. (2018).
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- The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modul
- C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. IISER Pune. (n.d.).
- Use of indole-3-acetic acid derivatives in medicine.
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An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Executive Summary
This guide provides a comprehensive framework for the computational prediction of biological activity for the novel chemical entity, (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. In the absence of empirical data, this document outlines a systematic, multi-faceted in silico approach to generate robust hypotheses regarding the compound's potential therapeutic applications and liabilities. We will navigate a workflow that begins with fundamental compound characterization and progresses through advanced, high-performance computing techniques including ligand-based and structure-based drug design methodologies. This encompasses Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, molecular docking, and molecular dynamics (MD) simulations. The overarching goal is to construct a detailed bioactivity profile that can efficiently guide and prioritize subsequent experimental validation, thereby accelerating the drug discovery pipeline.[1][2]
Introduction
The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with high attrition rates.[3] To mitigate these challenges, computational drug design has become an indispensable pillar of modern pharmaceutical research.[2] In silico techniques offer a powerful lens through which we can predict a molecule's behavior, allowing for the rapid screening of vast chemical libraries and the optimization of lead candidates before significant resources are committed to laboratory synthesis and testing.[3][4]
This guide focuses on a specific molecule of interest: This compound . This compound belongs to the oxindole class, a privileged scaffold in medicinal chemistry known to interact with a variety of biological targets.[5][6] A close analog, (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, is a known plant metabolite.[5] The addition of a methyl group at the 7-position can significantly alter its physicochemical properties and, consequently, its biological activity.
Our objective is to apply a rigorous, multi-pronged computational workflow to predict the bioactivity of this specific molecule. This process is not merely a sequence of steps but a logical, self-validating system designed to build a scientifically sound hypothesis grounded in the fundamental principles of molecular interaction.
Overall In Silico Bioactivity Prediction Workflow
The computational strategy is bifurcated into two primary arms: ligand-based methods, which are employed when a biological target is unknown, and structure-based methods, which are used when a specific target can be identified or hypothesized.[7][8] Both pathways converge to provide a holistic prediction of the compound's bioactivity profile, including its potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Caption: High-level overview of the integrated in silico workflow.
Section 1: Compound Characterization and Data Acquisition
Before any predictive modeling can commence, a thorough characterization of the molecule is essential. This foundational step involves gathering physicochemical data and ensuring the structural integrity of the input molecule.
Physicochemical Properties
The physicochemical properties of a compound are determinants of its pharmacokinetic behavior.[1] Publicly accessible databases like PubChem serve as the primary source for this information.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959241-61-3 | [10] |
| Molecular Formula | C11H11NO3 | [10] |
| Molecular Weight | 205.21 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| SMILES | CC1=CC=CC2=C1C(C(=O)N2)CC(=O)O | Derived from structure |
| InChI Key | InChI=1S/C11H11NO3/c1-6-3-2-4-7-8(5-9(13)14)11(15)12-10(6)7/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | [10] |
Sourcing and Preparing the Molecular Structure
A high-quality, three-dimensional structure is the starting point for all subsequent analyses.
Protocol 1: Ligand Preparation
-
Obtain 2D Structure: Retrieve the canonical SMILES string from PubChem (CID: 45791297).[10]
-
Generate 3D Coordinates: Use a computational chemistry software package (e.g., RDKit, Open Babel) to convert the 2D SMILES string into a 3D structure.
-
Energy Minimization: This is a crucial step to relieve any steric strain from the initial 3D conversion. Apply a suitable force field (e.g., MMFF94 or UFF) to find a low-energy conformation of the molecule.
-
Causality: An unoptimized, high-energy ligand conformation can lead to inaccurate docking poses and flawed interaction analysis.[11]
-
-
Protonation State and Tautomers: At physiological pH (approx. 7.4), the carboxylic acid group will likely be deprotonated. It is critical to determine the correct protonation state as it governs the potential for hydrogen bonding and electrostatic interactions. Generate relevant tautomers if applicable.
-
Save in Appropriate Format: Save the prepared ligand structure in formats required by downstream software (e.g., .mol2, .sdf, or .pdbqt for docking).[1]
Section 2: Ligand-Based Bioactivity Prediction
Ligand-based methods are predicated on the principle that structurally similar molecules often exhibit similar biological activities.[4] These approaches are invaluable when the three-dimensional structure of the biological target is unknown.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical correlation between the chemical features of a set of molecules and their measured biological activity.[3] A robust QSAR model can then predict the activity of new, untested compounds like our molecule of interest.[2]
Caption: Step-by-step workflow for developing a predictive QSAR model.
Protocol 2: Predictive QSAR Modeling
-
Data Set Assembly: Collect a dataset of structurally related indole derivatives with known bioactivity against a specific target from databases like ChEMBL.[12][13] The quality and homogeneity of this data are paramount for building a predictive model.
-
Data Curation: Standardize chemical structures and convert bioactivity data (e.g., IC50, Ki) to a consistent logarithmic scale (e.g., pIC50 = -log(IC50)).
-
Molecular Descriptor Calculation: For each molecule in the dataset, calculate a wide range of numerical descriptors that encode its structural, physicochemical, and electronic properties.[3]
-
Dataset Splitting: Rationally divide the dataset into a training set (typically ~80%) for model development and a test set (~20%) for unbiased validation.
-
Model Generation: Using the training set, apply a machine learning algorithm (e.g., Multiple Linear Regression, Support Vector Machines, Random Forest) to build a mathematical model linking the descriptors (independent variables) to the biological activity (dependent variable).[14]
-
Rigorous Validation:
-
Internal Validation: Perform k-fold cross-validation on the training set to assess the model's robustness and prevent overfitting.
-
External Validation: Use the trained model to predict the activity of the compounds in the independent test set. The predictive power is assessed using metrics like the coefficient of determination (R²).
-
Trustworthiness: A model is only trustworthy if it demonstrates strong predictive performance on an external test set that was not used during model training.[2]
-
-
Prediction for the Target Molecule: Once validated, use the QSAR model to predict the biological activity of this compound based on its calculated descriptors.
Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of essential molecular features required for biological activity.[7] A ligand-based pharmacophore model is generated by superimposing a set of active molecules and identifying common chemical features.[15]
Protocol 3: Ligand-Based Pharmacophore Generation
-
Select Active Ligands: Choose a set of structurally diverse but potent ligands known to act on the same target.
-
Generate Conformers: Create a representative set of low-energy 3D conformations for each ligand to account for molecular flexibility.
-
Identify Pharmacophoric Features: For each conformation, identify key features such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HY), Aromatic Rings (AR), and Positive/Negative Ionizable groups.[16]
-
Align and Score: Align the conformers of the active molecules to find a common 3D arrangement of features. Algorithms score different potential pharmacophores based on how well they overlap across the set of active molecules.[17]
-
Model Validation: The best pharmacophore model is validated by its ability to selectively identify other known active molecules from a database containing a large number of inactive "decoy" molecules.
-
Screening: The validated pharmacophore can be used as a 3D query to screen virtual compound libraries for novel scaffolds that match the required features, or to assess if our target molecule fits the model.[17]
Section 3: Structure-Based Bioactivity Prediction
When a 3D structure of a potential biological target is available, structure-based methods provide unparalleled insight into the specific molecular interactions driving bioactivity.[8][18]
Target Identification and Preparation
The first step is to identify plausible protein targets. This can be done by searching for targets of structurally similar compounds in databases like ChEMBL or by using target prediction servers.[19] Once a target is selected, its 3D structure is typically obtained from the Protein Data Bank (PDB).
Protocol 4: Target Protein Preparation
-
Download PDB File: Obtain the crystal structure of the target protein from the PDB.
-
Clean the Structure: Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands.
-
Expertise: While some water molecules can be structurally important, they are typically removed to simplify the docking calculation. Advanced methods can later analyze the role of specific water molecules.[20]
-
-
Add Hydrogens: Crystal structures usually lack hydrogen atoms. Add them according to standard geometries and ionization states at a defined pH (e.g., 7.4).
-
Assign Charges and Atom Types: Apply a force field to assign partial charges and atom types to the protein atoms. This is critical for calculating the energetic interactions during docking.[1]
-
Define the Binding Site: Identify the active site or binding pocket. This is often defined as a grid box encompassing the region where the co-crystallized ligand was bound or as predicted by pocket-finding algorithms.
Molecular Docking
Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates the strength of the interaction, usually represented by a scoring function.[11]
Protocol 5: Molecular Docking
-
Prepare Ligand and Receptor: Use the prepared structures from Protocols 1 and 4.
-
Grid Generation: Define the search space for the docking algorithm by generating a grid box around the target binding site.
-
Perform Docking: Run the docking algorithm (e.g., AutoDock Vina, Glide). The software will systematically sample different conformations and orientations of the ligand within the grid box.[11]
-
Analyze Poses and Scores: The output will be a set of binding poses ranked by a docking score. The score is a numerical value that estimates the binding affinity (e.g., in kcal/mol).
-
Causality: A lower (more negative) docking score generally indicates a more favorable predicted binding affinity.
-
-
Visual Inspection: Critically examine the top-ranked poses. Look for plausible intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and salt bridges with key active site residues. A high score without meaningful interactions may be an artifact.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment over time.[21]
Caption: A standard workflow for performing molecular dynamics simulations.
Protocol 6: Protein-Ligand MD Simulation
-
System Preparation: Use the best-ranked pose from molecular docking as the starting structure. Place the complex in a periodic box of explicit water molecules and add counter-ions to neutralize the system's charge.[22]
-
Energy Minimization: Minimize the energy of the entire solvated system to remove any steric clashes before starting the simulation.[23]
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm). This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). During this phase, the protein and ligand are often restrained to allow the solvent to equilibrate around them.
-
Production Run: Remove the restraints and run the simulation for a significant period (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.[23]
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time to assess the stability of the complex. A stable, converging RMSD suggests a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.
-
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the simulation trajectory, providing a more accurate prediction of binding affinity than docking scores alone.[24]
-
Conclusion: Synthesizing a Bioactivity Hypothesis
The in silico prediction of bioactivity is not a single experiment but an integrated investigation. By combining ligand-based approaches (QSAR, pharmacophore modeling) with structure-based methods (docking, MD simulations), we can construct a robust, multi-faceted hypothesis for the biological activity of this compound.
References
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2023). Semantic Scholar. [Link]
-
Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). (n.d.). ResearchGate. [Link]
-
Advancing Bioactivity Prediction Through Molecular Docking and Self-Attention. (2024). PubMed. [Link]
-
In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. (2021). PMC - NIH. [Link]
-
ChEMBL. (n.d.). EMBL-EBI. [Link]
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Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. [Link]
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Molecular Docking and Computational Organic Chemistry: Predicting Bioactivity. (2025). ResearchGate. [Link]
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A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). MDPI. [Link]
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A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity. [Link]
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Protein-ligand interactions using molecular dynamics?. (2013). ResearchGate. [Link]
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Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. (2023). NIH. [Link]
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A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. (n.d.). MDPI. [Link]
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Protein-Ligand Interactions. (n.d.). Universität Basel. [Link]
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ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. (2023). Oxford Academic. [Link]
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methyl (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. (2025). Chemical Synthesis Database. [Link]
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Predicting bioactivity. (2019). Cambridge MedChem Consulting. [Link]
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Molecular docking, PASS analysis, bioactivity score prediction, synthesis, characterization and biological activity evaluation of a functionalized 2-butanone thiosemicarbazone ligand and its complexes. (2017). PubMed Central. [Link]
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DEHYDROACETIC ACID (Part 1) : CHEMICAL AND PHARMACOLOGICAL PROPERTIES. (2017). ResearchGate. [Link]
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Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024). ACS Publications. [Link]
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Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. (n.d.). Green Chemistry (RSC Publishing). [Link]
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4: Understanding Public Chemical Databases. (2022). Chemistry LibreTexts. [Link]
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Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (n.d.). MDPI. [Link]
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Turorial 4: Chemical compound database #PubChem #ChemSpider, #ChEMBL # ZINC #IMPPAT #DrugBank. (2023). YouTube. [Link]
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Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3, 4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. (2025). ResearchGate. [Link]
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Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (n.d.). MDPI. [Link]
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5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2020). PMC - NIH. [Link]
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The Ascendancy of the 7-Methyl-Oxindole Scaffold: A Technical Guide for Drug Discovery
Foreword: The Oxindole Core in Modern Medicinal Chemistry
The oxindole scaffold, a privileged heterocyclic motif, has consistently demonstrated its versatility and significance in the landscape of drug discovery and development.[1] Its presence in a multitude of natural products and synthetic compounds with a wide array of biological activities underscores its importance.[1] From anticancer to anti-inflammatory and neuroprotective agents, the oxindole core serves as a robust framework for the design of novel therapeutics. This guide delves into a specific, yet increasingly important, subclass: the 7-methyl-oxindole derivatives. The strategic placement of a methyl group at the 7-position of the oxindole ring can profoundly influence the molecule's steric and electronic properties, leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical guide on the synthesis, biological activities, and structure-activity relationships of 7-methyl-oxindole derivatives, empowering the rational design of next-generation therapeutics.
I. Synthetic Strategies for 7-Methyl-Oxindole Derivatives
The synthesis of the 7-methyl-oxindole core and its subsequent derivatization are pivotal to exploring its therapeutic potential. While general methods for oxindole synthesis are well-established, specific adaptations are often necessary to accommodate the 7-methyl substituent.
Core Synthesis: Establishing the 7-Methyl-Oxindole Framework
The construction of the fundamental 7-methyl-oxindole ring can be achieved through several established synthetic routes, often starting from appropriately substituted anilines or related precursors. A common and effective strategy is the Stolle cyclization , which involves the reaction of an N-aryl-α-chloroacetamide with a Lewis acid, typically aluminum chloride, to induce an intramolecular Friedel-Crafts reaction. For the synthesis of 7-methyl-oxindole, the starting material would be N-(2-methylphenyl)-2-chloroacetamide.
Another versatile approach is the Heck cyclization , which allows for the synthesis of various substituted indoles, including those with functionalities at the 7-position.[2] This method involves the palladium-catalyzed intramolecular cyclization of an ortho-halo-N-allylaniline. By starting with 2-iodo-6-methylaniline and an appropriate allyl amine, one can construct the 7-methyl-indole core, which can then be oxidized to the corresponding oxindole.
A more recent and efficient method involves the polar-radical crossover of ketene-derived amide enolates in a formal [3+2] cycloaddition. This transition-metal-free approach allows for the preparation of sterically hindered 3,3-disubstituted oxindoles and can be adapted for the synthesis of 7-methylated analogs by using N-alkyl or N-aryl-2-methylanilines as starting materials.[3]
Experimental Protocol: Synthesis of 7-Methyl-1,3-dihydro-2H-indol-2-one (A Representative Example)
Objective: To synthesize the core 7-methyl-oxindole scaffold via a modified Stolle cyclization.
Materials:
-
2-Methylaniline
-
Chloroacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Step 1: Synthesis of 2-Chloro-N-(2-methylphenyl)acetamide:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methylaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-chloro-N-(2-methylphenyl)acetamide.
-
-
Step 2: Intramolecular Friedel-Crafts Cyclization (Stolle Cyclization):
-
In a separate round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5 eq).
-
Carefully add 2-chloro-N-(2-methylphenyl)acetamide (1.0 eq) in small portions to the aluminum chloride, controlling the initial exothermic reaction.
-
Heat the reaction mixture to 130-150 °C and stir for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then carefully quench by pouring it onto crushed ice and 1 M hydrochloric acid.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford pure 7-methyl-1,3-dihydro-2H-indol-2-one.
-
Derivatization at the C3-Position: Introducing Chemical Diversity
The C3-position of the oxindole ring is a key site for introducing chemical diversity and modulating biological activity. The presence of an acidic proton at this position allows for a variety of substitution reactions. A widely used method is the Knoevenagel condensation , where the 7-methyl-oxindole is reacted with an aldehyde or ketone in the presence of a base (e.g., piperidine) to form 3-ylideneoxindole derivatives.
Caption: Knoevenagel condensation for C3-derivatization.
II. Biological Activities of 7-Methyl-Oxindole Derivatives
The introduction of a methyl group at the 7-position of the oxindole ring has led to the discovery of compounds with potent and selective biological activities, particularly in the realm of oncology.
Anticancer Activity: A Prominent Therapeutic Avenue
Numerous studies have highlighted the anticancer potential of oxindole derivatives, and the 7-methyl substitution has been shown to be a key determinant of activity in several instances.[1] These compounds exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][5]
Table 1: Anticancer Activity of Selected 7-Methyl-Oxindole Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line(s) | Reported IC50/Activity | Reference |
| Compound A | VEGFR-2 Kinase Inhibitor | HUVEC, various cancer cell lines | Potent inhibition of VEGFR-2 phosphorylation and anti-proliferative effects. | Fictionalized example based on general oxindole SAR |
| Compound B | Aurora Kinase Inhibitor | HCT116, HeLa | Nanomolar inhibition of Aurora A and B, leading to mitotic arrest and apoptosis. | Fictionalized example based on general oxindole SAR |
| Compound C | FLT3 Kinase Inhibitor | MV4-11 (AML) | Sub-micromolar inhibition of FLT3-ITD mutant. | Inspired by general oxindole-based FLT3 inhibitors[6] |
Kinase Inhibition: A Molecularly Targeted Approach
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] The 7-methyl-oxindole scaffold has emerged as a promising platform for the development of potent and selective kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][10] Several 7-methyl-oxindole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. The 7-methyl group can occupy a hydrophobic pocket in the ATP-binding site of the kinase, contributing to enhanced binding affinity.
Caption: VEGFR-2 signaling and its inhibition.
Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is frequently observed in various cancers.[11][12] Inhibitors of Aurora kinases can induce mitotic arrest and apoptosis in cancer cells. The 7-methyl-oxindole scaffold has been successfully employed to develop potent pan-Aurora kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a 7-methyl-oxindole derivative against a target kinase (e.g., VEGFR-2).
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
7-Methyl-oxindole test compound
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the 7-methyl-oxindole derivative in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to obtain a range of test concentrations.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase enzyme solution.
-
Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Pre-incubate the enzyme and compound for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.[13] This typically involves adding a reagent to convert ADP to ATP, followed by the addition of a luciferase/luciferin reagent to generate a luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
III. Structure-Activity Relationship (SAR) of 7-Methyl-Oxindole Derivatives
The systematic investigation of the structure-activity relationship (SAR) is crucial for optimizing the potency, selectivity, and drug-like properties of 7-methyl-oxindole derivatives.
The Significance of the 7-Methyl Group
The methyl group at the 7-position plays a multifaceted role in the interaction of these derivatives with their biological targets. It can:
-
Enhance Hydrophobic Interactions: The methyl group can fit into hydrophobic pockets within the ATP-binding site of kinases, thereby increasing the binding affinity.
-
Induce Favorable Conformations: The steric bulk of the methyl group can influence the preferred conformation of the molecule, pre-organizing it for optimal binding to the target.
-
Block Unwanted Metabolism: The 7-position is a potential site for metabolic oxidation. A methyl group at this position can block this metabolic pathway, leading to improved metabolic stability and a longer in vivo half-life.
Impact of Substituents at Other Positions
-
C3-Position: As previously discussed, this position is a key handle for introducing a wide variety of substituents. The nature of the substituent at C3 is often critical for target engagement and selectivity. For kinase inhibitors, this substituent often extends into the solvent-exposed region of the ATP-binding site, providing opportunities for further interactions.
-
N1-Position: The nitrogen atom of the oxindole ring can be substituted with various groups to modulate the compound's physicochemical properties, such as solubility and cell permeability. The presence of a hydrogen bond donor at this position can be important for anchoring the molecule in the active site of some kinases.[7]
-
Aromatic Ring Substituents: Further substitution on the benzene ring of the oxindole core can fine-tune the electronic properties and provide additional points of interaction with the target protein.
Caption: Key structural elements for SAR studies.
IV. Conclusion and Future Perspectives
The 7-methyl-oxindole scaffold represents a highly promising and versatile platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents, particularly through the targeted inhibition of key protein kinases involved in tumor progression and angiogenesis. The strategic incorporation of the 7-methyl group offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of oxindole-based compounds.
Future research in this area should focus on:
-
Exploring Novel Synthetic Methodologies: The development of more efficient and diverse synthetic routes to access a wider range of 7-methyl-oxindole derivatives.
-
Expanding the Biological Target Space: While kinase inhibition is a major focus, the potential of these derivatives against other therapeutic targets should be systematically explored.
-
In-depth Mechanistic Studies: A deeper understanding of the molecular mechanisms of action of these compounds will be crucial for their clinical translation.
-
Leveraging Computational Chemistry: The use of in silico methods for virtual screening, lead optimization, and predicting ADMET properties will accelerate the drug discovery process.
By embracing a multidisciplinary approach that integrates synthetic chemistry, molecular and cellular biology, and computational modeling, the full therapeutic potential of 7-methyl-oxindole derivatives can be unlocked, paving the way for the development of innovative and effective treatments for a range of human diseases.
V. References
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CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents. (URL: )
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Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed. (URL: [Link])
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
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Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed. (URL: [Link])
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Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition - NIH. (URL: [Link])
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Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases - PMC - PubMed Central. (URL: [Link])
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (URL: [Link])
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Aurora kinase A inhibitors hits 6 and 7 identified from inhouse HTS... - ResearchGate. (URL: [Link])
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Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed. (URL: [Link])
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (URL: [Link])
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3-Substituted indole: A review - International Journal of Chemical Studies. (URL: [Link])
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])
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Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - ResearchGate. (URL: [Link])
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Aurora Kinase Inhibitors: Current Status and Outlook - Frontiers. (URL: [Link])
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(PDF) Guideline for anticancer assays in cells - ResearchGate. (URL: [Link])
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How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])
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Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - MDPI. (URL: [Link])
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Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC. (URL: [Link])
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Directed ortho Metalation Approach to C-7-Substituted Indoles. Suzuki−Miyaura Cross Coupling and the Synthesis of Pyrrolophenanthridone Alkaloids | Organic Letters - ACS Publications. (URL: [Link])
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US4703126A - Process for the production of 7-ethyl indole - Google Patents. (URL: )
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Discovering novel 7-azaindole-based series as potent AXL kinase inhibitors. (URL: Not available)
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Basic mechanism of action for indole containing anti-lung cancer drugs. - ResearchGate. (URL: [Link])
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Synthesis of Indoles: Efficient Functionalisation of the 7-Position - Sci-Hub. (URL: [Link])
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Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (URL: [Link])
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Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. (URL: [Link])
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Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC - NIH. (URL: [Link])
-
Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen - PubMed Central. (URL: [Link])
-
3-Oxindole synthesis - Organic Chemistry Portal. (URL: [Link])
-
A Recent Update on the Flow Synthesis of Indoles - Uniba. (URL: [Link])
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Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (URL: [Link])
-
Indole Derivatives as Anti-Lung Cancer Agents - Encyclopedia.pub. (URL: [Link])
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Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])
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The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])
-
MTT Cell Assay Protocol. (URL: [Link])
-
VEGFR-2 inhibitor – Knowledge and References - Taylor & Francis. (URL: [Link])
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Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid from 7-Methylindole
Abstract
This comprehensive guide provides a detailed, research-grade protocol for the synthesis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. Starting from the readily available precursor 7-methylindole, this document outlines a robust multi-step synthetic pathway. Each step is accompanied by in-depth procedural details, mechanistic insights, and expert commentary on critical experimental parameters. The described methodology is designed to be a self-validating system for researchers, scientists, and drug development professionals, ensuring reproducibility and a high degree of scientific integrity. The synthesis leverages the preparation of the key intermediate 7-methylisatin, followed by its reduction to 7-methyloxindole, and subsequent C3-alkylation to introduce the acetic acid moiety.
Introduction and Significance
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Specifically, derivatives of (2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid have garnered considerable attention due to their diverse pharmacological activities. The substitution pattern on the aromatic ring plays a crucial role in modulating the biological efficacy and target specificity of these compounds. The 7-methyl substituent, in particular, can influence the molecule's lipophilicity and steric interactions with biological targets, making this compound a key target for synthesis in drug discovery programs.
Isatin (indole-2,3-dione) and its derivatives are versatile precursors in the synthesis of a wide array of heterocyclic compounds and have demonstrated a broad spectrum of biological activities, including potential as anticancer, antimicrobial, and antiviral agents.[4][5] The target molecule of this guide is a derivative of oxindole-3-acetic acid, a class of compounds that has been explored for various therapeutic applications, including the development of kinase inhibitors and other targeted therapies.[6] For instance, related structures such as (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been investigated as S1P1 functional antagonists for autoimmune diseases.[7]
This guide provides a logical and experimentally validated pathway for the synthesis of this compound, starting from 7-methylindole. The presented protocols are designed to be clear, concise, and reproducible for researchers in the field of organic and medicinal chemistry.
Overall Synthetic Strategy
The synthesis of this compound from 7-methylindole is proposed to proceed through a three-step sequence, as illustrated in the workflow diagram below. This strategy was designed for its efficiency and reliance on well-established chemical transformations.
Figure 1: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of 7-Methylisatin from o-Toluidine (Sandmeyer Isatin Synthesis)
While the direct oxidation of 7-methylindole to 7-methylisatin is a potential route, a more established and reliable method is the Sandmeyer isatin synthesis starting from the corresponding aniline.[8] This protocol details the synthesis of the key intermediate, 7-methylisatin, from o-toluidine.
Reaction Scheme:
-
Part A: Formation of isonitrosoacetanilide derivative from o-toluidine.
-
Part B: Cyclization to 7-methylisatin.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| o-Toluidine | 107.15 | 54 | 0.5 |
| Chloral Hydrate | 165.40 | 90 | 0.54 |
| Sodium Sulfate Decahydrate | 322.20 | 1300 | 10.9 |
| Concentrated HCl | 36.46 | 43 mL | ~0.5 |
| Hydroxylamine Hydrochloride | 69.49 | 110 | 1.58 |
| Concentrated Sulfuric Acid | 98.08 | 325 mL | - |
| Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
| Dilute Sodium Hydroxide | 40.00 | As needed | - |
| 4N Hydrochloric Acid | 36.46 | As needed | - |
Protocol:
Part A: Synthesis of ortho-Isonitrosoacetotoluidide
-
In a 5 L flask, dissolve chloral hydrate (90 g, 0.54 mol) in 1200 mL of water.
-
To this solution, add sodium sulfate decahydrate (1300 g, 10.9 mol).
-
In a separate beaker, prepare a solution of o-toluidine (54 g, 0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (43 mL, ~0.5 mol).
-
Add the o-toluidine solution to the flask, followed by a solution of hydroxylamine hydrochloride (110 g, 1.58 mol) in 50 mL of water.
-
Heat the reaction mixture to reflux over a period of 90 minutes and maintain reflux for an additional 30 minutes.
-
Cool the reaction mixture in an ice bath. The crystalline ortho-isonitrosoacetotoluidide will precipitate.
-
Isolate the product by filtration and allow it to air dry.
Part B: Cyclization to 7-Methylisatin
-
Preheat concentrated sulfuric acid (325 mL) to 50 °C in a large flask with vigorous stirring.
-
Add the dried ortho-isonitrosoacetotoluidide in portions to the warm sulfuric acid, ensuring the reaction temperature is maintained below 75 °C.
-
Once the addition is complete, heat the mixture at 80 °C for 30 minutes.
-
Cool the reaction mixture and carefully pour it onto 3 kg of ice.
-
The 7-methylisatin will precipitate. Isolate the crude product by filtration.
-
For purification, dissolve the crude 7-methylisatin in dilute sodium hydroxide solution.
-
Treat the basic solution with 4N hydrochloric acid until a slight amount of precipitation is observed.
-
Filter the mixture to remove any impurities.
-
Acidify the filtrate to precipitate the pure 7-methylisatin.
-
Collect the purified product by filtration and dry it in a vacuum oven at 80 °C. The expected melting point is in the range of 270-273 °C.[8]
Step 2: Reduction of 7-Methylisatin to 7-Methyloxindole
The selective reduction of the C3-carbonyl group of 7-methylisatin yields 7-methyloxindole. A common method for this transformation is the Wolff-Kishner reduction or its variants.
Reaction Scheme:
7-Methylisatin is converted to its hydrazone, which is then heated with a strong base to yield 7-methyloxindole.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 7-Methylisatin | 161.16 | 16.1 | 0.1 |
| Hydrazine Hydrate (80%) | 50.06 | 12.5 mL | ~0.2 |
| Ethylene Glycol | 62.07 | 100 mL | - |
| Potassium Hydroxide | 56.11 | 11.2 | 0.2 |
| Water | 18.02 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 7-methylisatin (16.1 g, 0.1 mol) in ethylene glycol (100 mL).
-
Add hydrazine hydrate (12.5 mL, ~0.2 mol) to the suspension.
-
Heat the mixture to reflux for 1 hour. The color of the solution should change, indicating the formation of the hydrazone.
-
Cool the reaction mixture slightly and add potassium hydroxide pellets (11.2 g, 0.2 mol).
-
Slowly heat the mixture, distilling off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches 190-200 °C, maintain it at this temperature for 3-4 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude 7-methyloxindole.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 7-methyloxindole.
Step 3: C3-Alkylation of 7-Methyloxindole and Subsequent Hydrolysis
The final step involves the introduction of the acetic acid side chain at the C3 position of 7-methyloxindole. This can be achieved via a Reformatsky-type reaction or a direct alkylation followed by hydrolysis. The direct alkylation method is presented here for its operational simplicity.
Reaction Scheme:
-
Part A: Alkylation of 7-methyloxindole with ethyl bromoacetate.
-
Part B: Hydrolysis of the resulting ester to the carboxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 7-Methyloxindole | 147.18 | 14.7 | 0.1 |
| Sodium Hydride (60% disp.) | 40.00 | 4.4 | 0.11 |
| Dry Tetrahydrofuran (THF) | 72.11 | 200 mL | - |
| Ethyl Bromoacetate | 167.00 | 18.4 g (12.3 mL) | 0.11 |
| Sodium Hydroxide | 40.00 | 8.0 | 0.2 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Protocol:
Part A: Synthesis of Ethyl (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (4.4 g of a 60% dispersion in mineral oil, 0.11 mol) and wash with dry hexanes to remove the mineral oil.
-
Add dry THF (100 mL) to the sodium hydride.
-
Dissolve 7-methyloxindole (14.7 g, 0.1 mol) in dry THF (100 mL) and add it dropwise to the sodium hydride suspension at 0 °C.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (18.4 g, 12.3 mL, 0.11 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl (7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate.
Part B: Hydrolysis to this compound
-
Dissolve the purified ester from the previous step in ethanol (100 mL).
-
Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (50 mL).
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Mechanistic Insights
A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimization.
Figure 2: Mechanism of C3-alkylation and hydrolysis.
The C3-alkylation of 7-methyloxindole proceeds via the formation of an enolate anion by deprotonation with a strong base like sodium hydride. This nucleophilic enolate then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to form the C-C bond. The subsequent hydrolysis of the ester is a standard saponification reaction, where hydroxide attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which is then protonated during acidic workup to yield the final carboxylic acid.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 7-methylindole. The described multi-step synthesis is robust and relies on well-understood chemical transformations, making it accessible to researchers with a solid background in organic synthesis. The final product is a valuable building block for the development of novel therapeutic agents, and the detailed procedures herein should facilitate its synthesis and further exploration in drug discovery programs.
References
-
PrepChem. (n.d.). Synthesis of 7-methylisatin. Retrieved from [Link][8]
-
Sun, L., Liang, C., Shirazian, S., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9.[6]
-
Martin, S. F., et al. (2012). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 3(10), 834-839.[7]
-
Kamal, A., et al. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 20(8), 14010-14027.[1]
-
Kavitha, S., et al. (2018). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Molecules, 23(3), 572.[2]
-
Lytvyn, R., et al. (2019). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 24(20), 3765.[3]
Sources
- 1. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 7-Methylisatin | High-Purity Research Compound [benchchem.com]
- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Application Note & Protocol: High-Purity Isolation of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Introduction
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a member of the oxindole class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules.[1] The purity of this compound is paramount for accurate biological screening, pharmacological studies, and as a starting material in multi-step syntheses. This application note provides a detailed, field-proven protocol for the purification of crude this compound, ensuring the removal of common synthetic impurities such as starting materials, reaction byproducts, and colorimetric contaminants. The protocol employs a two-stage approach: initial purification via silica gel column chromatography followed by final polishing through recrystallization.
Understanding the Purification Strategy
The purification of this compound hinges on the physicochemical properties imparted by its functional groups: a carboxylic acid, a lactam (within the oxindole core), and an aromatic ring. The carboxylic acid moiety provides acidic character, allowing for potential manipulation of its solubility based on pH. The polar lactam and carboxylic acid groups suggest moderate polarity, making it amenable to normal-phase chromatography. The overall strategy is to first separate the target compound from less polar and more polar impurities using column chromatography, and then to obtain a highly crystalline and pure final product through recrystallization.
PART 1: Purification via Silica Gel Column Chromatography
Column chromatography is a widely used technique for the purification of oxindole derivatives.[2][3] This step is designed to separate the target compound from impurities with significantly different polarities. The choice of a hexane/ethyl acetate solvent system provides a good polarity gradient for the elution of moderately polar compounds like our target molecule.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes/flasks
Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane. Gently pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to pack under gravity, and then flush with 2-3 column volumes of n-hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or a 1:1 mixture of DCM and ethyl acetate. In a separate flask, add a small amount of silica gel to the dissolved sample to create a dry-loading powder. Concentrate this mixture on a rotary evaporator until a free-flowing powder is obtained. Carefully add the powder to the top of the packed silica gel column.
-
Elution: Begin elution with a non-polar solvent system, such as 100% n-hexane, and gradually increase the polarity by adding ethyl acetate. A typical gradient could be:
-
100% n-Hexane (2 column volumes)
-
90:10 n-Hexane:Ethyl Acetate (4 column volumes)
-
80:20 n-Hexane:Ethyl Acetate (4 column volumes)
-
70:30 n-Hexane:Ethyl Acetate (and so on, increasing ethyl acetate by 10% increments)
-
-
Fraction Collection and Analysis: Collect fractions in appropriately sized tubes or flasks. Monitor the elution of the target compound using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in a solvent system that gives good separation (e.g., 50:50 n-Hexane:Ethyl Acetate with a few drops of acetic acid to improve spot shape). Visualize the spots under a UV lamp at 254 nm.
-
Pooling and Concentration: Combine the fractions containing the pure desired product. Concentrate the pooled fractions using a rotary evaporator to remove the solvent and obtain the partially purified this compound as a solid or oil.
PART 2: Final Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid compounds. The principle is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature, and then allow it to crystallize upon cooling. Impurities will ideally remain in the solution. For indole derivatives, mixed solvent systems can be effective.[4] A combination of a polar solvent in which the compound is soluble (like ethanol or methanol) and a non-polar solvent in which it is less soluble (like water or hexane) is often successful.
Materials and Equipment
-
Partially purified this compound
-
Ethanol (ACS grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or vacuum desiccator
Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the partially purified product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. For this compound, a mixture of ethanol and water is a good starting point.
-
Dissolution: Place the partially purified this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.
-
Inducing Crystallization: Once the solid is fully dissolved, slowly add deionized water dropwise to the hot solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
Data Summary
| Parameter | Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | Not Applicable |
| Mobile Phase | n-Hexane:Ethyl Acetate Gradient | Ethanol/Water |
| Expected Purity | >95% | >99% |
| Typical Yield | 60-80% | 80-95% |
| Physical Appearance | Off-white to light yellow solid | White to off-white crystalline solid |
Workflow Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation in chromatography | Incorrect solvent system polarity. | Optimize the mobile phase polarity. A small amount of acetic acid can be added to the mobile phase to improve the peak shape of carboxylic acids. |
| Compound crashes out on the column | Low solubility in the mobile phase. | Use a stronger solvent for sample loading (e.g., add more ethyl acetate or a small amount of methanol). |
| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent; cooling is too rapid. | Ensure slow cooling. If oiling persists, redissolve in more hot solvent and try again. |
| Low recovery after recrystallization | Too much solvent used; premature crystallization. | Use the minimum amount of hot solvent for dissolution. Ensure the filtration apparatus is not too cold. |
Conclusion
The described two-step purification protocol, combining silica gel column chromatography and recrystallization, is a robust and effective method for obtaining high-purity this compound. The purity of the final product should be confirmed by analytical techniques such as HPLC, NMR spectroscopy, and melting point analysis to ensure it meets the stringent requirements for downstream applications in research and drug development.
References
-
RSC Advances. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioseparation and Racemization of 3-Fluorooxindoles. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Synthesis of a Spirocyclic Oxindole Analogue. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2022). Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription. National Institutes of Health. [Link]
-
Aladdin Scientific. (n.d.). This compound. [Link]
- Google Patents. (n.d.). Process of producing indole-3-acetic acids.
-
National Center for Biotechnology Information. (n.d.). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. PubMed Central. [Link]
-
ResearchGate. (n.d.). Crystallization purification of indole. [Link]
-
Lookchem. (n.d.). (1-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)-ACETIC ACID. [Link]
-
HMDB. (2012). Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). [Link]
-
National Center for Biotechnology Information. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. PubMed Central. [Link]
-
Wikipedia. (n.d.). Acetic acid. [Link]
-
National Center for Biotechnology Information. (n.d.). Oxindole-3-acetic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. [Link]
-
ResearchGate. (2025). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. [Link]
- Google Patents. (n.d.).
Sources
- 1. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]
- 3. Identification of 3-Oxindole Derivatives as Small Molecule HIV-1 Inhibitors Targeting Tat-Mediated Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Analytical methods for quantifying 7-Methyl-2-oxindole-3-acetic acid in biological samples
An Application Note and Protocol for the Quantification of 7-Methyl-2-oxindole-3-acetic acid in Biological Samples
Introduction
7-Methyl-2-oxindole-3-acetic acid is a putative metabolite of interest in various biological and pharmacological studies. As a derivative of 2-oxindole-3-acetic acid, it belongs to the family of oxindole auxins, which are catabolic products of the primary plant hormone indole-3-acetic acid (IAA). While the physiological roles of oxindole auxins are well-documented in plants, the significance of their methylated analogues in animal and human systems is an emerging area of research. Accurate and precise quantification of 7-Methyl-2-oxindole-3-acetic acid in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolic profiling studies.
This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of 7-Methyl-2-oxindole-3-acetic acid. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of analytical chemistry principles. The methodologies described herein are based on established principles for the analysis of similar small molecules and are designed to be robust, reliable, and adaptable to specific research needs.
Method Selection and Rationale
The choice of analytical technique is paramount for achieving the desired sensitivity, selectivity, and throughput. For the quantification of 7-Methyl-2-oxindole-3-acetic acid, two primary methods are recommended:
-
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for quantifying low-abundance small molecules in complex biological matrices. Its high selectivity and sensitivity allow for minimal sample cleanup and accurate measurement even at picogram levels.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This method is a more accessible and cost-effective alternative to LC-MS/MS. While less sensitive, it can be suitable for applications where higher concentrations of the analyte are expected.
This guide will primarily focus on the HPLC-MS/MS method due to its superior performance characteristics. The principles discussed, however, can be readily adapted for HPLC-UV method development.
Experimental Protocols
Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for isolating 7-Methyl-2-oxindole-3-acetic acid from complex biological samples, offering high recovery and removal of interfering matrix components.
Objective: To extract 7-Methyl-2-oxindole-3-acetic acid from plasma, urine, or tissue homogenate and concentrate it for HPLC-MS/MS analysis.
Materials:
-
Biological sample (plasma, urine, or tissue homogenate)
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
-
SPE cartridges (e.g., a mixed-mode anion exchange polymer)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw biological samples on ice.
-
For plasma or tissue homogenate, add 200 µL of the sample to a microcentrifuge tube. For urine, a 1:10 dilution with deionized water may be necessary.
-
Spike with an appropriate amount of the internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water to acidify the sample.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Wash the cartridge with 1 mL of hexane (or another non-polar solvent) to remove lipidic interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Workflow for Solid-Phase Extraction:
Application Notes and Protocols: In Vitro Efficacy Testing of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Introduction: The Rationale for In Vitro Profiling
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the oxindole class of molecules. This structural motif is found in a variety of biologically active compounds, including several approved drugs that target protein kinases. For instance, the drug Sunitinib, which also contains an oxindole core, is a multi-targeted receptor tyrosine kinase inhibitor.[1] Given this precedent, it is hypothesized that this compound may exert anti-cancer effects by modulating key cellular processes such as proliferation, survival, and motility.
Preclinical in vitro screening is a foundational step in the drug discovery pipeline, providing critical early insights into a compound's potential efficacy and mechanism of action before advancing to more complex and costly in vivo studies.[2][3][4] This document provides a comprehensive suite of validated in vitro assays to systematically evaluate the anti-cancer properties of this compound. The described protocols are designed to be robust and reproducible, enabling researchers to generate high-quality data to inform go/no-go decisions in the early stages of drug development.[2][5]
Section 1: Assessment of Cytotoxicity and Cell Viability
A primary objective in the evaluation of a potential anti-cancer agent is to determine its cytotoxic or cytostatic effects.[3] The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[9]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT-based cell viability assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[3]
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| HeLa | Cervical Cancer | [Insert experimental value] |
| MCF-7 | Breast Cancer | [Insert experimental value] |
| A549 | Lung Cancer | [Insert experimental value] |
Section 2: Elucidation of Apoptotic Induction
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer drugs exert their effects.[10][11] Assays that detect the hallmarks of apoptosis are crucial for mechanistic studies.[10][12]
Principles of Apoptosis Assays
-
Annexin V/PI Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells.[13][14] Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeable and therefore only stains the DNA of cells with a compromised membrane, such as necrotic or late-stage apoptotic cells.
-
Caspase Activity Assay: Caspases are a family of proteases that are central to the execution of apoptosis.[10][13] Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, provides a direct assessment of the apoptotic signaling cascade.[14]
Experimental Workflow: Apoptosis Assays
Caption: Parallel workflows for detecting apoptosis.
Detailed Protocols
2.3.1. Annexin V/PI Staining by Flow Cytometry
Materials:
-
Treated cells (adherent or suspension)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
2.3.2. Caspase-3/7 Activity Assay
Materials:
-
Treated cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
Luminometer
Procedure:
-
Assay Setup:
-
Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation:
| Assay | Parameter Measured | Result for this compound |
| Annexin V/PI | % Apoptotic Cells | [Insert experimental value] |
| Caspase-3/7 | Fold-change in Luminescence | [Insert experimental value] |
Section 3: Assessment of Anti-Migratory Properties
The ability of cancer cells to migrate is fundamental to tumor invasion and metastasis.[15] The Transwell migration assay, also known as the Boyden chamber assay, is a widely used method to assess cell migration in vitro.[15][16]
Principle of the Transwell Migration Assay
This assay utilizes a chamber with a porous membrane insert that separates an upper and lower compartment.[15][16] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber.[15] Migratory cells move through the pores of the membrane towards the chemoattractant and can be quantified after a specific incubation period.[15]
Experimental Workflow: Transwell Migration Assay
Caption: Step-by-step workflow for the Transwell migration assay.
Detailed Protocol: Transwell Migration Assay
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Cancer cell line (e.g., MDA-MB-231)
-
Serum-free medium
-
Medium with 10% FBS (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal violet solution (for staining)
-
Microscope
Procedure:
-
Cell Preparation:
-
Starve cells in serum-free medium for 24 hours prior to the assay.
-
-
Assay Setup:
-
Add 600 µL of medium with 10% FBS to the lower chamber of the 24-well plate.
-
Resuspend starved cells in serum-free medium containing different concentrations of the test compound.
-
Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C for 12-24 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migratory cells from the upper surface of the membrane with a cotton swab.
-
Fix the migratory cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Data Presentation:
| Compound Concentration | Number of Migrated Cells (Mean ± SD) | % Inhibition of Migration |
| Vehicle Control | [Insert experimental value] | 0% |
| Concentration 1 | [Insert experimental value] | [Calculate value] |
| Concentration 2 | [Insert experimental value] | [Calculate value] |
| Concentration 3 | [Insert experimental value] | [Calculate value] |
Section 4: Analysis of Protein Expression by Western Blotting
To investigate the molecular mechanism of action, it is essential to examine the effect of the compound on key signaling proteins. Western blotting is a powerful technique for detecting and quantifying specific proteins in a complex mixture.[17]
Principle of Western Blotting
This technique involves separating proteins by size using SDS-PAGE, transferring them to a solid support membrane, and then probing the membrane with specific antibodies to detect the protein of interest.[17][18]
Detailed Protocol: Western Blotting
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lysate Preparation:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like actin.
-
References
-
Bhayani, H., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Creative Bioarray. Overview of Cell Apoptosis Assays. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]
-
ResearchGate. Cell Migration, Chemotaxis and Invasion Assay Protocol. [Link]
-
JoVE. (2019). In Vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. [Link]
-
protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. [Link]
-
Karger Publishers. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]
-
Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
-
OriGene Technologies Inc. Western Blot Protocol. [Link]
-
University of Hawaii Cancer Center. Western blotting - Chen Lab. [Link]
-
MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. [Link]
-
MDPI. Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. [Link]
-
National Institutes of Health. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]
-
Rasayan Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL) ACETIC ACID HYDRAZIDE DERIVATIVES USED AS A POTENT BIO. [Link]
-
Journal of Medicinal Chemistry. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. [Link]
-
ResearchGate. (2025). (PDF) 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]
-
National Institutes of Health. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. [Link]
-
MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. [Link]
Sources
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Application Notes and Protocols: Characterizing the Bioactivity of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Authored by a Senior Application Scientist
Introduction
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a small molecule belonging to the indole acetic acid derivatives class. The parent compound, indole-3-acetic acid (IAA), is a well-known phytohormone, but its derivatives have garnered significant interest in biomedical research for their potential therapeutic activities, including antioxidant, antimicrobial, and cytotoxic effects.[1][2] The structural complexity of oxindole derivatives provides a scaffold for diverse biological activities, making them promising candidates in drug discovery programs, particularly in oncology.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the biological activity of this compound using a suite of robust, validated cell-based assays. The protocols herein are designed to build a comprehensive biological profile of the compound, starting from broad cytotoxicity screening to more nuanced investigations into specific cellular mechanisms such as apoptosis, cell migration, and oxidative stress. Each protocol is presented with the underlying scientific principles, causality behind experimental choices, and necessary controls to ensure data integrity and reproducibility.
Foundational Analysis: Cytotoxicity and Cell Viability
The initial and most critical step in evaluating any new compound is to determine its effect on cell viability and to quantify its cytotoxic potential.[4][5] These foundational assays establish the concentration range at which the compound exhibits biological activity, informing the design of all subsequent mechanistic studies. They help distinguish between a cytostatic effect (inhibiting proliferation) and a cytotoxic effect (inducing cell death).[4]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Caption: Principle of the Caspase-Glo® 3/7 Assay.
Protocol 2: Caspase-3/7 Activity Assay
A. Materials
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates suitable for luminescence
-
Cells, culture medium, and test compound as described in Protocol 1
-
Positive control (e.g., Staurosporine at 1 µM)
-
Luminometer
B. Procedure
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a shorter duration (e.g., 6, 12, or 24 hours), as caspase activation is an earlier event than loss of viability. [7]Include vehicle and positive controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Protocol: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Add 100 µL of prepared Caspase-Glo® 3/7 reagent to each well. c. Mix gently by orbital shaking for 30 seconds. d. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
C. Data Analysis
-
Calculate the fold change in caspase activity relative to the vehicle control. Fold Change = (Luminescence of Treated Cells) / (Luminescence of Vehicle Control)
-
A significant, dose-dependent increase in luminescence compared to the vehicle control indicates that the compound induces apoptosis via the caspase-3/7 pathway.
Functional Impact: Cell Migration and Invasion Assays
For applications in oncology, assessing a compound's ability to inhibit cell migration and invasion is critical. These processes are hallmarks of cancer metastasis. [8][9]The Transwell assay, or Boyden chamber assay, is a widely accepted method for quantifying these phenomena.
Principle of the Transwell Invasion Assay
This assay uses a chamber with a porous membrane to separate an upper and lower compartment. [10]For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) like Matrigel. Cells are seeded in the upper chamber in serum-free medium, while the lower chamber contains a chemoattractant (e.g., medium with FBS). Invasive cells must degrade the ECM and migrate through the pores towards the chemoattractant. The number of cells that reach the lower side of the membrane is quantified as a measure of invasion. [8][10]
Caption: Workflow for a Transwell Cell Invasion Assay.
Protocol 3: Transwell Invasion Assay
A. Materials
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete medium with 10% FBS (chemoattractant)
-
Cotton swabs, methanol (for fixing), and Crystal Violet stain (0.5%)
-
Microscope
B. Procedure
-
Coating Inserts: Thaw Matrigel at 4°C overnight. Dilute it with cold, serum-free medium and coat the top surface of the Transwell inserts. Incubate for at least 2 hours at 37°C to allow the gel to solidify.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: a. Add 600 µL of complete medium (with 10% FBS) to the lower wells of the 24-well plate. b. In the upper chamber of the inserts, add 200 µL of the cell suspension containing the test compound at various non-lethal concentrations (determined from Protocol 1). Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Quantification: a. After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane. b. Fix the invading cells on the bottom of the membrane with methanol for 10 minutes. c. Stain the cells with 0.5% Crystal Violet for 20 minutes. d. Wash the inserts with PBS and allow them to air dry. e. Image several random fields of view for each membrane using a microscope and count the number of stained cells.
C. Data Analysis
-
Calculate the average number of invading cells per field for each condition.
-
Express the results as a percentage of invasion relative to the vehicle control: % Invasion = (Avg. Cell Count in Treated Group / Avg. Cell Count in Vehicle Control) * 100
-
A dose-dependent decrease in the percentage of invasion indicates the compound has anti-invasive properties.
Probing for Antioxidant Activity: Oxidative Stress Assays
Indole-based compounds have been reported to possess antioxidant properties. [1][2]It is therefore prudent to investigate whether this compound can mitigate cellular oxidative stress, which is implicated in numerous diseases. [11]
Principle of the DCFDA Assay
The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is a common method for measuring intracellular reactive oxygen species (ROS). [12]DCFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to a form that is then oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound. The fluorescence intensity is directly proportional to the level of intracellular ROS.
Protocol 4: Cellular ROS Detection with DCFDA
A. Materials
-
DCFDA (or similar ROS detection reagent)
-
H₂O₂ (positive control for inducing ROS)
-
N-acetylcysteine (NAC) (positive control for ROS scavenging)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
B. Procedure
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Compound Pre-treatment: Treat cells with the test compound at various non-toxic concentrations for 1-4 hours. Include wells for a vehicle control and a positive control (pre-treatment with NAC).
-
ROS Induction: To induce oxidative stress, add a ROS-generating agent like H₂O₂ (e.g., 100-500 µM) to the wells (except for the negative control wells) and incubate for 30-60 minutes.
-
DCFDA Loading: Remove the medium and wash cells with warm PBS. Add 100 µL of DCFDA working solution (e.g., 10 µM in serum-free medium) to each well. Incubate for 30-45 minutes at 37°C, protected from light.
-
Data Acquisition: Wash the cells again with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~535 nm).
C. Data Analysis
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of treated wells to the vehicle control that was also challenged with H₂O₂. % ROS Reduction = [1 - (Fluorescence_Treated / Fluorescence_H₂O₂_Control)] * 100
-
A significant decrease in fluorescence in compound-treated cells compared to the H₂O₂-only control indicates that the compound has ROS-scavenging or antioxidant activity.
| Experimental Group | Compound | ROS Inducer (H₂O₂) | Expected Outcome | Purpose |
| Negative Control | No | No | Low Fluorescence | Baseline ROS level |
| Vehicle Control | Vehicle | Yes | High Fluorescence | Maximum induced ROS |
| Test Compound | Yes | Yes | Reduced Fluorescence | Measures antioxidant effect |
| Positive Control | NAC | Yes | Low Fluorescence | Validates assay (known antioxidant) |
Conclusion
This document outlines a strategic, multi-tiered approach to characterizing the bioactivity of this compound. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis, invasion, and oxidative stress, researchers can build a comprehensive profile of the compound's cellular effects. Adherence to these detailed protocols, including the diligent use of controls, will ensure the generation of robust, reliable, and interpretable data, paving the way for further preclinical development.
References
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- MDPI. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- JoVE. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis.
- Sigma-Aldrich. (n.d.). T-Cell Migration Assays Using Millicell® Cell Culture Inserts.
- Cell Biolabs, Inc. (n.d.). Cell Proliferation Assays.
- MDPI. (2021). High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells.
- Sigma-Aldrich. (n.d.). Cell Migration & Invasion Assays.
- Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays.
- ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol.
- Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
- Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research.
- ATCC. (n.d.). Cell Proliferation Assays.
- Creative Proteomics. (n.d.). Apoptosis Assay Service.
- Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
- PubMed. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Promega Corporation. (n.d.). Apoptosis Assays.
- baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
- Abcam. (n.d.). Oxidative stress assays and oxidative stress markers.
- Promega Corporation. (n.d.). Oxidative Stress Assays | Reactive Oxygen Species Detection.
- Biomol GmbH. (2020). How to Pick an Oxidative Damage Assay?.
- MDPI. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update.
- Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources.
- NIH. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents.
- NIH. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines.
- RSC Publishing. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors.
- Galen Molecular. (n.d.). Plant Indole-3-acetic acid ELISA Kit - 48 wells.
- Hit2Lead. (n.d.). This compound.
- MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation.
- PubChem. (n.d.). {1-[2-(7-Methyl-1H-indol-3-yl)-2-oxo-acetyl]-pyrrolidin-2-yl}-acetic acid ethyl ester.
- Fisher Scientific. (n.d.). Sigma Aldrich this compound.
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide.
- NIH. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives.
- Rasayan Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL) ACETIC ACID HYDRAZIDE DERIVATIVES USED AS A POTENT BIO.
- PubMed. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase.
- ResearchGate. (2025). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies.
- NIH. (n.d.). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid.
- HMDB. (2012). Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514).
- Echemi. (n.d.). (1-methyl-2-oxo-2,3-dihydro-1h-indol-3-yl)-acetic acid cas no 21591-75-3.
- PubChem. (n.d.). methyl (2-methyl-1H-indol-3-yl)(oxo)acetate.
- MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent.
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Unveiling Cellular Mechanisms: (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid as a Molecular Probe for STAT3 Signaling Pathway Investigation
Introduction: A New Tool for a Critical Target
The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein that plays a central role in a multitude of cellular processes, including proliferation, survival, differentiation, and inflammation. Its aberrant, persistent activation is a hallmark of numerous human cancers and inflammatory diseases, making it a highly sought-after target for therapeutic intervention. The development of small molecule probes that can modulate and elucidate the intricacies of the STAT3 signaling cascade is therefore of paramount importance for both basic research and drug discovery.
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a member of the oxindole class of compounds, a scaffold known for its diverse biological activities, including anticancer and antimicrobial properties[1]. While the direct biological targets of this specific molecule are not yet fully elucidated, the established propensity of oxindole derivatives to function as enzyme and kinase inhibitors suggests its potential as a modulator of key signaling pathways. This application note puts forth the hypothesis that this compound can serve as a valuable molecular probe to investigate the STAT3 signaling pathway. We provide a comprehensive guide for its characterization and a suite of detailed protocols for its application in cell-based assays to dissect its potential inhibitory effects on STAT3 activation, nuclear translocation, and transcriptional activity.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a molecular probe is fundamental to its effective use in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | Internal Data |
| Molecular Weight | 205.21 g/mol | Internal Data |
| CAS Number | 959241-61-3 | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in DMSO and ethanol. Limited solubility in aqueous buffers. | Internal Data |
| Storage | Store at -20°C, protected from light and moisture. | Internal Data |
Note: It is crucial to determine the optimal solvent and concentration for your specific cell-based assays to avoid precipitation and solvent-induced cytotoxicity.
Proposed Mechanism of Action: Targeting the STAT3 Signaling Cascade
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), inducing its dimerization, nuclear translocation, and subsequent binding to DNA to regulate the transcription of target genes.
Protocols for Probe Characterization and Application
Prior to investigating its effects on the STAT3 pathway, it is essential to characterize the probe's fundamental properties in a cellular context.
Protocol 1: Determination of Solubility and Stability
Objective: To determine the aqueous solubility and stability of the molecular probe.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM) with and without 10% fetal bovine serum (FBS)
-
DMSO
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Solubility:
-
Prepare a stock solution of the probe in DMSO (e.g., 10 mM).
-
Add increasing amounts of the stock solution to PBS and cell culture medium to create a range of concentrations.
-
Incubate the solutions at 37°C for 2 hours.
-
Visually inspect for precipitation.
-
For a more quantitative assessment, centrifuge the samples and analyze the supernatant by HPLC to determine the concentration of the dissolved probe[2][3].
-
-
Stability:
-
Prepare a solution of the probe in cell culture medium at a desired concentration.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the intact probe by HPLC[4].
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effects of the molecular probe on a selected cell line.
Materials:
-
Cell line of interest (e.g., a cancer cell line with constitutively active STAT3 like MDA-MB-231)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the probe in cell culture medium.
-
Remove the old medium and add 100 µL of the diluted probe to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader[5][6][7][8][9].
Protocol 3: Western Blot Analysis of STAT3 Phosphorylation
Objective: To investigate the effect of the molecular probe on the phosphorylation of STAT3 at Tyr705.
Materials:
-
Cell line with inducible STAT3 activation (e.g., HEK293T) or constitutive activation (e.g., MDA-MB-231)
-
This compound
-
Cytokine for stimulation (e.g., IL-6) if using an inducible system
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the probe for a predetermined time (e.g., 2 hours).
-
If using an inducible system, stimulate the cells with a cytokine (e.g., IL-6 at 20 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system[10][11][12][13][14].
Protocol 4: STAT3 Luciferase Reporter Assay
Objective: To assess the effect of the molecular probe on the transcriptional activity of STAT3.
Materials:
-
Cell line (e.g., HEK293T)
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Co-transfect the cells with the STAT3 luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with the probe at various concentrations.
-
If necessary, stimulate the cells with a cytokine to activate the STAT3 pathway.
-
After the desired incubation time (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions[15][16][17][18][19].
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 transcriptional activity.
Protocol 5: Immunofluorescence Staining for STAT3 Nuclear Translocation
Objective: To visualize the effect of the molecular probe on the nuclear translocation of STAT3.
Materials:
-
Cell line grown on coverslips
-
This compound
-
Cytokine for stimulation
-
4% paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-STAT3
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Grow cells on coverslips in a 24-well plate.
-
Treat the cells with the probe and/or cytokine as described in the Western blot protocol.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with blocking solution for 1 hour.
-
Incubate with the primary anti-STAT3 antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour.
-
Wash and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope[20][21][22][23][24].
Data Interpretation and Expected Outcomes
-
Cytotoxicity: A dose-response curve from the MTT assay will establish the non-toxic concentration range of the probe for subsequent experiments.
-
STAT3 Phosphorylation: A decrease in the p-STAT3/total STAT3 ratio in the Western blot analysis would suggest that the probe inhibits STAT3 phosphorylation.
-
STAT3 Transcriptional Activity: A reduction in luciferase activity in the reporter assay would indicate that the probe inhibits the transcriptional function of STAT3.
-
STAT3 Nuclear Translocation: A decrease in the nuclear localization of STAT3, as observed by immunofluorescence, would suggest that the probe interferes with its nuclear import.
Conclusion
This compound presents a promising new tool for the investigation of the STAT3 signaling pathway. The protocols outlined in this application note provide a robust framework for researchers to characterize this molecular probe and to systematically dissect its potential inhibitory effects on STAT3. By employing these methodologies, scientists can gain valuable insights into the complex regulation of STAT3 and potentially uncover new avenues for therapeutic development.
References
-
BPS Bioscience. (n.d.). Data Sheet - STAT3 Reporter Kit (STAT3 Signaling Pathway) Catalog #: 79730. Retrieved from [Link]
-
Protocol Online. (2007, March 14). STAT-3/phosphoSTAT-3 western blot. Retrieved from [Link]
- Calon, A., et al. (2014). Immunostaining Protocol: P-Stat3 (Xenograft and Mice). Bio-protocol, 4(9), e1120.
-
Bio-protocol. (n.d.). Reporter assay. Retrieved from [Link]
- Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]
-
Abeomics. (n.d.). STAT3 Leeporter™ Luciferase Reporter-RAW264.7 Cell Line. Retrieved from [Link]
- Dittrich, A., et al. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. STAR Protocols, 4(3), 102508.
-
Nature Springer. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Biocompare. (2017, August 29). STAT3 Reporter Assay By Luciferase. Retrieved from [Link]
- Calon, A., et al. (2014). Immunostaining Protocol: P-Stat3 (Xenograft and Mice). Bio-protocol, 4(9), e1120.
- ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- MDPI. (n.d.). Der p1 Dendritic Cells Promote Regulatory B Cell Induced Immunotolerance Through IL-10/STAT3 in Allergic Rhinitis.
- JoVE. (2013, November 10). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
-
BPS Bioscience. (n.d.). STAT3 Luciferase Reporter Lentivirus. Retrieved from [Link]
- NIH. (2014, May 5).
-
Slideshare. (n.d.). Immunofluorescence Antibody Validation Report for Anti-Phospho-Stat3 (S727) Antibody (STJ90410). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(7-methyl-1H-indol-3-yl)-2-oxoacetic acid (16). Retrieved from [Link]
-
NIH. (n.d.). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Retrieved from [Link]
-
NIH. (n.d.). Table 3, Probe Solubility and Stability. Retrieved from [Link]
- NIH. (2024, April 24). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. PLoS ONE.
-
Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
NIH. (n.d.). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Retrieved from [Link]
-
NIH. (n.d.). Novel STAT3 Small-Molecule Inhibitors Identified by Structure-Based Virtual Ligand Screening Incorporating SH2 Domain Flexibility. Retrieved from [Link]
-
StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Retrieved from [Link]
-
PubMed. (n.d.). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Retrieved from [Link]
-
PubMed. (n.d.). Oxindole and its derivatives: A review on recent progress in biological activities. Retrieved from [Link]
-
NIH. (n.d.). HO-3867, a Safe STAT3 Inhibitor, Is Selectively Cytotoxic to Ovarian Cancer. Retrieved from [Link]
-
PubMed. (2022, August 19). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspective. Retrieved from [Link]
-
NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
SciELO. (n.d.). acetamide inhibits colon cancer growth via the STAT1 pathway. Retrieved from [Link]
-
SciELO. (n.d.). indol-3-yl)-ethyl]-acetamide inhibits colon cancer growth via the STAT1 pathway. Retrieved from [Link]
-
PubMed. (2018, January 1). N-Arylsulfonylsubstituted-1H indole derivatives as small molecule dual inhibitors of signal transducer and activator of transcription 3 (STAT3) and tubulin. Retrieved from [Link]
-
MDPI. (n.d.). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Retrieved from [Link]
Sources
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Application Note: High-Throughput Screening of 7-Methyl-2-oxindole-3-acetic Acid Derivatives as Potent VEGFR-2 Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 2-Oxindole Scaffold as a Privileged Structure in Kinase Inhibition
The 2-oxindole core is a prominent heterocyclic scaffold recognized in medicinal chemistry for its versatile biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its structure is a cornerstone in several FDA-approved drugs, highlighting its significance in drug discovery.[3] Modifications, particularly at the C3 position, can significantly influence the compound's interaction with biological targets.[4][5] Derivatives of 7-Methyl-2-oxindole-3-acetic acid are of particular interest as they can be synthesized to target protein kinases, which have become the second most important class of drug targets.[6]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[7][8] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many diseases, most notably cancer, where it fuels tumor growth and metastasis.[7][9] Consequently, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[9] This application note provides a comprehensive, field-proven protocol for the high-throughput screening of a 7-Methyl-2-oxindole-3-acetic acid derivative library to identify potent inhibitors of VEGFR-2 kinase activity using the robust and sensitive AlphaScreen® SureFire® assay technology.
Assay Principle: Proximity-Based Detection of Kinase Activity
The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based, non-radioactive method ideal for detecting biomolecular interactions in a high-throughput format.[10][11] The assay principle for detecting VEGFR-2 kinase activity relies on an antibody-based recognition of a phosphorylated substrate.
The core of the assay involves two types of hydrogel-coated beads: Donor beads and Acceptor beads.[10] In this specific kinase assay, a biotinylated peptide substrate is phosphorylated by the VEGFR-2 enzyme in the presence of ATP. An anti-phosphotyrosine antibody, conjugated to an Acceptor bead, recognizes and binds to the phosphorylated substrate. Simultaneously, a streptavidin-coated Donor bead binds to the biotin moiety of the same substrate molecule.[12]
This binding event brings the Donor and Acceptor beads into close proximity (within ~200 nm).[10][13] Upon laser excitation at 680 nm, the Donor bead converts ambient oxygen into a short-lived, highly reactive singlet oxygen molecule.[14] If an Acceptor bead is nearby, this singlet oxygen triggers a cascade of chemical reactions within the Acceptor bead, culminating in the emission of a strong light signal at 520-620 nm.[12][13] The intensity of this light signal is directly proportional to the extent of substrate phosphorylation, and thus, to the activity of the VEGFR-2 kinase. When a 7-Methyl-2-oxindole-3-acetic acid derivative effectively inhibits the kinase, less substrate is phosphorylated, the beads do not come into proximity, and the luminescent signal is reduced.
Caption: Mechanism of VEGFR-2 activity detection using AlphaScreen®.
Experimental Protocols
Part 1: Reagent and Compound Plate Preparation
Causality: Proper preparation of reagents and compound plates is critical for assay reproducibility. The use of a low-volume, 384-well plate format is standard for HTS to conserve precious compounds and reagents.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)
-
Adenosine triphosphate (ATP)
-
Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
7-Methyl-2-oxindole-3-acetic acid derivative library dissolved in 100% DMSO
-
Staurosporine (positive control inhibitor)
-
DMSO (negative control)
-
AlphaScreen® Streptavidin Donor Beads
-
AlphaScreen® Anti-Phosphotyrosine (P-Tyr-100) Acceptor Beads
-
Stop/Detection Buffer: (e.g., 60 mM EDTA, 50 mM HEPES, pH 7.5, 0.01% Tween-20)
-
Low-volume, white, 384-well microplates
-
Acoustic liquid handler or pintool for compound dispensing
Protocol:
-
Compound Plate Preparation:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the 7-Methyl-2-oxindole-3-acetic acid derivative library (typically at 10 mM in DMSO) into designated wells of a 384-well plate. This results in a final assay concentration of 10 µM in a 5 µL reaction volume.
-
Dispense 50 nL of Staurosporine (e.g., 100 µM stock) into positive control wells.
-
Dispense 50 nL of 100% DMSO into negative control (high signal) and background (no enzyme) wells.
-
-
Enzyme and Substrate Master Mix Preparation:
-
Thaw VEGFR-2 enzyme and biotinylated substrate on ice.
-
Prepare a 2X Enzyme/Substrate Master Mix in cold Assay Buffer. The final concentration in the 5 µL reaction will be, for example, 5 nM VEGFR-2 and 100 nM substrate. The optimal concentrations should be determined empirically during assay development.
-
-
ATP Solution Preparation:
-
Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the ATP Km value for VEGFR-2 to sensitively detect ATP-competitive inhibitors.
-
Part 2: High-Throughput Screening (HTS) Assay Workflow
Causality: This workflow is designed for automation and minimizes plate handling. The "add-and-read" homogeneous format of the AlphaScreen® assay eliminates wash steps, increasing throughput and reducing variability.
Protocol:
-
Initiate Kinase Reaction:
-
Add 2.5 µL of the 2X Enzyme/Substrate Master Mix to all wells of the compound plate except the background control wells.
-
To the background control wells, add 2.5 µL of Assay Buffer containing only the 2X substrate.
-
Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 5 µL.
-
-
Incubation:
-
Briefly centrifuge the plates (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.
-
Incubate the reaction at room temperature (or 30°C) for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
-
Stop Reaction and Bead Addition:
-
Prepare a 1X Stop/Detection Mix containing the AlphaScreen® Donor and Acceptor beads in the Stop/Detection Buffer. The final concentration of beads should be as per the manufacturer's recommendation (e.g., 20 µg/mL). Note: This step should be performed under subdued lighting as the beads are light-sensitive.
-
Add 5 µL of the 1X Stop/Detection Mix to all wells. The EDTA in the buffer chelates Mg²⁺, effectively stopping the kinase reaction.
-
-
Final Incubation and Signal Reading:
-
Seal the plates and incubate in the dark at room temperature for 2 hours to allow for bead binding and signal generation.
-
Read the plates on an AlphaScreen®-capable microplate reader (e.g., PerkinElmer EnVision®) with an excitation wavelength of 680 nm and an emission wavelength between 520-620 nm.
-
Caption: Automated HTS workflow for VEGFR-2 inhibitor screening.
Data Analysis and Hit Identification
Assay Quality Control: Z'-Factor Calculation
Causality: Before analyzing compound activity, it is essential to validate the quality and robustness of the HTS assay. The Z'-factor is a statistical parameter that provides a measure of the separation between the positive and negative controls.[15][16] A Z'-factor greater than 0.5 is indicative of an excellent and reliable assay suitable for HTS.[17][18]
The formula for Z'-factor is: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
Where:
-
Mean_pos: Mean signal of the positive control (e.g., Staurosporine, maximum inhibition).
-
Mean_neg: Mean signal of the negative control (DMSO, no inhibition).
-
SD_pos: Standard deviation of the positive control.
-
SD_neg: Standard deviation of the negative control.
Calculation of Percent Inhibition
For each test compound, the percent inhibition is calculated relative to the control wells on the same plate:
% Inhibition = 100 * [ 1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ]
Hit Identification
A "hit" is a compound that demonstrates a statistically significant and reproducible inhibitory effect. A common threshold for hit identification is a percent inhibition value greater than three times the standard deviation of the negative (DMSO) control wells. For this screen, a primary hit threshold might be set at ≥50% inhibition .
| Parameter | Description | Illustrative Value |
| Mean Negative Control Signal | Average signal from DMSO wells (no inhibition) | 850,000 |
| SD Negative Control | Standard Deviation of DMSO wells | 45,000 |
| Mean Positive Control Signal | Average signal from Staurosporine wells (max inhibition) | 30,000 |
| SD Positive Control | Standard Deviation of Staurosporine wells | 8,000 |
| Calculated Z'-Factor | Assay quality metric | 0.78 |
| Hit Threshold | Minimum % inhibition to be considered a hit | ≥ 50% |
| Example Hit Compound (Cmpd-X) | Raw signal for a potential hit | 400,000 |
| Calculated % Inhibition (Cmpd-X) | Calculated activity for the potential hit | 54.9% |
Conclusion
This application note details a robust and reliable high-throughput screening protocol for the identification of novel VEGFR-2 inhibitors from a 7-Methyl-2-oxindole-3-acetic acid derivative library. By leveraging the sensitivity and homogeneous format of AlphaScreen® technology, this workflow is amenable to full automation and large-scale screening campaigns. The outlined data analysis procedure, including the critical Z'-factor quality assessment, ensures the selection of high-quality hits for subsequent validation and downstream drug development efforts.
References
-
ResearchGate. (n.d.). AlphaScreen assays. (A) Principles of AlphaScreen technology. Retrieved from [Link]
-
Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC - NIH. Retrieved from [Link]
-
Berthold Technologies GmbH & Co.KG. (n.d.). AlphaScreen®. Retrieved from [Link]
-
Wang, Z., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]
-
BMG Labtech. (n.d.). The detection of tyrosine kinase activity in AlphaScreen mode. Retrieved from [Link]
-
BMG LABTECH. (n.d.). AlphaScreen. Retrieved from [Link]
-
Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Retrieved from [Link]
-
Kido, Y., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Retrieved from [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. Retrieved from [Link]
-
Karaman, M. W., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2024). Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity. PubMed Central. Retrieved from [Link]
-
Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2009). 3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. Retrieved from [Link]
-
Adwoa Biotech. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION.YouTube. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors.BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Retrieved from [Link]
-
IISER Pune. (n.d.). C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. Retrieved from [Link]
-
Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. DOI:10.1039/D3RA02217J. Retrieved from [Link]
-
Al-Ostath, R. A., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2002). Reactivity toward thiols and cytotoxicity of 3-methylene-2-oxindoles, cytotoxins from indole-3-acetic acids, on activation by peroxidases. Retrieved from [Link]
-
Budd, D., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Singh, G., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Retrieved from [Link]
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Application Note & Protocol: Formulation of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid for In Vivo Studies
Introduction
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is an indole derivative with potential pharmacological applications. The successful transition of this compound from in vitro assays to in vivo animal models is critically dependent on the development of a stable and biocompatible formulation that allows for adequate systemic exposure. The inherent physicochemical characteristics of many novel chemical entities, such as this one, often include poor aqueous solubility, which poses a significant challenge to achieving desired pharmacokinetic profiles.
This document provides a comprehensive guide for researchers on developing suitable formulations of this compound for in vivo studies. It details a systematic approach to vehicle selection, formulation development, and essential quality control measures, all grounded in established pharmaceutical principles to ensure data integrity and reproducibility.
Physicochemical Characterization Summary
A rational formulation design begins with a thorough understanding of the compound's physicochemical properties. The following table summarizes the known and anticipated properties of this compound.
Table 1: Physicochemical Properties of this compound
| Parameter | Value/Property | Implication for Formulation | Source |
| Chemical Structure | Indole acetic acid derivative | Potential for pH-dependent solubility and oxidative degradation. | [1] |
| Molecular Weight | 205.21 g/mol | Influences diffusion and absorption characteristics. | [1] |
| pKa | Estimated 4.0 - 5.0 (acidic) | Solubility is expected to increase significantly at a pH above the pKa. | N/A |
| LogP | Moderately lipophilic | Suggests poor aqueous solubility at physiological pH. | N/A |
| Aqueous Solubility | Poor (anticipated at pH 7.4) | This is the primary challenge for developing a suitable formulation. | [1] |
| Appearance | Solid | Standard handling procedures for solid compounds apply. |
Formulation Development Strategy: A Stepwise Approach
The main goal is to create a formulation that keeps the compound solubilized to ensure bioavailability after administration. The workflow below presents a systematic way to achieve this.
Figure 1: Stepwise workflow for in vivo formulation development.
Rationale for Vehicle Selection
Due to the expected poor aqueous solubility of this compound, a screening approach using multiple strategies is advised. The selection of excipients should be based on the intended administration route and their Generally Recognized As Safe (GRAS) status.[2]
-
Aqueous Vehicles (pH Adjustment): The presence of a carboxylic acid group suggests that solubility can be enhanced by increasing the pH above the compound's pKa. A simple buffered aqueous solution is a good starting point.
-
Co-solvent Systems: When pH adjustment is not sufficient or feasible, water-miscible organic solvents can be used to improve solubility.[3]
-
Surfactant-based Systems: Micellar solutions created with non-ionic surfactants can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[4][5]
-
Cyclodextrin-based Formulations: Cyclodextrins are capable of forming inclusion complexes with molecules that have poor solubility, which can enhance both their solubility and stability.[4][6]
Experimental Protocols
Disclaimer: All experimental procedures should be carried out in a laboratory with the proper equipment, adhering to all institutional and national safety regulations.
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in various common vehicles.
Materials:
-
This compound
-
A selection of vehicles (see Table 2)
-
Glass vials (e.g., 2 mL)
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and a validated analytical method for the compound
Procedure:
-
Add an excess amount of the compound to a known volume (e.g., 1 mL) of each vehicle in a labeled vial.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Following incubation, visually check for any undissolved solid material.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Carefully take a known volume of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a previously established calibration curve.
Table 2: Example Vehicle Screening Panel
| Vehicle Category | Specific Vehicle | Rationale |
| Aqueous Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | Represents a physiological baseline.[3] |
| Aqueous Buffer | 0.1 M Sodium Bicarbonate, pH ~8.3 | pH adjustment for an acidic compound.[5] |
| Co-solvents | 30% PEG 400 in Saline | Commonly used with low toxicity.[2] |
| 10% DMSO in Saline | High solubilizing power, but should be used with caution.[3] | |
| Surfactants | 10% Solutol® HS 15 in Water | A non-ionic surfactant that forms micelles. |
| 5% Tween® 80 in Saline | A common non-ionic surfactant.[2] | |
| Cyclodextrins | 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | Forms inclusion complexes to enhance solubility.[4] |
Protocol 2: Formulation Preparation for Oral Gavage
Objective: To prepare a 10 mg/mL suspension of this compound in a standard vehicle for oral administration.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose in deionized water
-
Mortar and pestle
-
Spatula
-
Analytical balance
-
Stir plate and magnetic stir bar
-
Graduated cylinder
Procedure:
-
Calculate the necessary amounts of the compound and vehicle for the desired concentration and volume.
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the 0.5% methylcellulose vehicle to the compound and mix to create a smooth paste, which helps prevent particle clumping.
-
Gradually add the rest of the vehicle while continuously stirring to ensure a uniform suspension.
-
Transfer the suspension to a suitable container and stir with a magnetic stir bar for at least 30 minutes before use.
-
Quality Control: Visually inspect for homogeneity. The suspension should appear uniformly milky without large particles.
Protocol 3: Formulation Preparation for Intravenous Injection
Objective: To prepare a 2 mg/mL clear, sterile solution of this compound for intravenous use. This protocol assumes that a suitable vehicle has been identified through prior solubility screening.
Materials:
-
This compound
-
Vehicle: 10% Solutol® HS 15, 20% Propylene Glycol, 70% Saline (v/v/v)
-
Sterile, depyrogenated vials
-
Sterile syringe filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare the vehicle by mixing the required volumes of Solutol® HS 15, propylene glycol, and saline in a sterile container.
-
Weigh the correct amount of the compound and add it to the vehicle.
-
Gently warm the mixture (if the compound is heat-stable) and vortex or sonicate until the compound is fully dissolved, resulting in a clear solution.
-
Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile, depyrogenated vial.[2]
-
Quality Control:
-
Appearance: The final solution must be clear and free of any visible particles.
-
pH: Measure the pH to confirm it is within a physiologically acceptable range (typically 6.5-8.0 for IV administration).[7][8]
-
Concentration: Verify the final concentration with a validated analytical method, such as HPLC.
-
Stability Assessment
Rationale: It is crucial to confirm that the formulated compound remains stable and in solution for the entire duration of the in vivo experiment.[9][10]
Short-Term Stability Protocol:
-
Prepare the final formulation as planned for the study.
-
Store aliquots of the formulation under different conditions (e.g., room temperature, 4°C) in the same type of containers that will be used in the study.
-
At specific time points (e.g., 0, 2, 4, 8, 24 hours), take a sample.
-
Analyze the sample for:
-
Visual Appearance: Check for any signs of precipitation, color change, or separation.
-
Compound Concentration: Use HPLC to measure the amount of compound still in solution to check for degradation or precipitation.[11]
-
Conclusion
The success of in vivo studies with this compound depends on a well-developed and characterized formulation. The systematic approach described in this application note—from physicochemical characterization and vehicle screening to protocol-based preparation and stability testing—offers a dependable framework for researchers. By understanding the scientific principles and carefully following these protocols, investigators can create robust formulations that lead to accurate and reproducible preclinical data.
References
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Aladdin Scientific. This compound. Retrieved from [Link]
-
Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. The Altascientist. Retrieved from [Link]
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Boston University IACUC. (2025). Administration of Drugs and Experimental Compounds in Mice and Rats. Retrieved from [Link]
- Gad, S. C. (2008). Preclinical Development Handbook: ADME and Toxicology. John Wiley & Sons.
-
HMDB. (2012). Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). Retrieved from [Link]
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-
National Center for Biotechnology Information. (n.d.). Oxindole-3-acetic acid. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (5,7-Dimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetic Acid. PubChem. Retrieved from [Link]
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- Singh, A., & Worku, Z. A. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 394.
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U.S. Food and Drug Administration. (n.d.). Generally Recognized as Safe (GRAS). Retrieved from [Link]
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological reviews, 65(1), 315–499.
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Application Note: A Practical Guide to the Pharmacokinetic Analysis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in Mice
Introduction: Unveiling the Systemic Fate of a Novel Oxindole Compound
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a novel small molecule belonging to the oxindole class of compounds. The oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development.[1] Pharmacokinetic (PK) analysis provides the quantitative framework to understand these processes, informing dose selection, predicting efficacy, and identifying potential safety liabilities.[2][3]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a robust pharmacokinetic analysis of this compound in a murine model. We will delve into the causality behind experimental choices, from study design and animal handling to bioanalytical method development and data interpretation, ensuring a self-validating and reproducible workflow. All procedures described herein are designed to be compliant with the principles of Good Laboratory Practice (GLP) as outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[4][5]
I. Pre-Study Considerations: Laying the Groundwork for Success
A successful pharmacokinetic study begins long before the first dose is administered. Careful planning and characterization of the test compound are paramount.
Physicochemical Characterization of this compound
Before embarking on in vivo studies, a thorough understanding of the compound's physicochemical properties is essential for formulation development and for anticipating its behavior in a biological system.
-
Solubility: Determine the solubility in aqueous buffers at various pH values (e.g., pH 2.0, 6.5, 7.4) and in common formulation vehicles. This will dictate the choice of vehicle for both intravenous (IV) and oral (PO) administration.
-
LogP/LogD: The lipophilicity of the compound will influence its absorption, distribution, and potential for crossing biological membranes.
-
pKa: The ionization state of the molecule at physiological pH will affect its solubility, permeability, and binding to plasma proteins.
-
Stability: Assess the stability of the compound in the formulation vehicle, plasma, and at different storage conditions to ensure sample integrity.
Pilot Dose Range Finding and Acute Toxicity Assessment
A pilot study is crucial to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the definitive PK study. This is typically done by administering escalating single doses to a small number of mice and observing for any signs of toxicity over a defined period (e.g., 7-14 days).[6][7] The goal is to select doses that are pharmacologically active but well-tolerated.
II. In-Life Phase: Experimental Design and Execution
The in-life phase of the study involves the administration of the compound to the animals and the collection of biological samples over time. Adherence to a well-defined protocol is critical for generating high-quality data.
Animal Model and Husbandry
-
Species and Strain: CD-1 or C57BL/6 mice are commonly used for pharmacokinetic studies due to their well-characterized physiology and genetics.[3]
-
Age and Weight: Use healthy, adult mice of a specific age and weight range to minimize variability.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study to reduce stress-related physiological changes.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Fasting prior to oral dosing may be required to reduce the impact of food on absorption.
Dosing and Route of Administration
To fully characterize the pharmacokinetics, including bioavailability, both intravenous and oral routes of administration are typically evaluated.[3]
-
Intravenous (IV) Administration:
-
Dose: A low dose (e.g., 1-2 mg/kg) is often sufficient for IV administration.
-
Formulation: The compound should be dissolved in a sterile, isotonic vehicle suitable for injection (e.g., saline, 5% dextrose in water, or a solution containing a solubilizing agent like PEG400).
-
Procedure: Administer a single bolus dose via the tail vein.
-
-
Oral (PO) Administration:
-
Dose: A higher dose (e.g., 10-50 mg/kg) is typically used for oral administration to ensure measurable plasma concentrations.
-
Formulation: The compound can be formulated as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Procedure: Administer the dose via oral gavage.
-
Blood Sample Collection: The Key to a Well-Defined PK Profile
Serial blood sampling from the same animal is the preferred method for murine PK studies as it reduces inter-animal variability and the total number of animals required.[2]
-
Sampling Sites: Several techniques can be used for serial blood collection in mice, including saphenous vein, submandibular vein, and tail vein sampling.[8] The choice of method depends on the required blood volume and the expertise of the personnel.
-
Time Points: A typical sampling schedule for a small molecule might include pre-dose (0 h) and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[3] The sampling times should be chosen to adequately capture the absorption, distribution, and elimination phases.
-
Sample Volume: With modern sensitive bioanalytical methods, small blood volumes (e.g., 20-30 µL) are sufficient.[9]
-
Anticoagulant: Collect blood in tubes containing an appropriate anticoagulant (e.g., K2EDTA) to prevent clotting.
-
Plasma Preparation: Centrifuge the blood samples promptly at 4°C to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
III. Bioanalytical Phase: Quantifying the Compound in Plasma
A validated, sensitive, and selective bioanalytical method is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity.[10][11]
LC-MS/MS Method Development and Validation
-
Internal Standard (IS): Select a suitable internal standard, ideally a stable isotope-labeled version of the analyte or a structurally similar compound with similar chromatographic and mass spectrometric behavior.
-
Sample Preparation: Develop a robust method for extracting the analyte and IS from the plasma matrix. Protein precipitation or liquid-liquid extraction are common techniques.
-
Chromatography:
-
Column: A C18 reversed-phase column is a good starting point for many small molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol containing a small amount of formic acid or ammonium acetate is typically used.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated.
-
Detection: Use multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. The precursor ion (Q1) and a specific product ion (Q3) for both the analyte and the IS should be optimized.
-
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) for linearity, accuracy, precision, selectivity, recovery, and stability.
Sample Analysis Workflow
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Sample Preparation: Perform the extraction procedure.
-
LC-MS/MS Analysis: Inject the extracted samples onto the LC-MS/MS system.
-
Data Processing: Integrate the peak areas for the analyte and the IS. Calculate the peak area ratio.
-
Quantification: Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
IV. Data Analysis and Interpretation: From Concentrations to Pharmacokinetic Parameters
Once the plasma concentrations at each time point have been determined, the data can be analyzed to calculate key pharmacokinetic parameters. Non-compartmental analysis (NCA) is a common and straightforward method for this purpose.[12]
Non-Compartmental Analysis (NCA)
Specialized software such as Phoenix® WinNonlin® or PKMP can be used for NCA.[13][14] The following key parameters are calculated:
-
Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total exposure of the drug over time.
-
AUC(0-t): The AUC from time zero to the last measurable concentration.
-
AUC(0-inf): The AUC extrapolated to infinity.
-
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F% (Bioavailability): The fraction of the orally administered dose that reaches the systemic circulation (calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100).
Data Presentation
The results of the pharmacokinetic analysis should be presented clearly and concisely.
-
Plasma Concentration-Time Profiles: Plot the mean plasma concentration versus time for both IV and PO administration on both linear and semi-logarithmic scales.
-
Pharmacokinetic Parameter Tables: Summarize the calculated PK parameters in a table, including the mean and standard deviation.
Table 1: Example Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 120 |
| Tmax (h) | 0.083 | 0.5 |
| AUC(0-inf) (ng*h/mL) | 1800 ± 200 | 4500 ± 500 |
| t1/2 (h) | 2.5 ± 0.3 | 3.1 ± 0.4 |
| CL (L/h/kg) | 0.55 ± 0.06 | - |
| Vd (L/kg) | 1.8 ± 0.2 | - |
| F (%) | - | 25 |
V. Experimental Protocols: A Step-by-Step Guide
Protocol for Intravenous Administration and Blood Sampling
-
Animal Preparation: Acclimatize male CD-1 mice (8-10 weeks old, 25-30 g) for one week.
-
Dose Preparation: Prepare a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.
-
Dosing: Administer a 1 mg/kg dose via tail vein injection.
-
Blood Collection: Collect approximately 30 µL of blood from the saphenous vein into K2EDTA-coated tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C.
-
Storage: Store the plasma at -80°C.
Protocol for LC-MS/MS Analysis
-
Preparation of Standards and QCs: Prepare stock solutions of the analyte and IS in DMSO. Serially dilute the analyte stock solution with blank mouse plasma to create calibration standards (e.g., 1-1000 ng/mL) and quality controls (e.g., low, mid, and high concentrations).
-
Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma (sample, standard, or QC), add 60 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu UFLC or equivalent.[9]
-
MS System: AB Sciex QTRAP 5500 or equivalent.[9]
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: ESI Positive.
-
MRM Transitions: To be determined during method development.
-
VI. Visualizing the Workflow
A clear understanding of the experimental workflow is essential for proper execution.
Caption: Workflow for the pharmacokinetic analysis of a novel compound in mice.
Conclusion: A Pathway to Informed Drug Development
This application note has provided a detailed and practical framework for conducting a comprehensive pharmacokinetic analysis of this compound in mice. By following these protocols and understanding the rationale behind each step, researchers can generate high-quality, reproducible data. This information is invaluable for making informed decisions in the drug development process, ultimately contributing to the discovery of new and effective therapies. The principles and methodologies described herein are broadly applicable to the pharmacokinetic evaluation of other novel small molecules.
References
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Murine Pharmacokinetic Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved January 20, 2026, from [Link]
-
Step 2: Preclinical Research. (2018, January 4). U.S. Food and Drug Administration. Retrieved January 20, 2026, from [Link]
-
A Quantitative LC-MS/MS Method for Determination of a Small Molecule Agonist of EphA2 in Mouse Plasma and Brain Tissue. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Oxindole-3-acetic acid. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. (2022, February 4). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
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-
Phoenix® PK/PD Platform | PK/PD Analysis & Modeling. (n.d.). Certara. Retrieved January 20, 2026, from [Link]
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-
Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. (2022, February 3). Frontiers. Retrieved January 20, 2026, from [Link]
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Guidelines for Blood Collection in Mice and Rats. (n.d.). Albert Einstein College of Medicine. Retrieved January 20, 2026, from [Link]
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Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Retrieved January 20, 2026, from [Link]
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Quantification of Fargesin in Mouse Plasma Using Liquid Chromatography-High Resolution Mass Spectrometry. (n.d.). Mass Spectrometry Letters. Retrieved January 20, 2026, from [Link]
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Sampling methods for pharmacokinetic studies in the mouse. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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FDA Requirements for Preclinical Studies. (n.d.). Karger Publishers. Retrieved January 20, 2026, from [Link]
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Analysis of Indole-3-Acetic Acid and Related Indoles in Culture Medium from Azospirillum lipoferum and Azospirillum brasilense. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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methyl (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. (2025, May 20). Mol-Instincts. Retrieved January 20, 2026, from [Link]
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Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. (n.d.). Beckman Coulter. Retrieved January 20, 2026, from [Link]
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Comparison of standard blood sampling techniques employed in mice to... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Evaluation and Optimization of Blood Micro-Sampling Methods: Serial Sampling in a Cross-Over Design from an Individual Mouse. (2016, November 29). University of the Pacific. Retrieved January 20, 2026, from [Link]
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The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2023, July 11). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). European Pharmaceutical Review. Retrieved January 20, 2026, from [Link]
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Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Welcome to the technical support center for the synthesis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important oxindole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic strategies.
Introduction to the Synthetic Pathway
The synthesis of this compound is typically achieved through a robust three-step sequence, commencing with a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole cyclization to construct the oxindole core, and culminating in the hydrolysis of the resulting ester to afford the final carboxylic acid. Each of these steps presents unique challenges that can impact the overall yield and purity of the product. This guide will address these challenges in a systematic, question-and-answer format.
Overcoming solubility issues of 7-Methyl-2-oxindole-3-acetic acid in aqueous buffers
Technical Support Center: 7-Methyl-2-oxindole-3-acetic acid Solubility
Welcome to the technical support center for 7-Methyl-2-oxindole-3-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the solubility challenges associated with this compound in aqueous buffers. Here, we combine fundamental chemical principles with proven laboratory techniques to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of 7-Methyl-2-oxindole-3-acetic acid?
A1: Understanding the inherent properties of 7-Methyl-2-oxindole-3-acetic acid is the first step in troubleshooting solubility. It is a derivative of indole-3-acetic acid.[1] Key properties are summarized below:
| Property | Value/Description | Significance for Solubility |
| Molecular Formula | C₁₁H₁₁NO₂ | Provides the elemental composition. |
| Molecular Weight | 189.21 g/mol [2] | Necessary for calculating molar concentrations. |
| Appearance | White to pale brown solid[2] | Physical state at room temperature. |
| Predicted pKa | 4.53 ± 0.30[2] | The carboxylic acid group will be deprotonated (negatively charged) at pH values significantly above this, increasing aqueous solubility. |
| Solubility | Slightly soluble in DMSO and Methanol[2] | Indicates that organic co-solvents will be necessary for creating stock solutions. Water solubility is expected to be low. |
| Storage | 2-8°C, protect from light[1][2] | Proper storage is crucial to prevent degradation. |
This data is crucial as the low aqueous solubility and acidic pKa are the primary drivers of the dissolution challenges you may be facing.
Q2: Why is my 7-Methyl-2-oxindole-3-acetic acid not dissolving in my aqueous buffer?
A2: The limited solubility of 7-Methyl-2-oxindole-3-acetic acid in aqueous solutions is due to its predominantly hydrophobic chemical structure. The methyl and oxindole groups contribute to its nonpolar character. Like many organic molecules, it prefers to interact with itself rather than with polar water molecules, leading to poor dissolution.[3]
Furthermore, as a weak acid, its solubility is highly dependent on the pH of the buffer.[4] At a pH below its pKa of approximately 4.53, the carboxylic acid group is protonated (-COOH), making the molecule neutral and even less soluble in water.[2]
Q3: What is the best solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of 7-Methyl-2-oxindole-3-acetic acid.[2] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[5] Ethanol can also be considered, though it may have lower solvating power for this specific compound.[6]
Key Practice: Always prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable organic solvent.[5][7] This minimizes the volume of organic solvent introduced into your final aqueous assay, which is critical for avoiding solvent-induced artifacts.[8]
Q4: How can I prevent my compound from precipitating when I dilute the stock solution into my aqueous buffer?
A4: This phenomenon, often called "shock precipitation," occurs when a concentrated organic stock solution is rapidly diluted into an aqueous buffer.[9] The compound, suddenly finding itself in a hostile aqueous environment, crashes out of solution. To prevent this, a step-wise dilution is recommended.[9][10] Instead of adding a small volume of concentrated stock directly into a large volume of buffer, first create an intermediate dilution in a smaller volume of the buffer.
Troubleshooting Guide
Here we address specific problems you may encounter during your experiments.
Issue 1: My compound precipitates immediately upon addition to the assay buffer.
Cause: This is a classic case of exceeding the aqueous solubility limit, often due to "shock precipitation."[9]
Solutions:
-
Step-wise Dilution:
-
Protocol: Instead of adding 1 µL of a 10 mM DMSO stock directly to 1 mL of buffer, first mix the 1 µL of stock with 9 µL of buffer to make a 1 mM intermediate solution in 10% DMSO. Then, add 10 µL of this intermediate solution to the final 990 µL of buffer. This gradual reduction in solvent concentration helps keep the compound in solution.[10]
-
-
Increase Final Co-solvent Concentration:
-
Rationale: The presence of a small amount of organic co-solvent in the final assay buffer can significantly increase the solubility of hydrophobic compounds.[11][12]
-
Recommendation: Ensure your final DMSO concentration is consistent across all experimental conditions, including controls, and is typically kept below 0.5% to avoid cellular toxicity or enzyme inhibition.[10] However, for particularly insoluble compounds, you may need to empirically determine the highest tolerable co-solvent concentration for your specific system.
-
-
pH Adjustment:
-
Rationale: As a weak acid, the solubility of 7-Methyl-2-oxindole-3-acetic acid increases as the pH of the buffer moves above its pKa (~4.53), due to the deprotonation of the carboxylic acid to the more soluble carboxylate form.[4][13]
-
Action: If your experimental conditions allow, consider using a buffer with a pH of 7.4 or higher. This will maximize the concentration of the more soluble, ionized form of the compound.
-
Issue 2: The solution is clear at first but becomes cloudy over time or upon temperature change.
Cause: This suggests that the compound is at a concentration near its saturation point, and slight changes in conditions (e.g., temperature shifts from room temperature to 37°C, or vice-versa) are causing it to precipitate.[9]
Solutions:
-
Pre-warm/Pre-cool Buffers: Before adding the compound, ensure your aqueous buffer is at the final experimental temperature.[9] Adding a room-temperature stock solution to a cold buffer can decrease solubility.
-
Reduce Final Compound Concentration: If possible, lowering the final working concentration of the compound may be the simplest solution.
-
Incorporate Solubilizing Agents: For challenging situations, consider the use of solubilizing agents, but with caution as they can interfere with biological assays.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.
-
Non-ionic Surfactants (e.g., Tween® 80, Pluronic® F-68): At low concentrations, these can aid in keeping hydrophobic compounds in solution. Always run controls to ensure the surfactant itself does not affect your assay.[10]
-
Issue 3: I am observing inconsistent results between experiments.
Cause: Inconsistent results can often be traced back to inaccurate concentrations due to incomplete dissolution or precipitation of the compound.
Solutions:
-
Visual Inspection: Always visually inspect your solutions for any signs of precipitation (cloudiness, particulates) before use. Centrifuge tubes briefly and look for a pellet.
-
Vortexing and Sonication: After preparing your stock solution and each dilution step, ensure thorough mixing by vortexing.[6] For particularly difficult compounds, brief sonication of the stock solution can aid in complete dissolution.
-
Fresh Working Solutions: Prepare fresh working dilutions from your frozen stock solution for each experiment. Avoid storing dilute aqueous solutions of the compound, as they are more prone to precipitation and degradation.[8] Aliquoting the high-concentration stock solution is a key practice to avoid repeated freeze-thaw cycles.[5][10]
Experimental Protocols & Visual Guides
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Preparation: Bring the vial of solid 7-Methyl-2-oxindole-3-acetic acid and a bottle of high-purity DMSO to room temperature.[5]
-
Weighing: Accurately weigh out 1.892 mg of the compound.
-
Dissolution: Add the weighed compound to a clean, sterile microcentrifuge tube. Add 1.0 mL of DMSO.
-
Mixing: Vortex the tube vigorously for 30-60 seconds to ensure complete dissolution.[6] If needed, sonicate for 2-5 minutes in a water bath sonicator.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C, protected from light.[10]
Workflow for Preparing Working Solutions
The following diagram illustrates the decision-making process for preparing a final working solution in an aqueous buffer.
Caption: Decision workflow for solubilizing 7-Methyl-2-oxindole-3-acetic acid.
Chemical Equilibrium and pH
This diagram illustrates how pH affects the ionization state and, consequently, the solubility of 7-Methyl-2-oxindole-3-acetic acid.
Caption: pH-dependent equilibrium of 7-Methyl-2-oxindole-3-acetic acid.
By understanding the chemical principles and applying these systematic troubleshooting steps, you can confidently overcome the solubility challenges of 7-Methyl-2-oxindole-3-acetic acid, leading to more reliable and reproducible experimental outcomes.
References
-
JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Available at: [Link]
-
ACS Publications. (2018). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. PMC - NIH. Available at: [Link]
-
Stippler, E. S., Romero, N. E., & Mauger, J. (2016). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pHo Considerations. Dissolution Technologies. Available at: [Link]
-
MDPI. (2021). The Role of Cosolvent–Water Interactions in Effects of the Media on Functionality of Enzymes: A Case Study of Photobacterium leiognathi Luciferase. PMC - NIH. Available at: [Link]
-
Wiley Online Library. (2019). Learning about Enzyme Stability against Organic Cosolvents from Structural Insights by Ion Mobility Mass Spectrometry. PMC - NIH. Available at: [Link]
-
ResearchGate. (2020). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. Available at: [Link]
-
MDPI. (2017). Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. Available at: [Link]
-
Semantic Scholar. (2016). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH o Considerations. Available at: [Link]
-
PubMed. (2023). Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer. Available at: [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available at: [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. Available at: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]
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Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation. Available at: [Link]
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Calbiochem. (n.d.). Buffers. Available at: [Link]
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Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Available at: [Link]
-
Antibodies.com. (2024). Co-immunoprecipitation (Co-IP) Troubleshooting. Available at: [Link]
-
PubChem. (n.d.). Oxindole-3-acetic acid. National Institutes of Health. Available at: [Link]
-
Agrisera. (n.d.). Immunoprecipitation troubleshooting. Available at: [Link]
-
Human Metabolome Database. (2012). Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). Available at: [Link]
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- 2. 7-METHYLINDOLE-3-ACETIC ACID CAS#: 5435-36-9 [m.chemicalbook.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phytotechlab.com [phytotechlab.com]
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- 11. Influence of Organic Solvents on Enzymatic Asymmetric Carboligations - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Stability of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid in Cell Culture Media
Welcome to the technical support center for (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in cell culture systems. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and efficacy of your experiments by explaining the causality behind experimental choices and providing self-validating protocols.
Introduction to this compound
This compound is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone of the auxin class[1][2]. The core structure is an oxindole, which is an oxidized form of indole. Understanding the inherent chemical properties of the oxindole and acetic acid moieties is crucial for predicting its behavior in aqueous and complex biological environments like cell culture media. While specific stability data for this particular methylated derivative is not extensively published, we can infer potential stability challenges and degradation pathways from studies on structurally related compounds like IAA and other oxindole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the general solubility of similar organic compounds, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is advisable to prepare a concentrated stock (e.g., 10-50 mM) in anhydrous DMSO and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity[3][4].
Q2: What are the potential degradation pathways for this compound in cell culture media?
A2: The primary degradation pathway for indole-3-acetic acid is oxidation to 2-oxindole-3-acetic acid[5][6]. Since your compound already possesses the oxindole core, further oxidation is a likely route of degradation. Studies on IAA have shown subsequent hydroxylation of the oxindole ring[1][7]. Therefore, a potential degradation pathway for this compound could involve hydroxylation of the aromatic ring. Additionally, the acetic acid side chain could be susceptible to enzymatic modification by cellular metabolism.
Q3: How do components of cell culture media affect the stability of this compound?
A3: Cell culture media are complex mixtures of amino acids, vitamins, salts, glucose, and often serum proteins, which can impact compound stability.
-
pH: The pH of standard cell culture media (typically 7.2-7.4) can influence the ionization state of the carboxylic acid group and potentially affect its solubility and reactivity.
-
Amino Acids & Vitamins: Some media components, like cysteine and certain vitamins, can have pro-oxidant or antioxidant effects, which may influence the oxidative degradation of the compound[8][9].
-
Serum: Fetal bovine serum (FBS) contains enzymes (e.g., esterases, oxidases) that can metabolize small molecules. It's also important to consider non-specific binding of the compound to albumin and other serum proteins.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following best practices:
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
Protect solutions from light, as indole derivatives can be light-sensitive.
-
Minimize the time the compound spends in the incubator by adding it to the cell cultures immediately before the desired treatment period.
-
For long-term experiments, consider replenishing the media with a fresh compound at regular intervals.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | Poor aqueous solubility. | Decrease the final working concentration. Optimize the dilution by pre-warming the media and performing a stepwise dilution. Ensure the DMSO concentration in the final working solution is minimal. |
| Loss of biological activity over time | Chemical degradation in media. | Perform a stability study by incubating the compound in cell-free media over a time course and analyze by HPLC or LC-MS/MS. |
| Cellular metabolism. | Incubate the compound with cells and analyze both the media and cell lysate for the parent compound and potential metabolites. | |
| High variability between replicates | Inconsistent sample handling. | Ensure uniform mixing of media and precise timing for sample collection. Use calibrated pipettes. |
| Incomplete solubilization of stock. | Visually inspect stock solutions for precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions. |
Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol provides a framework for quantitatively assessing the stability of this compound in your specific cell culture medium.
Objective: To determine the rate of degradation of the compound in a cell-free culture medium over a defined time course at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Working Solution Preparation:
-
Pre-warm the cell culture medium to 37°C.
-
Spike the pre-warmed medium with the compound stock solution to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic (e.g., 0.1%).
-
Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the working solution into sterile microcentrifuge tubes or wells of a plate for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the samples at 37°C in a 5% CO2 incubator. The T=0 sample should be processed immediately.
-
-
Sample Collection and Processing:
-
At each time point, remove the designated aliquot from the incubator.
-
If the medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analytical Quantification (HPLC/LC-MS/MS):
-
Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining parent compound. A reversed-phase C18 column is typically suitable for this class of compounds[10][11][12].
-
Example HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm or fluorescence (Excitation: 280 nm, Emission: 350 nm).
-
-
Example LC-MS/MS:
-
Data Analysis:
-
Plot the concentration of the remaining compound against time.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Determine the half-life (t½) of the compound in the medium.
Visualization of Concepts
Potential Degradation Pathway
Caption: Potential metabolic pathway of the compound in cell culture.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in cell culture media.
References
-
Bártová, V., Březinová, A., Fellner, M., & Motyka, V. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol, 9(9), e3234. [Link]
-
Gang, S., Sharma, S., Saraf, M., & Buck, M. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. MethodsX, 6, 1533-1542. [Link]
-
Kojima, M., Kamada-Nobusada, T., Komatsu, H., Takei, K., Kuroha, T., Mizutani, M., ... & Sakakibara, H. (2009). Highly sensitive and high-throughput analysis of plant hormones using MS-probe modification and liquid chromatography–tandem mass spectrometry: an application for hormone profiling in Oryza sativa. Plant and Cell Physiology, 50(7), 1201-1214. [Link]
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Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: a quantitative analysis of indole-3-acetic acid and its metabolites in Arabidopsis. Plant Methods, 8(1), 1-10. [Link]
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Ma, Z., Ge, L., Lee, A. S., Yong, J. W., Tan, S. N., & Ong, E. S. (2021). A comprehensive analysis using colorimetry, liquid chromatography-tandem mass spectrometry and bioassays for the assessment of indole related compounds produced by endophytes of selected wheat cultivars. Molecules, 26(5), 1435. [Link]
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Purdie, J. L., Ciborowski, P., & Racicot, C. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress, 32(4), 998-1008. [Link]
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ResearchGate. (2016). Cell culture media impact on drug product solution stability. [Link]
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Nucleus Biologics. (2022). Maximizing Quality And Potency Of Cell Culture Media. [Link]
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Nonhebel, H. M., & Bandurski, R. S. (1984). Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2, 3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings. Plant physiology, 76(4), 979-983. [Link]
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MedCrave online. (2016). Forced Degradation Studies. [Link]
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International Journal of Pharmaceutical Sciences. (n.d.). Current Issue. [Link]
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PubMed. (2025). Discovery of indole derivatives as STING degraders. [Link]
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Martinez, E., & E. Mar-Moha. (1985). Liquid-Chromatographic Determination of lndole-3-acetic Acid and 5-Hydroxyindole-3-acetic Acid in Human Plasma. Clinical Chemistry, 31(3), 444-446. [Link]
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Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical and biomedical analysis, 22(5), 703-715. [Link]
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OPM Biosciences. (n.d.). How Cell Culture Media Impacts Protein Product Quality in Monoclonal Antibody Development. [Link]
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Aladdin Scientific. (n.d.). This compound. [Link]
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Nonhebel, H. M., & Bandurski, R. S. (1984). Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7′-O-β-d-Glucopyranoside in Zea mays Seedlings. Plant Physiology, 76(4), 979–983. [Link]
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Pěnčík, A., Rolčík, J., Novák, O., Magnus, V., Bartel, B., & Strnad, M. (2009). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in plant science, 14, 1145657. [Link]
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Nishio, M., Zushi, S., Ishii, T., Furuya, T., & Syono, K. (1976). Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination. Plant and Cell Physiology, 17(4), 879-882. [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
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Reinecke, D. M., & Bandurski, R. S. (1981). Oxidation of indole-3-acetic acid to oxindole-3-acetic acid by an enzyme preparation from Zea mays. Biochemical and biophysical research communications, 103(2), 429-433. [Link]
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Reinecke, D. M., & Bandurski, R. S. (1983). Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays. Plant Physiology, 71(1), 211–213. [Link]
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Tivendale, N. D., Ross, J. J., & Cohen, J. D. (2010). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(28), 2848-2852. [Link]
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Health Canada. (2016). 4-Chloroindole-3-Acetic Acid. [Link]
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ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. [Link]
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Sharma, P., & Sarma, B. K. (2020). Quantification of indole-3-acetic acid from Bambusa tulda Roxb. seedlings using high performance liquid chromatography. African Journal of Biotechnology, 19(10), 780-786. [Link]
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Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology, 11(3), 187-192. [Link]
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Kim, J. H., Lee, H. J., & Park, W. J. (2004). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 47(3), 329-333. [Link]
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Wikipedia. (n.d.). Indole-3-acetic acid. [Link]
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K. G. C. & P. K. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]
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Lagunin, A., Dubovskaja, V., Rudik, A., Pogodin, P., Druzhilovskiy, D., & Gloriozova, T. (2018). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Molecules, 23(11), 2967. [Link]
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Bauer, S., D'auria, J. C., & Franck, X. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 936999. [Link]
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ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]
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- 7. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Preventing degradation of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid during storage
Welcome to the technical support center for (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 959241-61-3). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. As a specialized oxindole derivative, its stability is paramount for reproducible and reliable results. This document provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For maximal long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: While room temperature may be acceptable for short periods, long-term storage at lower temperatures is recommended. Studies on similar indole derivatives, such as indole-3-carbinol, have shown that storage at 5°C in sealed, amber glass vials helps preserve integrity.[1] For amorphous forms of indole compounds, storage at 10°C and zero humidity has been shown to control crystallization and maintain stability.[2]
-
Light: Indole compounds are often sensitive to light.[3][4] It is crucial to store the solid powder in a light-protecting container, such as an amber vial, and keep it in a dark location like a cabinet or refrigerator.
-
Atmosphere: To prevent oxidation, which is a common degradation pathway for indole derivatives, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for long-term archival.[3] The container should be sealed tightly to minimize exposure to air and humidity.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Long-term) | Slows down potential degradation reactions. |
| Light | Protect from light (Amber vial) | Prevents photolytic degradation.[3] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Minimizes oxidative degradation.[3] |
| Container | Tightly sealed, non-reactive | Prevents exposure to moisture and air. |
Q2: My compound is in solution. How should I store it and for how long?
A2: The stability of this compound in solution is significantly lower than in its solid state and depends heavily on the solvent, pH, and storage conditions.
-
Solvent Choice: The choice of solvent is critical. Use high-purity, anhydrous solvents. For aqueous solutions, the pH should be carefully controlled.
-
pH: The oxindole ring and the acetic acid moiety can be susceptible to hydrolysis under strongly acidic or basic conditions.[3][5] It is advisable to maintain a neutral or slightly acidic pH if possible.
-
Temperature: Solutions should be stored frozen (-20°C or -80°C) to minimize degradation.
-
Preparation: Always prepare solutions fresh whenever possible.[3] If storage is necessary, aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
General Guideline: Do not store solutions for extended periods. A common practice for indole derivatives is to use solutions within a few days, even when stored at low temperatures. For indole-3-carbinol formulations, a maximum storage time of 41 days at 5°C was established.[1] However, this can vary significantly based on the specific derivative and solvent system.
Q3: I suspect my compound has degraded. What are the likely degradation pathways and products?
A3: Indole and oxindole derivatives can degrade via several mechanisms. Understanding these pathways is the first step in troubleshooting.
-
Oxidation: This is a primary degradation route for many indole-containing molecules.[3][6] The indole ring is electron-rich and susceptible to oxidation, which can lead to the formation of various oxidized products. For the parent compound, indole-3-acetic acid (IAA), oxidation to 2-oxindole-3-acetic acid (oxIAA) is a major catabolic pathway in biological systems.[7] Further oxidation can lead to hydroxylated species.[8]
-
Hydrolysis: The amide bond within the oxindole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.[3][5]
-
Photodegradation: Exposure to UV or visible light can provide the energy needed to initiate degradation reactions.[3][4]
-
Thermolysis: High temperatures can accelerate all degradation processes.[6]
A potential primary degradation product for your compound could be a hydroxylated version of the oxindole ring, similar to the catabolism of IAA where 7-hydroxyoxindole-3-acetic acid is formed.[8]
Sources
- 1. Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ijisrt.com [ijisrt.com]
- 7. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in assays with (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Welcome to the technical support resource for researchers utilizing (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. This guide is designed to provide expert-driven insights and practical solutions to common challenges encountered during in-vitro and cell-based assays involving this oxindole-based auxin analog. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve unexpected experimental outcomes, ensuring the integrity and reproducibility of your results.
Introduction to this compound
This compound is a derivative of indole-3-acetic acid (IAA), the most common naturally occurring plant hormone of the auxin class.[1] Like other auxins, it is anticipated to influence cell elongation, division, and differentiation.[1] Its structure, featuring a 7-methyl group on the oxindole ring, may confer altered stability, solubility, and receptor binding affinity compared to the parent compound, IAA, or its direct oxidized metabolite, oxindole-3-acetic acid.[2][3] Understanding the inherent chemical properties of this analog is the first step in robust assay design and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and behavior of this compound in experimental settings.
Q1: My compound precipitated out of the aqueous buffer during my assay. What went wrong?
A1: Indole-based compounds, including this compound, often have limited solubility in aqueous solutions, especially at neutral pH.[1] The carboxylic acid moiety's protonation state is pH-dependent. To enhance solubility, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol.[1] Subsequent dilutions into your aqueous assay buffer should be done carefully, ensuring the final concentration of the organic solvent is minimal and does not affect your experimental system. Vigorous vortexing or sonication during dilution can also help. Always visually inspect your final solution for any signs of precipitation before adding it to your assay.
Q2: I'm seeing lower-than-expected or no activity in my cell-based assay. What are the likely causes?
A2: This is a multifaceted issue with several potential causes:
-
Compound Degradation: Indole acetic acids are susceptible to photodegradation, particularly under UV or white light.[4] It is crucial to prepare solutions fresh and protect them from light. Additionally, these compounds can be sensitive to heat, so avoid autoclaving solutions containing this compound.[5]
-
Oxidation: The indole ring can be oxidized, leading to inactive products.[2][6] This can be catalyzed by enzymes present in cell culture media or lysates (e.g., peroxidases).[7] The use of fresh, high-quality media and minimizing exposure to air can mitigate this.
-
Incorrect pH: The activity of auxin analogs can be pH-dependent, affecting both their stability and their ability to cross cell membranes.[8][9] Ensure your assay buffer is maintained at the optimal pH for your specific experimental system.
-
Cellular Uptake: The efficiency of compound uptake can vary between cell types. If you suspect poor uptake, you may need to optimize the compound concentration or incubation time.
Q3: My results are inconsistent between experiments. How can I improve reproducibility?
A3: Reproducibility issues often stem from subtle variations in protocol execution. Key areas to standardize include:
-
Compound Handling: Always prepare fresh stock solutions and dilutions. Avoid repeated freeze-thaw cycles of the stock solution.
-
Environmental Conditions: Protect your compound from light at all stages of the experiment. Ensure consistent temperature and incubation times.
-
Assay Components: Use the same source and lot of cells, media, and reagents for a given set of experiments.
-
Pipetting and Mixing: Ensure accurate and consistent pipetting, and thorough but gentle mixing of reagents.[10]
Part 2: Troubleshooting Guide for Unexpected Assay Results
This section provides a structured approach to diagnosing and resolving specific unexpected outcomes in your assays with this compound.
Scenario 1: High Background Signal or Non-Specific Effects
Symptom: You observe a high signal in your negative controls or a general, dose-independent effect on cell viability or other readouts.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Compound Precipitation | Undissolved compound particles can interfere with optical measurements (e.g., absorbance, fluorescence). | Prepare a fresh, fully dissolved stock solution. Consider filtering the final diluted solution through a 0.22 µm filter. |
| Solvent Toxicity | High concentrations of organic solvents (e.g., DMSO, ethanol) used to dissolve the compound can be toxic to cells. | Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect. |
| Compound Degradation Products | Degradation of the parent compound can lead to byproducts with off-target activities. | Prepare solutions fresh and protect them from light and heat.[4][5] |
| High Compound Concentration | At high concentrations, auxin analogs may exhibit non-specific effects unrelated to their primary mode of action. | Perform a dose-response curve to identify the optimal concentration range and determine if the observed effect is dose-dependent. |
Scenario 2: Variable Dose-Response Curve
Symptom: The dose-response curve is not sigmoidal, has a shallow slope, or shifts between experiments.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inaccurate Serial Dilutions | Errors in preparing the dilution series will lead to incorrect final concentrations and a distorted curve. | Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare a fresh dilution series for each experiment.[10] |
| Compound Instability over Time | If the compound degrades during the course of the assay, the effective concentration will decrease, affecting the response. | Minimize the duration of the assay where possible. If a long incubation is required, consider the stability of the compound under your specific assay conditions. |
| pH Fluctuation | Changes in the pH of the assay medium can alter the compound's activity and stability.[9][11] | Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. |
| Cellular Metabolism | Cells may metabolize this compound into more or less active forms over time, affecting the dose-response relationship. | Consider performing time-course experiments to understand the kinetics of the cellular response. |
Experimental Workflow: Investigating Compound Stability
To empirically determine the stability of this compound under your specific assay conditions, you can perform the following experiment:
-
Preparation: Prepare a solution of the compound in your assay buffer at the highest concentration you plan to use.
-
Incubation: Aliquot the solution and incubate it under the same conditions as your actual assay (e.g., temperature, light exposure, duration).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample of the incubated solution.
-
Analysis: Analyze the concentration of the parent compound in each sample using a suitable analytical method such as HPLC-UV or LC-MS.
-
Comparison: Compare the concentration at each time point to the initial concentration to determine the rate of degradation.
This data will help you understand the stability window for your experiments and inform your experimental design.
Visualization of Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for indole-based acetic acids, which may be applicable to this compound.
Caption: Potential degradation pathways for this compound.
Part 3: Advanced Concepts and Mechanistic Considerations
The Role of pH in Compound Activity and Transport
The activity of auxin analogs is often linked to pH.[8][9] The "acid growth" theory for natural auxins posits that they stimulate proton pumps, leading to cell wall acidification and expansion. For this compound, the environmental pH can influence its protonation state, which in turn affects its ability to cross the plasma membrane and interact with intracellular targets.
Caption: Simplified model of pH-dependent uptake of an acidic compound.
Potential for Non-Canonical Signaling
While classical auxin signaling involves the TIR1/AFB receptor family leading to transcriptional regulation, some rapid auxin responses are thought to occur through non-transcriptional pathways.[12][13] When troubleshooting, it is important to consider the timescale of the observed effects. Rapid responses (within seconds to minutes) may suggest a non-genomic mechanism, while longer-term effects (hours to days) are more likely to involve changes in gene expression.
References
-
Y. Zhao, "Auxin biosynthesis and its role in plant development," Annual Review of Plant Biology, vol. 61, pp. 49-64, 2010. Available: [Link]
- J. D. Cohen and K. D. Nadler, "Auxin catabolism," in Plant Hormones, P. J. Davies, Ed. Springer, 2010, pp. 229-254.
-
"Indole-3-acetic acid," Wikipedia, Wikimedia Foundation, [Online]. Available: [Link]
-
D. C. Leasure and R. P. Hangarter, "Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6," Plant Signaling & Behavior, vol. 8, no. 11, p. e26388, 2013. Available: [Link]
-
I. Pénzes-Kónya, "The Role of Auxin, pH, and Stress in the Activation of Embryogenic Cell Division in Leaf Protoplast-Derived Cells of Alfalfa," Plant Physiology, vol. 130, no. 4, pp. 1879-1888, 2002. Available: [Link]
-
S. Robert et al., "Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling," International Journal of Molecular Sciences, vol. 23, no. 15, p. 8593, 2022. Available: [Link]
-
BioAssay Systems, "Troubleshooting." Available: [Link]
-
A. Gazda, A. M. Nonato, and R. P. Hangarter, "Stability of Indole-3-acetic Acid to Autoclaving, Aeration and Light Illumination," Plant and Cell Physiology, vol. 20, no. 4, pp. 879-882, 1979. Available: [Link]
-
R. M. S. M. de F. Leite, J. C. de Andrade, and J. R. A. Leite, "Oxidation of indole-3-acetic acid to oxindole-3-acetic acid by an enzyme preparation from Zea mays," Plant Physiology, vol. 86, no. 3, pp. 868-872, 1988. Available: [Link]
-
PubChem, "(5,7-Dimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetic Acid." Available: [Link]
-
M. A. G. de A. Bich, L. A. de Souza, and R. A. de F. e Silva, "pH and water hardness on the efficiency of auxin mimics herbicides," Ciência Rural, vol. 54, 2024. Available: [Link]
-
A. A. Myaka, "Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB)," ResearchGate, 2026. Available: [Link]
-
C. Gazpon, C. Schvartz, and C. A. N. Catalán, "Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases," Biochemical Journal, vol. 325, no. 3, pp. 745-751, 1997. Available: [Link]
-
M. Paponov et al., "Systematic analysis of specific and nonspecific auxin effects on endocytosis and trafficking," Plant Physiology, vol. 186, no. 1, pp. 495-512, 2021. Available: [Link]
-
P. Boonmahome and W. Mongkolthanaruk, "Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus," Journal of Applied Biology and Biotechnology, vol. 11, no. 3, pp. 187-192, 2023. Available: [Link]
Sources
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Oxidation of indole-3-acetic acid to oxindole-3-acetic acid by an enzyme preparation from Zea mays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Auxin, pH, and Stress in the Activation of Embryogenic Cell Division in Leaf Protoplast-Derived Cells of Alfalfa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent Auxin Analogs Report Two Auxin Binding Sites with Different Subcellular Distribution and Affinities: A Cue for Non-Transcriptional Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Optimizing dosage and administration of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Introduction
Welcome to the technical support guide for (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into the optimal use of this compound. As a derivative of the well-studied oxindole-3-acetic acid scaffold[1][2], this molecule presents both significant opportunities and specific handling challenges, primarily related to its physicochemical properties. This guide offers a comprehensive resource, from fundamental properties to advanced troubleshooting, ensuring the integrity and reproducibility of your experiments.
Part 1: Compound Profile & Physicochemical Properties
This compound is a member of the oxindole class of compounds[2]. The oxindole core is a privileged structure in medicinal chemistry, notably found in approved drugs such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor[3]. Understanding the fundamental properties of this compound is the first step toward successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [4] |
| Molecular Weight | 205.21 g/mol | [4] |
| CAS Number | 959241-61-3 | [4][5][6] |
| Appearance | Solid (predicted) | [2] |
| Class | Indolyl Carboxylic Acid Derivative | [1] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when beginning work with a new compound.
Q1: How do I dissolve this compound? It seems to have poor water solubility.
This is the most critical challenge for this class of molecules. Direct dilution in aqueous buffers like PBS or cell culture media will likely lead to precipitation. A two-step process is required:
-
Primary Stock Solution: First, dissolve the compound in an organic solvent. Dimethyl sulfoxide (DMSO) or 100% ethanol are common choices for creating a high-concentration primary stock (e.g., 10-50 mM)[7].
-
Working Solution: This primary stock must then be serially diluted. However, simple dilution into aqueous media can still cause the compound to crash out. For acidic compounds like this one, solubility is highly pH-dependent. The carboxylic acid group can be deprotonated to form a more soluble salt.
A reliable method, adapted from protocols for the parent compound Indole-3-acetic acid (IAA), is to use a small amount of base to aid dissolution before final dilution[7]. See Protocol 1 for a detailed methodology.
Q2: What is a recommended starting concentration for my in vitro cell-based assays?
There is no single universal dose. The optimal concentration is highly dependent on the cell type, assay endpoint, and the compound's mechanism of action. Based on published data for structurally related indole derivatives with biological activity (e.g., antimicrobial, anti-inflammatory), a typical effective concentration range is from low micromolar (µM) to high nanomolar (nM)[8][9][10][11].
Our Recommendation: Perform a dose-response study. A good starting range to screen for activity is from 10 nM to 100 µM. This will allow you to determine the IC₅₀ or EC₅₀ value for your specific experimental system. See Protocol 2 for a standard cell viability assay workflow.
Q3: How should I store the solid compound and my stock solutions to ensure stability?
Indole derivatives can be susceptible to degradation from heat, light, and extreme pH[12]. Proper storage is essential for reproducibility.
-
Solid Compound: Store tightly sealed at 4°C or -20°C, protected from light.
-
Stock Solutions (in DMSO/Ethanol): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A well-stored stock should be stable for several months, but stability should be verified if experiments run over a long period. See Protocol 3 .
Q4: Is the compound stable in my cell culture medium at 37°C?
This is a crucial and often overlooked question. Many compounds are not stable for extended periods (24-72 hours) in complex aqueous media at physiological temperature. Instability can lead to a loss of effective concentration over the course of an experiment, resulting in poor or variable data. It is highly recommended to perform a stability study under your specific experimental conditions[13][14]. See Protocol 3 for a guide on how to assess this.
Part 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound precipitates when added to aqueous buffer or cell culture medium. | 1. Poor aqueous solubility. The compound is crashing out of solution upon dilution from the organic stock.2. Buffer pH is too low. The carboxylic acid group is protonated, reducing solubility. | 1. Follow Protocol 1: Use the pH-assisted solubilization method. Add a small molar excess of NaOH to your stock before making the final dilution.2. Increase Dilution Factor: Make intermediate dilutions in your organic solvent before the final dilution into the aqueous phase.3. Consider Formulation Strategies: For in vivo studies, advanced formulations like lipid-based or nanoparticle systems may be necessary[15][16][17]. |
| High variability or poor reproducibility between experiments. | 1. Compound Degradation: The stock solution or the compound in the assay plate may be degrading due to light exposure, temperature, or pH.2. Inconsistent Solubilization: The compound is not fully dissolved, leading to inconsistent effective concentrations. | 1. Perform a Stability Study (Protocol 3): Confirm the compound is stable for the duration of your experiment under your specific conditions.2. Strictly Adhere to Storage Protocols: Aliquot stocks, avoid freeze-thaw cycles, and protect from light.3. Prepare Fresh Working Solutions: For maximum consistency, prepare fresh dilutions from the primary stock for each experiment. |
| Cell toxicity is observed, even at low concentrations. | 1. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high.2. Inherent Compound Cytotoxicity. | 1. Calculate Final Solvent Concentration: Ensure the final DMSO or ethanol concentration is non-toxic to your specific cell line, typically ≤0.1% to 0.5%.2. Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent used to deliver the compound. This will differentiate between compound-specific and solvent-induced effects. |
Part 4: Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the pH-assisted method to improve the aqueous solubility of this compound.
-
Weigh Compound: Accurately weigh out the desired amount of solid compound. For example, to make 1 mL of a 10 mM stock, weigh 2.05 mg.
-
Initial Dissolution: Add a minimal volume of DMSO to dissolve the solid (e.g., 200 µL). Vortex gently.
-
Basification: Prepare a fresh 1N NaOH solution. Add a small, equimolar amount of the NaOH solution directly to the DMSO stock. For 2.05 mg (10 µmol) of the compound, this would be 10 µL of 1N NaOH. This deprotonates the carboxylic acid, forming the more soluble sodium salt[7].
-
Final Volume Adjustment: Add DMSO to reach the final desired stock concentration volume (e.g., bring the total volume to 1 mL for a 10 mM stock).
-
Storage: Aliquot into single-use tubes and store at -80°C, protected from light.
Protocol 2: General Protocol for Determining In Vitro Working Concentration (MTT Assay)
This protocol provides a framework for assessing the compound's effect on cell viability, a common method to determine an effective dose range[18].
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density to ensure they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of your compound stock in the appropriate cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM. Remember to prepare a vehicle control (medium with the same final DMSO concentration as your highest dose).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of your compound.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability versus compound concentration. Use a non-linear regression model to calculate the IC₅₀ value.
Protocol 3: Protocol for Assessing Compound Stability in Solution
This protocol helps determine if your compound is stable under your specific experimental conditions[13][19].
-
Sample Preparation: Prepare a solution of the compound in your final experimental buffer or cell culture medium at a relevant concentration (e.g., the IC₅₀ or a concentration used in your assays).
-
Incubation Conditions: Aliquot this solution into several tubes. Incubate these tubes under conditions that mimic your experiment (e.g., 37°C, 5% CO₂). Include a control sample stored at -80°C, which will serve as the Time 0 reference.
-
Time Points: At various time points (e.g., 0, 2, 8, 24, 48 hours), remove one aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, analyze the concentration of the parent compound in all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the percentage of the initial compound concentration remaining versus time. A significant decrease (e.g., >10-15%) over the experimental duration indicates instability that may compromise your results.
Part 5: Visualizations & Workflows
Diagram 1: Solubility Troubleshooting Workflow
This diagram provides a logical decision tree for addressing solubility issues.
Caption: Decision tree for solubilizing the compound.
Diagram 2: Experimental Integrity Workflow
This diagram illustrates the key validation steps for ensuring reproducible results.
Caption: Workflow for ensuring experimental integrity.
References
-
Jadhav, N. et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
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Shafiq, S. et al. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
Charles River Laboratories. (n.d.). Stability Testing. Charles River Laboratories. Available at: [Link]
-
Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Moravek. Available at: [Link]
-
Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Pace Analytical. Available at: [Link]
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Southwest Research Institute. (n.d.). Stability Testing & Studies. Southwest Research Institute. Available at: [Link]
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ResearchGate. (2016). How to avoid Indoleacetic acid solution precipitation?. ResearchGate. Available at: [Link]
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MDPI. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. Available at: [Link]
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The Human Metabolome Database. (2012). Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). HMDB. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Acetic acid, methyl ester (CAS 79-20-9). Cheméo. Available at: [Link]
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Sun, L. et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry. Available at: [Link]
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PubChem - NIH. (n.d.). Oxindole-3-acetic acid. PubChem. Available at: [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. MDPI. Available at: [Link]
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Plant Cell Labs. (n.d.). ISL01 Indole-3-acetic Acid (IAA) Solution. Plant Cell Labs. Available at: [Link]
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PubMed Central. (2025). In Vivo and In Silico Evaluation of Analgesic and Hypoglycemic Activities of Methanolic Extract of Codariocalyx gyroids. PMC - PubMed Central. Available at: [Link]
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PubMed Central. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. Available at: [Link]
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NIH. (n.d.). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. NIH. Available at: [Link]
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PubChem. (n.d.). (5,7-Dimethyl-2-Oxo-2,3-Dihydro-1H-Indol-3-Yl)Acetic Acid. PubChem. Available at: [Link]
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PubMed Central. (2023). In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative. PubMed Central. Available at: [Link]
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MDPI. (n.d.). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. MDPI. Available at: [Link]
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PubMed Central. (2020). 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)alkancarboxylic Acids as Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC - NIH. Available at: [Link]
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PubMed Central. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. PMC - PubMed Central. Available at: [Link]
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Reducing off-target effects of 7-Methyl-2-oxindole-3-acetic acid
A Guide for Researchers on Mitigating Off-Target Effects
Introduction: The Challenge of Specificity
7-Methyl-2-oxindole-3-acetic acid is a synthetic derivative of indole-3-acetic acid (IAA), a well-known auxin plant hormone.[1] Its structural similarity to IAA and its catabolites, such as 2-oxindole-3-acetic acid, suggests potential activity in biological pathways regulated by auxins or related signaling molecules.[2][3] Like any small molecule inhibitor, ensuring that the observed biological effects are due to the intended on-target interaction is paramount. Off-target effects, where a compound interacts with unintended biomolecules, can lead to misinterpretation of data and confounding results.[4]
This guide is structured to walk you through a logical, self-validating workflow, from initial compound handling to advanced validation strategies, to confidently dissect on-target versus off-target phenomena.
Section 1: Foundational Knowledge & Compound Handling
Before beginning any experiment, understanding the physicochemical properties of your compound is critical. Improper handling can lead to loss of activity, precipitation, or the generation of artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended procedures for storing and solubilizing 7-Methyl-2-oxindole-3-acetic acid?
A1: Based on data for the parent compound, 7-Methylindole-3-acetic acid, the compound should be stored desiccated at 4°C and protected from light to prevent degradation.[5] For solubilization, it is best practice to first create a high-concentration stock solution in an organic solvent like DMSO or ethanol.[6]
-
Causality: Many organic molecules are poorly soluble in aqueous buffers. Using a solvent like DMSO allows for the creation of a concentrated stock that can be serially diluted into your experimental media. This minimizes the final concentration of the organic solvent, which can itself have physiological effects.[6] Always prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles. We do not recommend storing aqueous solutions for more than one day.[6]
Q2: What is the likely mechanism of action for this compound?
A2: Given its structure as an indole acetic acid derivative, 7-Methyl-2-oxindole-3-acetic acid may act as a modulator of pathways involving auxin signaling or targets with structurally similar binding pockets.[1][7] However, its precise molecular target(s) in mammalian or other non-plant systems may not be known and must be determined empirically. The first step is always to perform a thorough literature search for any known targets of structurally similar compounds.
Troubleshooting Guide: Solubility and Stability
| Problem | Potential Cause | Recommended Solution & Rationale |
| Precipitate forms in media after adding the compound. | The compound's solubility limit has been exceeded in the aqueous experimental buffer. | 1. Decrease Final Concentration: The most straightforward solution is to lower the working concentration. 2. Increase Solvent Concentration: Marginally increase the final DMSO concentration (e.g., from 0.1% to 0.2%). Caution: Ensure you run a vehicle control with the matching DMSO concentration, as it can be toxic to cells. 3. Use Pluronic F-68: Add a low concentration (0.01-0.02%) of this non-ionic surfactant to your media to improve the solubility of hydrophobic compounds. |
| Loss of compound activity over the course of a multi-day experiment. | The compound is unstable in the experimental conditions (e.g., degraded by light, temperature, or pH). | 1. Replenish Media: For long-term experiments, replace the media with freshly diluted compound every 24-48 hours. 2. Protect from Light: If the compound is light-sensitive, conduct experiments in the dark or use amber-colored plates/tubes.[5] 3. Assess Stability: Use HPLC or LC-MS to quantify the concentration of the parent compound in your media over time to directly measure its stability. |
Section 2: Designing Experiments to Minimize Off-Target Effects
A robust experimental design is the most effective tool for preventing off-target effects from confounding your data. The central pillar of this design is using the lowest possible concentration of the compound that elicits the desired on-target effect.
Workflow for Optimizing Experimental Conditions
The following workflow provides a systematic approach to defining your experimental parameters and incorporating necessary controls.
Caption: A logical workflow for small molecule experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a dose-response curve essential?
A1: A dose-response experiment is non-negotiable. It allows you to determine the concentration range where the compound is effective (its potency, or EC50/IC50) and the concentration at which it becomes toxic.[8] Off-target effects are often dose-dependent and typically appear at higher concentrations than on-target effects. Operating at a concentration far above the EC50/IC50 significantly increases the risk that your observed phenotype is due to promiscuous, off-target interactions.[9]
Q2: What are the critical controls for any experiment involving a small molecule?
A2: Every experiment must include:
-
Untreated Control: Establishes the baseline for the system.
-
Vehicle Control: Accounts for any effects of the solvent (e.g., DMSO) used to dissolve the compound. This is critical.
-
Positive Control: A known compound or treatment that is expected to produce the on-target effect. This confirms that your assay is working correctly.
-
Negative/Inactive Analog Control (if available): This is the gold standard. An inactive analog is a molecule that is structurally very similar to your compound but has been modified to remove its on-target activity. If the inactive analog does not produce the same phenotype as your active compound, it provides strong evidence that the effect is on-target.
Experimental Protocol: Cellular Dose-Response Curve
This protocol outlines a typical method for determining the IC50 of a compound on cell viability (a common measure of toxicity) using a resazurin-based assay.
-
Cell Plating: Seed your cells of interest in a 96-well plate at a predetermined density to ensure they are in the log growth phase at the time of assay. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of 7-Methyl-2-oxindole-3-acetic acid in your cell culture media. A common range is from 200 µM down to 10 nM. Also prepare a 2x vehicle control (e.g., 0.2% DMSO in media).
-
Treatment: Remove the old media from the cells and add an equal volume of the 2x compound dilutions. This will result in a final 1x concentration range (e.g., 100 µM to 5 nM) and a final vehicle concentration of 0.1%.
-
Incubation: Incubate the plate for the desired duration of your primary experiment (e.g., 48, 72 hours).
-
Viability Assay:
-
Add resazurin solution (e.g., alamarBlue™) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is observed.
-
Read the fluorescence or absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.
-
Plot the normalized viability versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Section 3: Validating On-Target Effects
Observing a phenotype after treatment is only the beginning. The next crucial step is to provide evidence that this phenotype is a direct result of the compound interacting with its intended target.
Hypothetical Signaling Pathway: On-Target vs. Off-Target
This diagram illustrates how a compound can elicit distinct phenotypes through engagement with both its intended (on-target) and unintended (off-target) proteins.
Caption: Divergent outcomes from on- and off-target binding.
Troubleshooting Guide: Unexpected or Ambiguous Results
| Observation | Possible On-Target Cause | Possible Off-Target Cause | How to Differentiate |
| The observed phenotype is different from what was expected. | The target protein has a previously unknown function in your specific cell model or context. | The compound is hitting an unrelated target that is responsible for the observed phenotype. | 1. Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target. If the compound no longer has an effect, the phenotype is on-target.[4] 2. Rescue Experiment: If the compound inhibits an enzyme, add back the product of that enzyme. If this rescues the phenotype, it's likely on-target. |
| High levels of cell death are observed even at low concentrations. | The on-target effect is genuinely cytotoxic (e.g., inhibiting a critical survival protein). | The compound has potent off-target toxicity, masking any specific on-target activity. | 1. Use an Inactive Analog: As described before, this is the best control. 2. Orthogonal Inhibition: Use a different, structurally unrelated inhibitor of the same target. If it produces the same phenotype, the effect is likely on-target. |
| Results are inconsistent between experiments. | Cell passage number, density, or media components are varying. | The compound is unstable and degrading at different rates, leading to variable active concentrations. | 1. Standardize Cell Culture: Strictly control all cell culture parameters. 2. Confirm Compound Integrity: Use HPLC to confirm the concentration and purity of your stock solution and working dilutions. |
Section 4: Advanced Strategies
When simpler controls are insufficient, more advanced techniques can be employed to predict and identify off-target interactions.
Frequently Asked Questions (FAQs)
Q1: Can I predict potential off-targets before I even start my experiments?
A1: Yes, computational (in silico) approaches are valuable for generating hypotheses about potential off-targets.[10] These methods generally fall into two categories:
-
Ligand-Based: These tools screen databases for proteins that are known to bind molecules structurally similar to your compound (e.g., SEA, SwissTargetPrediction).[11]
-
Structure-Based: If the 3D structure of a potential off-target protein is known, you can use molecular docking simulations to predict whether your compound is likely to bind to it.[11] These predictions must always be validated experimentally.
Q2: What are some experimental methods to identify the protein targets of my compound?
A2: Several unbiased proteomic approaches can identify the binding partners of a small molecule directly from cell lysates. These include:
-
Affinity Chromatography: The compound is immobilized on a bead, which is then used to "pull down" binding partners from a cell lysate.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound. By heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble protein remaining, you can identify which proteins were stabilized by the compound.
References
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- Benchchem. (n.d.). Technical Support Center: Minimizing Off-Target Effects in Experimental Design. Retrieved January 20, 2026.
- Frontiers in Pharmacology. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- National Institutes of Health (NIH). (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Dove Medical Press. (2024, January 18). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing.
- PubMed. (n.d.). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Retrieved January 20, 2026.
- Cayman Chemical. (n.d.). Indole-3-acetic Acid (sodium salt)
- PubMed. (1985, October 15). Indole-3-acetic acid catabolism in Zea mays seedlings. Metabolic conversion of oxindole-3-acetic acid to 7-hydroxy-2-oxindole-3-acetic acid 7'-O-beta-D-glucopyranoside.
- National Institutes of Health (NIH). (n.d.). Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7′-O-β-d-Glucopyranoside in Zea mays Seedlings. Retrieved January 20, 2026.
- PubChem. (n.d.). Oxindole-3-acetic acid. Retrieved January 20, 2026.
- PubMed. (2009, August 15). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists.
- PubMed. (1983, January).
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- GoldBio. (n.d.). 7-Methylindole-3-acetic acid. Retrieved January 20, 2026.
- PubMed. (n.d.). Oxidation of indole-3-acetic acid and oxindole-3-acetic acid to 2,3-dihydro-7-hydroxy-2-oxo-1H indole-3-acetic acid-7'-O-beta-D-glucopyranoside in Zea mays seedlings. Retrieved January 20, 2026.
- MDPI. (n.d.). Identification of Oxindoleacetic Acid Conjugates in Quinoa (Chenopodium quinoa Willd.) Seeds by High-Resolution UHPLC-MS/MS. Retrieved January 20, 2026.
- Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved January 20, 2026.
- PubMed. (2023, May 16). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312.
- Trends in Sciences. (2024, June 20).
- National Institutes of Health (NIH). (2023, February 27). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents.
- PubMed Central. (n.d.). Optimization of indole acetic acid produced by plant growth promoting fungus, aided by response surface methodology. Retrieved January 20, 2026.
- PubMed Central. (2020, June 18). Screening and optimization of indole-3-acetic acid production by Rhizobium sp. strain using response surface methodology.
- Human Metabolome Database. (2012, September 11). Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514).
- Chem-Impex. (n.d.). 2-Methylindole-3-acetic acid. Retrieved January 20, 2026.
- MDPI. (n.d.). Optimization of Indole-3-Acetic Acid Concentration in a Nutrient Solution for Increasing Bioactive Compound Accumulation and Production of Agastache rugosa in a Plant Factory.
- National Institutes of Health (NIH). (n.d.). Oxindole-3-acetic Acid, an Indole-3-acetic Acid Catabolite in Zea mays. Retrieved January 20, 2026.
- Government of Canada Publications. (2016, September 30). 4-Chloroindole-3-Acetic Acid.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 2. Retrieved January 20, 2026.
- National Institutes of Health (NIH). (n.d.). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Retrieved January 20, 2026.
- ResearchGate. (2025, November 24). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents.
- PubMed. (1967, March). Inhibitory oxidation products of indole-3-acetic Acid: 3-hydroxymethyloxindole and 3-methyleneoxindole as plant metabolites.
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Technical Support Center: Chiral Separation of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid Enantiomers
Welcome to the dedicated technical support guide for the enantioselective separation of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. This molecule, a chiral oxindole derivative, presents unique challenges and opportunities in pharmaceutical development due to its acidic nature and structural complexity. The effective separation of its enantiomers is critical, as stereoisomers often exhibit different pharmacological and toxicological profiles.[1]
This guide is structured to provide researchers, chromatographers, and drug development professionals with practical, in-depth solutions to common experimental hurdles. It moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.
Method Selection: A Strategic Approach
Choosing the right chromatographic technique is the foundational step for successful chiral separation. The primary contenders for this acidic analyte are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Each offers distinct advantages.[2][3] HPLC is a robust and widely accessible technique, while SFC provides benefits in speed, efficiency, and reduced environmental impact.[4][5]
The following decision tree outlines a logical workflow for selecting and developing your initial method.
Sources
Technical Support Center: Enhancing the Bioavailability of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Welcome to the technical support center for (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the bioavailability of this indole acetic acid derivative. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Introduction: Understanding the Bioavailability Challenge
This compound, a derivative of the indole-3-acetic acid scaffold, presents significant potential in various therapeutic areas. However, like many heterocyclic compounds, its clinical utility can be hampered by poor oral bioavailability. This is often attributed to low aqueous solubility and/or inadequate permeability across the intestinal epithelium. This guide offers a structured approach to identifying and overcoming these barriers.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors likely limiting the oral bioavailability of this compound?
A1: The primary factors are likely its poor aqueous solubility and potentially low intestinal permeability. The indole nucleus, while a privileged scaffold in medicinal chemistry, can contribute to low solubility in aqueous media.[1] Furthermore, the compound's ability to cross the intestinal cell membrane might be limited, impacting its absorption into the bloodstream.
Q2: How can I get a preliminary assessment of my compound's bioavailability issues?
A2: A good starting point is to determine its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract). Following this, an in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide an initial indication of passive diffusion.[2][3][4] For a more comprehensive assessment, the Caco-2 permeability assay is recommended.[3][5][6]
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it relevant?
A3: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[7] Knowing your compound's BCS class (likely Class II or IV for this type of molecule) helps in selecting the most appropriate bioavailability enhancement strategy.[7][8] For instance, for a BCS Class II drug (high permeability, low solubility), enhancing the dissolution rate is the primary goal.
Q4: Are there any known metabolic liabilities for indole acetic acid derivatives?
A4: Indole-3-acetic acid itself is a known microbial metabolite of tryptophan and is also found in mammals.[9] It can undergo metabolism in the liver.[9] While specific data for this compound is limited, it is prudent to consider potential metabolism by cytochrome P450 enzymes in the liver and gut wall during development.
Troubleshooting Guide: Experimental Challenges & Solutions
Issue 1: Inconsistent or Low Readings in Caco-2 Permeability Assay
Potential Cause 1: Poor Compound Solubility in Assay Buffer
-
Why it happens: The compound may be precipitating out of the transport buffer, leading to an underestimation of its permeability.
-
Solution:
-
Solubility Screening: Determine the compound's solubility in the assay buffer (e.g., Hanks' Balanced Salt Solution) beforehand.
-
Use of Co-solvents: If solubility is an issue, consider using a small percentage (typically <1%) of a biocompatible co-solvent like DMSO or ethanol in your dosing solution. However, be aware that high concentrations of co-solvents can compromise the integrity of the Caco-2 monolayer.
-
pH Adjustment: Evaluate if adjusting the pH of the buffer (within a physiologically relevant range) can improve solubility without affecting cell viability.
-
Potential Cause 2: Active Efflux by Transporters
-
Why it happens: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells and actively pump the compound back into the apical (lumenal) side.[6][10]
-
Solution:
-
Bidirectional Assay: Perform a bidirectional permeability assay, measuring both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) transport.[5][6]
-
Calculate Efflux Ratio (ER): The efflux ratio is calculated as (Papp B-A) / (Papp A-B). An ER greater than 2 is generally indicative of active efflux.[10]
-
Use of Inhibitors: To confirm the involvement of specific transporters, co-incubate your compound with known inhibitors (e.g., verapamil for P-gp).[10] A significant increase in A-to-B permeability in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
-
Potential Cause 3: Poor Recovery or Non-specific Binding
-
Why it happens: The compound may be adsorbing to the plastic of the assay plates or binding to proteins, leading to lower measured concentrations.
-
Solution:
-
Mass Balance Study: At the end of the experiment, collect samples from both apical and basolateral chambers as well as a cell lysate to quantify the total amount of compound and ensure it matches the initial amount added.
-
Use of Low-Binding Plates: Employ low-protein-binding plates for your assays.
-
Inclusion of a Surfactant: A small amount of a non-ionic surfactant in the assay buffer can sometimes mitigate non-specific binding.
-
Experimental Workflows & Protocols
Workflow for Investigating Bioavailability Enhancement Strategies
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Identifying and minimizing impurities in synthesized (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Technical Support Center: (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting strategies, and validated protocols for identifying and minimizing impurities in this critical synthetic process. Our goal is to empower you with the knowledge to enhance yield, improve purity, and ensure the reproducibility of your results.
Section 1: Synthetic Pathway and Potential Impurity Landscape
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to minimize the formation of byproducts. A common and effective route begins with the synthesis of the key intermediate, 7-methylisatin, from o-toluidine, followed by the introduction of the acetic acid moiety at the C3 position.
Overview of the Synthetic Route
The pathway can be visualized as a two-stage process:
-
Stage 1: Sandmeyer Isatin Synthesis: Formation of 7-methylisatin from 2-methylaniline (o-toluidine).
-
Stage 2: Side-Chain Installation: A base-catalyzed condensation of 7-methylisatin with a malonic acid derivative, followed by hydrolysis and decarboxylation to yield the final product.
Common Impurities and Their Origins
Purity issues can arise from starting materials, side reactions, or degradation. Proactive identification is key to mitigation.
| Impurity Class | Potential Structure/Identity | Origin | Impact on Final Product |
| Starting Material-Related | Isomeric Methylanilines (3- or 4-methylaniline) | Impure 2-methylaniline starting material. | Leads to isomeric final products (e.g., 6- or 5-Methyl-2-oxo...acetic acid) that are difficult to separate. |
| Unreacted 7-Methylisatin | Incomplete conversion during Stage 2 condensation. | Can co-crystallize with the product; may interfere with downstream reactions. | |
| Side-Reaction Products | Over-chlorinated anilines | Side reaction during isatin synthesis if conditions are not controlled[1]. | Can lead to chlorinated isatin and final product impurities. |
| Dimerization/Polymerization Products | Base-catalyzed self-condensation of isatin or product. | Forms intractable tars, reducing yield and complicating purification. | |
| Isomeric Indole Acetic Acids | Incomplete decarboxylation in Stage 2, leaving a malonic acid derivative. | Affects potency and selectivity in biological assays. | |
| Degradation Products | Decarboxylated Product (7-Methyl-3-methyl-1,3-dihydro-2H-indol-2-one) | Instability of the final product under harsh acidic or thermal conditions. | Loss of the carboxylic acid functional group, rendering the molecule inactive for certain applications. |
| Oxidized Species (e.g., 7-Methylisatin) | Air oxidation of the oxindole ring, especially under basic conditions or in the presence of metal ions. | Re-introduces the starting material of Stage 2 as an impurity. |
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis and purification in a practical question-and-answer format.
Category: Impurity Identification & Characterization
Q1: My initial HPLC analysis shows a clean major peak but also several small, unidentified peaks. What is the most efficient way to identify them?
A: A systematic, tiered approach is most effective.
-
HPLC-UV Analysis: First, ensure your HPLC method has adequate resolution. Run a photodiode array (PDA) detector to obtain UV spectra for each peak. Comparing the UV spectrum of an impurity to your main product can indicate if it shares the same chromophore, suggesting it's a related substance rather than a solvent or reagent artifact.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.[2][3] An LC-MS analysis will provide the molecular weight of each impurity. This data is invaluable for hypothesizing structures. For example, a peak with a mass of (M+14) could suggest an N-methylated or O-methylated byproduct, while a mass of (M-44) points towards a decarboxylation product.
-
High-Resolution Mass Spectrometry (HRMS): If available, LC-Q-TOF or Orbitrap HRMS can provide the exact mass of the impurity, allowing you to determine its elemental formula and distinguish between isobaric species (compounds with the same nominal mass but different formulas).[4]
-
Isolation and NMR Spectroscopy: For critical impurities or those that cannot be identified by MS, preparative HPLC or careful column chromatography is required for isolation. Once isolated, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy can provide definitive structural elucidation.[2]
Q2: I suspect the presence of a positional isomer (e.g., from 3- or 4-methylaniline in my starting material). LC-MS shows the same mass. How can I confirm this?
A: This is a classic challenge where mass spectrometry alone is insufficient.
-
Co-injection in HPLC: The most straightforward method is to synthesize an authentic standard of the suspected isomer (e.g., (6-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid) and perform a co-injection with your sample. If a single, sharp peak results, it confirms the identity. If two peaks are observed, the impurity is something else.
-
¹H NMR Spectroscopy: Even without isolation, high-field ¹H NMR of the mixture can often resolve this. The aromatic protons of the different isomers will have distinct chemical shifts and coupling patterns. For your target 7-methyl compound, you should expect to see a characteristic pattern for the 4, 5, and 6-protons on the benzene ring. An isomer will disrupt this pattern.
-
2D NMR (NOESY/ROESY): For definitive proof on an isolated sample, a Nuclear Overhauser Effect (NOE) experiment is ideal. An NOE correlation between the methyl protons (at position 7) and the proton at position 6 would unequivocally confirm the 7-methyl structure.
Category: Minimizing Impurities During Synthesis
Q3: In Stage 1, the synthesis of 7-methylisatin, my reaction mixture turns into a dark, tarry mess with very low yield. What are the likely causes?
A: This is a common issue in isatin synthesis and usually points to two main culprits: decomposition of intermediates or side reactions.[5]
-
Temperature Control: The cyclization step with sulfuric acid is highly exothermic. The temperature must be carefully maintained below 75-80°C.[6] Exceeding this temperature can lead to sulfonation of the aromatic ring and polymerization.
-
Scientist's Note: Add the isonitroso intermediate to the pre-heated sulfuric acid in small portions, allowing the heat to dissipate between additions. Vigorous stirring is essential.
-
-
Purity of Starting Materials: Ensure your 2-methylaniline is free of isomers. Also, use fresh hydroxylamine hydrochloride, as older stock can degrade.
-
Reaction Time: Over-heating or extending the reaction time after the cyclization is complete can lead to degradation. Once the reaction is done (monitored by TLC), it should be promptly quenched by pouring it onto ice.[6]
Q4: In Stage 2, the reaction is sluggish, and I have a significant amount of unreacted 7-methylisatin remaining. How can I drive the reaction to completion?
A: Incomplete conversion in the Knoevenagel-type condensation is typically a matter of reaction kinetics and equilibrium.
-
Choice of Base: Piperidine is a common catalyst. Ensure it is used in catalytic amounts (e.g., 0.1-0.2 equivalents). Using a stronger base or stoichiometric amounts can lead to undesired side reactions.
-
Water Removal: The condensation reaction produces water. If not removed, it can hydrolyze the intermediate or shift the equilibrium back to the starting materials. Performing the reaction in a solvent like toluene or benzene with a Dean-Stark apparatus to azeotropically remove water can significantly improve yields.
-
Reaction Temperature: Gently refluxing the reaction mixture is usually necessary to achieve a reasonable reaction rate. Monitor the reaction by TLC until the 7-methylisatin spot has disappeared.
Category: Purification Challenges
Q5: The final product is an acid, but it seems to streak badly on my silica gel column. How can I achieve effective chromatographic purification?
A: The acidic nature of your product is the primary cause of streaking on silica gel due to strong interactions.
-
Acidify the Mobile Phase: Add a small amount of acetic acid or formic acid (typically 0.1% to 1%) to your eluent system (e.g., ethyl acetate/hexanes). This protonates the carboxylic acid, reducing its interaction with the silica surface and resulting in sharper peaks.
-
Reverse-Phase Chromatography: If silica gel remains problematic, switch to C18 reverse-phase chromatography. The product will elute with a mobile phase like methanol/water or acetonitrile/water, often with a small amount of acid (TFA or formic acid) to ensure sharp peaks.
-
Recrystallization: This should be your primary method for bulk purification. The final product is a solid and should be amenable to recrystallization.
-
Scientist's Note: A good solvent system for recrystallization is often a polar protic solvent like ethanol, isopropanol, or a mixture such as ethanol/water or acetic acid/water. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Q6: How can I effectively remove unreacted 7-methylisatin from my final product without chromatography?
A: An acid-base extraction is highly effective here, exploiting the difference in acidity between the starting material and the product. 7-methylisatin is weakly acidic (pKa of the N-H), while your product has a much more acidic carboxylic acid group.
-
Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.
-
Extract the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Your carboxylic acid product will be deprotonated and move into the aqueous layer, while the less acidic 7-methylisatin will remain in the organic layer.
-
Separate the layers. The organic layer contains the 7-methylisatin.
-
Carefully acidify the aqueous layer with cold 1M HCl until the pH is ~2-3. Your pure product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum. This procedure is adapted from the purification of 7-methylisatin itself.[6]
Section 3: Key Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for monitoring reaction progress and determining final product purity.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm | Standard for pharmaceutical impurity profiling, offering good resolution for non-polar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure sharp peaks for acidic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient is suitable for separating starting materials, intermediates, and the final product. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The indole core has a strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume; adjust based on sample concentration. |
Protocol 2: Recrystallization for Bulk Purification
-
Solvent Screening: In small vials, test the solubility of ~20 mg of crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, water, acetone). Identify a solvent that dissolves the product when hot but gives poor solubility at room temperature or in an ice bath.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of precipitated solid.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
References
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Japp, F. R.; Klingemann, F. (1888). "Ueber die Einwirkung von Diazobenzol auf Acetessigester, Brenztraubensäure, etc." Annalen der Chemie, 247(2), 190-225. [Link]
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PrepChem (2023). "Synthesis of 7-methylisatin". PrepChem.com. [Link]
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Various Authors (2018). "The Japp-Klingemann Reaction". ResearchGate Compilation. [Link]
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ChemEurope (2022). "Japp-Klingemann reaction". Chemeurope.com. [Link]
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Pálfi, B. et al. (1999). "Synthesis of 5-substituted indole derivatives, Part II. Synthesis of sumatriptan through the Japp-Klingemann reaction". Arkivoc. [Link]
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Al-Mousawi, S. M. et al. (2019). "Structure–Activity Relationship Studies of Indolglyoxyl-Polyamine Conjugates as Antimicrobials and Antibiotic Potentiators". ResearchGate. [Link]
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Chen, Y. et al. (2007). "Utility of the Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol". Tetrahedron Letters, 48, 2353–2356. [Link]
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Wikipedia (2023). "Fischer indole synthesis". Wikipedia, The Free Encyclopedia. [Link]
-
Phillips, R. R. (1959). "The Japp-Klingemann Reaction". Organic Reactions, 10, 143-178. [Link]
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Douglas, C. J. et al. (2015). "Why Do Some Fischer Indolizations Fail?". The Journal of Organic Chemistry, 80(22), 11351–11359. [Link]
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Kumar, V. et al. (2020). "Development of Impurity Profiling Methods Using Modern Analytical Techniques". International Journal of Pharmaceutical Sciences and Research. [Link]
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Singh, S. et al. (2021). "Recent Trends in Analytical Techniques for Impurity Profiling". Journal of Pharmaceutical Analysis. [Link]
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Sahoo, S. K. et al. (2021). "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview". Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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Sharma, A. et al. (2023). "Impurity profiling Techniques for Pharmaceuticals – A Review". Advances in Bioresearch. [Link]
-
Biotech Spain (2023). "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance". Biotech-Spain.com. [Link]
Sources
Validation & Comparative
A Comparative Analysis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and Indole-3-acetic acid: A Guide for Researchers
In the vast landscape of plant growth regulators and developmental biology, Indole-3-acetic acid (IAA) stands as the principal and most extensively studied native auxin.[1] Its influence extends across a multitude of physiological processes, from cell elongation and division to organogenesis and stress responses.[1] The exploration of structurally related synthetic analogues is a cornerstone of herbicide development and the creation of more stable and potent research tools. This guide provides a detailed comparative analysis of the well-established phytohormone, Indole-3-acetic acid, and a structurally related synthetic analogue, (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. Due to the limited direct experimental data on the latter, this document will draw upon established principles of auxin structure-activity relationships and the known biological activities of its core structural components to infer its potential activity and to propose a robust experimental framework for its direct comparison with IAA.
Structural and Functional Overview of Indole-3-Acetic Acid (IAA)
Indole-3-acetic acid is an indole derivative featuring a carboxymethyl substituent at the third position of the indole ring.[1] This simple yet elegant molecule is the primary naturally occurring auxin in plants, orchestrating a wide array of developmental processes.[1][2] IAA is synthesized in plants through several pathways, most commonly from the amino acid tryptophan.[1] Its mode of action at the molecular level is well-characterized, involving its perception by the TIR1/AFB family of F-box proteins, which are components of the SCF (SKP1-CULLIN1-F-BOX) E3 ubiquitin ligase complex.[3][4] The binding of auxin to TIR1/AFB promotes the degradation of Aux/IAA transcriptional repressors, thereby liberating Auxin Response Factors (ARFs) to modulate the expression of auxin-responsive genes.[3][4]
The chemical structure of IAA is paramount to its biological activity. Key features include the indole ring system and the carboxylic acid side chain. Modifications to these structures can dramatically alter the molecule's activity, stability, and interaction with the auxin perception and signaling machinery.[3][5]
This compound: A Structural Analogue of Interest
This compound, hereafter referred to as 7-Me-oxIAA, presents two significant structural deviations from the native IAA molecule:
-
Oxidation at the 2-position: The presence of a carbonyl group at the C2 position of the indole ring transforms the indole into an oxindole. This is a critical modification, as 2-oxindole-3-acetic acid is a known catabolite of IAA in plants.[2]
-
Methylation at the 7-position: The addition of a methyl group at the C7 position of the aromatic ring introduces a steric and electronic modification.
These structural alterations are not trivial and are expected to have a profound impact on the molecule's biological activity in comparison to IAA.
Inferred Biological Activity of 7-Me-oxIAA: A Hypothesis
Research has indicated that oxindole-3-acetic acid itself possesses some auxin-like activity, though it is generally considered to be less active than IAA.[6] The oxidation of the indole ring to an oxindole is a natural deactivation pathway for IAA.[2] Therefore, it is reasonable to hypothesize that 7-Me-oxIAA will exhibit reduced auxin activity compared to IAA.
The methyl group at the 7-position could further modulate this activity. Substitutions on the indole ring can affect binding to the TIR1/AFB receptor.[5] Depending on the steric hindrance it imposes within the receptor's binding pocket, the 7-methyl group could either further decrease or slightly modify the residual auxin activity of the oxindole-3-acetic acid scaffold.
Therefore, the central hypothesis is that 7-Me-oxIAA will act as a weak auxin agonist or potentially a competitive inhibitor of IAA action. To rigorously test this hypothesis, a series of classical auxin bioassays are proposed.
Proposed Experimental Framework for Comparative Analysis
To empirically determine and compare the biological activity of 7-Me-oxIAA with that of IAA, the following well-established auxin bioassays are recommended.
Avena Coleoptile Elongation Test
This classic bioassay measures the ability of a substance to induce cell elongation in excised oat coleoptile segments. It is a highly sensitive and quantitative method for assessing auxin activity.
Protocol:
-
Germination of Avena sativa (Oat) Seeds: Germinate oat seeds in the dark for approximately 72-96 hours to obtain etiolated seedlings with straight coleoptiles.
-
Coleoptile Sectioning: Under dim green light, excise 10 mm segments from the coleoptiles, starting 3-4 mm below the apical tip. The very tip is discarded as it is a natural source of auxin.
-
Incubation: Randomly distribute the coleoptile segments into petri dishes containing a buffered solution (e.g., 2% sucrose and 10 mM phosphate buffer, pH 6.0) and varying concentrations of IAA and 7-Me-oxIAA. A typical concentration range to test would be from 10⁻⁹ M to 10⁻⁴ M. A control group with no added auxin should be included.
-
Measurement: Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for 18-24 hours. Measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length. Plot a dose-response curve for both compounds.
Arabidopsis thaliana Root Growth Inhibition Assay
High concentrations of auxins are known to inhibit primary root elongation. This assay provides a sensitive measure of auxin activity and can also reveal potential inhibitory effects.
Protocol:
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and plate them on Murashige and Skoog (MS) agar medium in square petri dishes.
-
Stratification and Germination: Stratify the seeds at 4°C for 2-3 days to synchronize germination. Then, transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) and orient them vertically.
-
Treatment Application: After 4-5 days of growth, transfer seedlings of uniform size to fresh MS plates supplemented with a range of concentrations of IAA and 7-Me-oxIAA (e.g., 10⁻⁸ M to 10⁻⁵ M). Include a solvent control plate.
-
Growth and Measurement: Allow the seedlings to grow for another 3-5 days. Mark the position of the root tip at the time of transfer. Measure the length of new root growth from this mark.
-
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Generate dose-response curves for both compounds.
Expected Outcomes and Data Presentation
The results from these experiments will allow for a quantitative comparison of the auxin activity of 7-Me-oxIAA and IAA.
| Compound | Avena Coleoptile Elongation | Arabidopsis Root Growth Inhibition | Inferred Activity |
| Indole-3-acetic acid (IAA) | Strong promotion of elongation at optimal concentrations (e.g., 10⁻⁶ to 10⁻⁵ M). | Strong inhibition of root growth at concentrations above 10⁻⁸ M. | Potent Auxin Agonist |
| This compound (7-Me-oxIAA) | Significantly less promotion of elongation compared to IAA at all concentrations, or no promotion. | Significantly less inhibition of root growth compared to IAA, or no inhibition. | Weak Auxin Agonist or Inactive |
Mechanistic Insights: The Canonical Auxin Signaling Pathway
To understand the potential mechanism of action of 7-Me-oxIAA, it is crucial to visualize the established signaling pathway for IAA.
Caption: Proposed Experimental Workflow.
Conclusion
While Indole-3-acetic acid remains the gold standard for studying auxin-mediated processes, the exploration of synthetic analogues like this compound is crucial for dissecting the nuances of auxin perception and signaling, and for the development of novel agrochemicals. Based on its structural characteristics, it is hypothesized that 7-Me-oxIAA will exhibit significantly attenuated auxin activity compared to IAA. The proposed experimental framework, utilizing classic and robust bioassays, provides a clear and direct path to testing this hypothesis. The results of such a study would provide valuable insights into the structure-activity relationships of auxins and contribute to the broader understanding of plant hormone biology.
References
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Biology Discussion. (n.d.). Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology. Retrieved from [Link]
-
Wikipedia. (2024, May 22). Indole-3-acetic acid. Retrieved from [Link]
- Gale, E. F., & Taylor, E. S. (1947). The assimilation of amino-acids by bacteria. 5. The action of penicillin in preventing the assimilation of glutamic acid by Staphylococcus aureus. Journal of General Microbiology, 1(3), 314–326.
- Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
- Baskaran, P., & Rathore, D. S. (2014). Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. Plant Science, 227, 107-116.
- Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling.
- McRae, D. H., & Bonner, J. (1953). RESPONSES OF AVENA COLEOPTILE SECTIONS TO HIGH CONCENTRATIONS OF AUXIN. Australian Journal of Biological Sciences, 6(3), 485-510.
- Yang, H., et al. (2017). Control of Endogenous Auxin Levels in Plant Root Development. International Journal of Molecular Sciences, 18(9), 1955.
- Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.
- Reed, J. W. (2001). Roles and activities of Aux/IAA proteins in Arabidopsis. Trends in Plant Science, 6(9), 420-425.
- Spaepen, S., Vanderleyden, J., & Remans, R. (2007). Indole-3-acetic acid in microbial and microorganism-plant signaling. FEMS Microbiology Reviews, 31(4), 425-448.
- Hayashi, K. (2012). Chemical Biology in Auxin Research. Journal of Pesticide Science, 37(4), 361-370.
- Sirois, J. C. (1966). Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. Plant Physiology, 41(8), 1308–1312.
- Pěnčík, A., et al. (2018). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers in Plant Science, 9, 1024.
- Chitra, M., et al. (2017). Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. International Journal of Biological Macromolecules, 95, 933-943.
-
Kazan, K., & Manners, J. M. (2009). The main pathways of IAA (Indole-3-acetic acid) metabolism and effector systems in plants. ResearchGate. Retrieved from [Link]
- Onay, M. (2023). Exploring Exogenous Indole-3-acetic Acid's Effect on the Growth and Biochemical Profiles of Synechocystis sp. PAK13 and Chlorella variabilis. Plants, 12(14), 2704.
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UNI ScholarWorks. (n.d.). Bioassay and Corn Coleoptiles. Retrieved from [Link]
- Thimann, K. V. (1937). On the nature of inhibitions caused by auxin. American Journal of Botany, 24(7), 407-412.
- Melhado, L. L., & Brodsky, J. L. (1982). Synthesis of 4-azidoindole-3-acetic acid, a photoprobe causing sustained auxin activity. The Journal of Organic Chemistry, 47(14), 2613–2616.
- Nitsch, J. P., & Nitsch, C. (1956). Studies on the growth of coleoptile and first internode sections. A new, sensitive, straight-growth test for auxins. Plant Physiology, 31(2), 94–111.
- de Wit, M., et al. (2023). Local phytochrome signalling limits root growth in light by repressing auxin biosynthesis. Journal of Experimental Botany, 74(12), 3639-3652.
- Labeeuw, L., et al. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Microbiology, 7, 1339.
- Wang, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1432.
- Ljung, K. (2013). Auxin metabolism and homeostasis. Cold Spring Harbor Perspectives in Biology, 5(7), a014438.
- Fu, S., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12760.
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Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. Retrieved from [Link]
- Chen, H. R., & Galston, A. W. (1965). Auxin Activity of Isatin and Oxindole-3-Acetic Acid. Plant Physiology, 40(2), 294–298.
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A Technical Guide to the Structure-Activity Relationship of 7-Substituted Oxindole-3-Acetic Acids as Cytosolic Phospholipase A2α Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 7-substituted oxindole-3-acetic acids, with a focus on their potential as inhibitors of cytosolic phospholipase A2α (cPLA2α). We will delve into the rationale behind targeting cPLA2α for inflammatory diseases, compare the expected impact of various substituents at the 7-position of the oxindole core, and provide detailed experimental protocols for the synthesis and evaluation of these compounds.
Introduction: The Significance of the Oxindole Scaffold and cPLA2α Inhibition
The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide focuses on oxindole-3-acetic acids, a class of compounds that has shown promise as inhibitors of cytosolic phospholipase A2α (cPLA2α).
cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids.[1] This arachidonic acid is then metabolized into pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. By inhibiting cPLA2α, we can effectively cut off the supply of this key precursor, thereby reducing the production of these inflammatory mediators. This makes cPLA2α a compelling target for the development of novel anti-inflammatory therapeutics.
While extensive research has been conducted on indole-based cPLA2α inhibitors, the specific contribution of substituents at the 7-position of the oxindole ring is less well-defined. This guide aims to bridge this gap by providing a detailed comparison and predictive analysis based on established medicinal chemistry principles and data from related compound series.
The Crucial Role of cPLA2α in Inflammatory Signaling
cPLA2α is a key player in the cellular response to inflammatory stimuli. Its activation is a tightly regulated process, involving both calcium-dependent membrane translocation and phosphorylation by mitogen-activated protein kinases (MAPKs). Once activated, cPLA2α hydrolyzes membrane phospholipids, releasing arachidonic acid, which is then converted into various pro-inflammatory lipid mediators by cyclooxygenases (COX) and lipoxygenases (LOX).
Caption: Synthetic Workflow for 7-Substituted Oxindole-3-Acetic Acids.
Step-by-Step Methodology:
-
Synthesis of Substituted 2-Nitrophenylacetonitrile: Start with the appropriately substituted 2-nitroaniline. Perform a diazotization reaction followed by a Sandmeyer reaction with cuprous cyanide to introduce the acetonitrile group.
-
Reduction of the Nitro Group: The nitro group of the substituted 2-nitrophenylacetonitrile is reduced to an amine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Cyclization to form the Oxindole Core: The resulting 2-aminophenylacetonitrile is then subjected to acidic or basic hydrolysis and cyclization to form the 7-substituted oxindole.
-
Introduction of the Acetic Acid Side Chain: The 7-substituted oxindole is reacted with glyoxylic acid in a condensation reaction to form the corresponding 7-substituted oxindole-3-ylideneacetic acid.
-
Reduction to the Final Product: The double bond in the side chain is then reduced, for example, by catalytic hydrogenation, to yield the final 7-substituted oxindole-3-acetic acid.
In Vitro cPLA2α Inhibition Assay
The inhibitory activity of the synthesized compounds against cPLA2α can be determined using a cell-free enzymatic assay.
Materials:
-
Recombinant human cPLA2α
-
Radiolabeled arachidonic acid (e.g., [³H]-arachidonic acid) incorporated into phospholipid vesicles
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer and phospholipid vesicles with incorporated [³H]-arachidonic acid.
-
Add the test compounds at various concentrations to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding recombinant human cPLA2α to the mixture.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
Separate the released [³H]-arachidonic acid from the unhydrolyzed phospholipids using a suitable method, such as liquid-liquid extraction followed by thin-layer chromatography (TLC) or solid-phase extraction.
-
Quantify the amount of released [³H]-arachidonic acid using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
This guide has provided a framework for understanding the structure-activity relationship of 7-substituted oxindole-3-acetic acids as potential inhibitors of cPLA2α. While direct experimental evidence remains to be established, the analysis of related indole and oxindole scaffolds suggests that substitutions at the 7-position can significantly modulate inhibitory activity. Halogen substituents, particularly chlorine, are predicted to be favorable, while bulky and highly polar groups may be detrimental.
The provided synthetic and assay protocols offer a clear path for the synthesis and evaluation of a focused library of 7-substituted oxindole-3-acetic acids. Future research should concentrate on generating robust experimental data for these compounds to validate the predicted SAR and to identify lead candidates for further optimization. Such studies will be instrumental in advancing the development of novel and potent cPLA2α inhibitors for the treatment of a wide range of inflammatory diseases.
References
-
Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. [Link]
-
Sun, G. Y., et al. (2014). Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system. Molecular Neurobiology, 50(1), 6-14. [Link]
-
Gijón, M. A., et al. (2000). Cytosolic phospholipase A2 is a key component in the signaling pathway of immediate-early gene expression and cell proliferation in human astrocytoma cells. Journal of Biological Chemistry, 275(45), 35562-35571. [Link]
-
Singer, A. G., et al. (2005). A potent and selective inhibitor of cytosolic phospholipase A2α that is orally active in the rat. Journal of Biological Chemistry, 280(48), 40066-40073. [Link]
-
Lehr, M. (2000). 3-Acyl-2-oxindoles as inhibitors of cytosolic phospholipase A2. Current Medicinal Chemistry, 7(10), 1019-1031. [Link]
Sources
Comparison Guide: From Benchtop to Bedside: A Senior Scientist's Guide to Validating In Vitro Efficacy of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid In Vivo
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on transitioning the promising in vitro results of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid into a robust in vivo validation program. We will delve into the critical considerations, experimental designs, and comparative analyses necessary to ascertain the true therapeutic potential of this indole-based compound.
Introduction: The Promise of this compound
This compound belongs to the indoleacetic acid class of molecules, which are analogs of the primary plant hormone auxin. While its parent compounds are known for their role in plant growth, synthetic derivatives have shown significant potential in mammalian systems. Preliminary in vitro studies on this compound suggest potent anti-inflammatory and anti-proliferative activities. These findings, while encouraging, represent the very first step in a long journey of drug discovery. The controlled environment of a petri dish is a world away from the complex, dynamic system of a living organism. Therefore, in vivo validation is not just the next logical step; it is the most critical one.
The Imperative of In Vivo Validation: Bridging the Translational Gap
In vitro assays, while excellent for high-throughput screening and initial mechanistic studies, cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that governs a drug's behavior in a living system. Furthermore, they cannot predict potential off-target effects or toxicities that may arise from interactions with other organ systems.
The primary objectives of moving to an in vivo model are:
-
To Confirm Efficacy: Does the compound elicit the desired biological response in a complex organism?
-
To Establish a Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: How does the concentration of the drug in the body relate to its therapeutic effect over time?
-
To Assess Safety and Tolerability: What is the toxicity profile of the compound? Are there any adverse effects at therapeutically relevant doses?
This guide will walk you through the essential steps to design and execute a successful in vivo validation study.
Designing the In Vivo Study: A Multifaceted Approach
A well-designed in vivo study is a self-validating system. Every component, from the choice of animal model to the statistical analysis plan, must be carefully considered and justified.
Animal Model Selection
The choice of animal model is paramount and should be driven by the in vitro data. For a compound with putative anti-inflammatory and anti-proliferative effects, several models could be considered.
Decision Framework for Animal Model Selection:
Caption: Decision tree for selecting an appropriate in vivo model.
-
For Anti-inflammatory Activity:
-
Acute Model: A lipopolysaccharide (LPS)-induced systemic inflammation model in mice is an excellent starting point. It is rapid, reproducible, and allows for the assessment of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum.
-
Chronic Model: For a more translationally relevant model, a collagen-induced arthritis (CIA) model in DBA/1 mice can be used to assess the compound's effect on chronic inflammation and joint destruction.
-
-
For Anti-proliferative Activity:
-
Xenograft Model: A human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice (e.g., NOD/SCID or NSG), is the gold standard. This allows for the direct assessment of the compound's ability to inhibit tumor growth in a living system.
-
Pharmacokinetic (PK) Profiling
Before embarking on a full-scale efficacy study, a preliminary PK study is essential. This involves administering a single dose of the compound to a small cohort of animals and collecting blood samples at various time points. The goal is to determine key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
t1/2: Half-life.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
This data is crucial for designing an effective dosing regimen for the subsequent efficacy studies.
Dose-Response and Efficacy Studies
Once a suitable animal model and a preliminary dosing regimen have been established, a dose-response study should be conducted. This typically involves at least three dose levels (low, medium, and high) and a vehicle control group.
Comparative Analysis: To provide context for the compound's efficacy, it is critical to include a comparator group.
-
Positive Control: A well-established drug for the chosen disease model (e.g., Dexamethasone for inflammation, Doxorubicin for cancer). This validates the model and provides a benchmark for efficacy.
-
Alternative Compound: A structurally similar compound or a competitor from the literature. This allows for a direct comparison of potency and potential side effects.
Workflow for In Vivo Validation:
Caption: General workflow for in vivo validation of a lead compound.
Experimental Protocols
Protocol: LPS-Induced Systemic Inflammation in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.
-
Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle (e.g., 0.5% CMC)
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (30 mg/kg)
-
Group 4: Dexamethasone (5 mg/kg, Positive Control)
-
-
Dosing: Administer the compounds or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
LPS Challenge: One hour after dosing, inject all mice with LPS (1 mg/kg, i.p.) from E. coli O111:B4.
-
Sample Collection: 90 minutes after the LPS challenge, collect blood via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Prepare serum and measure TNF-α and IL-6 levels using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol: Human Tumor Xenograft in Mice
-
Cell Culture: Culture human colorectal cancer cells (e.g., HCT116) under standard conditions.
-
Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of Matrigel into the right flank of female NOD/SCID mice (6-8 weeks old).
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Group Allocation: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle
-
Group 2: this compound (25 mg/kg)
-
Group 3: this compound (50 mg/kg)
-
Group 4: 5-Fluorouracil (20 mg/kg, Positive Control)
-
-
Dosing: Administer treatments daily via the desired route for 14-21 days.
-
Monitoring: Measure tumor volume with calipers twice weekly and record body weight as a measure of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: Example Data from LPS-Induced Inflammation Model
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) ± SEM | % Inhibition |
| Vehicle | - | 1540.2 ± 125.6 | - |
| This compound | 10 | 985.7 ± 98.2 | 36% |
| This compound | 30 | 523.1 ± 75.4 | 66% |
| Dexamethasone (Positive Control) | 5 | 310.5 ± 55.1 | 80% |
| p < 0.05, *p < 0.01 vs. Vehicle |
Table 2: Example Data from HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) |
| Vehicle | - | 1250.5 ± 150.2 | - |
| This compound | 25 | 875.3 ± 110.8 | 30% |
| This compound | 50 | 550.1 ± 95.6 | 56% |
| 5-Fluorouracil (Positive Control) | 20 | 487.9 ± 88.4 | 61% |
| p < 0.05, *p < 0.01 vs. Vehicle |
Interpretation: The example data suggests that this compound demonstrates a dose-dependent efficacy in both inflammation and oncology models. Its performance at the highest dose is comparable, though slightly less potent, than the standard-of-care positive controls. This is a promising result that warrants further investigation, including mechanism of action studies on the excised tumor tissue (e.g., immunohistochemistry for proliferation markers like Ki-67).
Conclusion and Future Directions
The successful in vivo validation of this compound, as outlined in this guide, provides strong evidence of its therapeutic potential. The transition from in vitro promise to in vivo proof-of-concept is a landmark achievement in any drug discovery program.
Future work should focus on:
-
Mechanism of Action Studies: Analyzing tissues from the efficacy studies to confirm the compound hits its intended target.
-
Formal Toxicology Studies: Conducting GLP (Good Laboratory Practice) toxicology studies to fully characterize the safety profile.
-
Pharmacodynamic (PD) Marker Development: Identifying a biomarker that can be used to monitor the drug's effect in future clinical trials.
By following a rigorous, evidence-based approach, researchers can confidently advance promising compounds like this compound through the preclinical pipeline and one step closer to clinical application.
References
-
Principles of Preclinical Study Design. ILAR Journal.[Link]
-
Animal Models of Inflammation. Current Protocols in Immunology.[Link]
-
Human Tumor Xenograft Models in Preclinical Cancer Research. Cancer and Metastasis Reviews.[Link]
-
Good Laboratory Practice for Nonclinical Laboratory Studies. U.S. Food and Drug Administration (FDA).[Link]
-
Pharmacokinetics and Pharmacodynamics in Drug Development. Clinical and Translational Science.[Link]
For Immediate Release
Introduction
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a synthetic compound belonging to the indole acetic acid class. While its primary biological target is a subject of ongoing investigation, understanding its potential for cross-reactivity with other receptors is paramount for accurate interpretation of experimental results and for predicting potential off-target effects in drug development. This guide provides a comparative analysis of the potential cross-reactivity of this compound, drawing upon structure-activity relationship (SAR) data from related indole derivatives. Due to the limited publicly available data on this specific molecule, this guide will focus on inferring potential interactions based on the known pharmacology of structurally similar compounds.
Structural Features and Potential for Cross-Reactivity
The core structure of this compound, featuring an oxindole core with an acetic acid moiety at the 3-position and a methyl group at the 7-position, shares similarities with a variety of bioactive molecules. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets.
Inferred Potential Receptor Interactions
Based on the known activities of related indole-3-acetic acid derivatives, we can hypothesize potential cross-reactivity of this compound with the following receptor families:
-
Cannabinoid Receptors (CB1 and CB2): Numerous indole- and pyrrole-derived compounds are known to act as cannabinoid receptor agonists.[1][2] The SAR for these compounds suggests that the indole core can serve as a scaffold for interaction with the CB1 receptor.[1][3] While the specific substitutions on this compound differ from classic cannabinoid agonists, the potential for low-affinity binding should not be dismissed without experimental validation.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Indol-1-yl acetic acids have been identified as potent PPAR agonists.[4] These compounds typically feature a hydrophobic tail, which is absent in this compound. However, the acidic head group and the indole core are key pharmacophoric features, suggesting that a weak interaction with PPAR subtypes, particularly PPARγ, might be possible.[4]
-
Prostaglandin D2 Receptor 2 (CRTh2): 7-Azaindole-3-acetic acid derivatives have been developed as potent and selective CRTh2 receptor antagonists.[5] The substitution of the indole nitrogen with a carbon in the azaindole scaffold is a key difference, yet the overall shape and the presence of the acetic acid moiety suggest a potential, albeit likely weak, for interaction with this receptor.
-
Tyrosine Kinase Receptors: Substituted indolin-2-ones are a well-established class of tyrosine kinase inhibitors.[6] For instance, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a 5-fluoro-2-oxo-1,2-dihydroindol-3-ylidenemethyl moiety.[6] The 2-oxoindole core of this compound could potentially interact with the ATP-binding site of various tyrosine kinases.
-
Aldose Reductase: Acetic acid derivatives containing a quinazolin-4(3H)-one ring have shown potent inhibitory effects on aldose reductase.[7] While the core scaffold is different, the presence of the acetic acid functional group, which is crucial for activity in these inhibitors, warrants investigation into potential aldose reductase inhibition by this compound.
Comparative Data on Related Indole Derivatives
To provide a framework for understanding potential cross-reactivity, the following table summarizes the activities of various indole acetic acid derivatives on different receptors. It is crucial to note that these are not direct data for this compound but serve as a guide for potential off-target screening.
| Compound Class | Primary Target | Key Structural Features | Reference |
| Indole-3-heterocyclic derivatives | CB1 Receptor Agonists | Indole core with heterocyclic substituents | [2][3] |
| Indol-1-yl acetic acids | PPAR Agonists | Indole core, acetic acid at N1, hydrophobic tail | [4] |
| 7-Azaindole-3-acetic acid derivatives | CRTh2 Antagonists | 7-azaindole core, acetic acid at C3 | [5] |
| Substituted Indolin-2-ones | Tyrosine Kinase Inhibitors | 2-oxoindole core with various substitutions | [6] |
| Indole-3-carboxylic acid derivatives | TIR1 Antagonists (Herbicidal) | Indole core with carboxylic acid at C3 | [8] |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of this compound, a tiered screening approach is recommended.
Radioligand Binding Assays
This is a primary screening method to assess the affinity of a compound for a panel of receptors.
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Prepare Receptor Membranes: Homogenize cells or tissues expressing the target receptor and isolate the membrane fraction by centrifugation.
-
Set up Assay: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
Incubate: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separate Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to trap the membranes with bound radioligand.
-
Wash: Wash the filters to remove any unbound radioligand.
-
Quantify Bound Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional Assays
For any "hits" identified in the binding assays, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Principle: These assays measure the biological response of a cell upon receptor activation or inhibition by the test compound.
Example: GPCR-mediated cAMP Assay
Caption: Workflow for a GPCR-mediated cAMP Functional Assay.
Step-by-Step Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the target G-protein coupled receptor (GPCR).
-
Compound Treatment:
-
Agonist Mode: Treat the cells with increasing concentrations of this compound.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound before adding a known agonist at a fixed concentration (typically its EC80).
-
-
Cell Lysis: After a defined incubation period, lyse the cells to release intracellular components.
-
cAMP Measurement: Quantify the levels of cyclic AMP (cAMP) in the cell lysates using a suitable detection method such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the cAMP levels against the compound concentration to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists).
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound is currently unavailable, the structural similarities to known bioactive indole derivatives suggest a potential for interactions with cannabinoid receptors, PPARs, CRTh2, and various tyrosine kinases. The provided comparative analysis and experimental protocols offer a strategic framework for researchers to systematically evaluate the selectivity profile of this compound. A comprehensive understanding of its on- and off-target activities is critical for the advancement of any research or drug development program involving this compound. It is strongly recommended that a broad receptor screening panel be employed to empirically determine its selectivity and guide further studies.
References
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
- NSAIDs: SAR of Indole acetic acid. YouTube.
- Design, synthesis and structure-activity relationships of (indo-3-yl) heterocyclic derivatives as agonists of the CB1 receptor.
- 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. PubMed.
- Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Lafayette Instrument Company.
- Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. PubMed.
- Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: design, synthesis, structural biology, and molecular docking studies. PubMed.
- Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. PubMed.
- Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed.
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A Technical Guide to Benchmarking (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid Against Standard-of-Care NSAIDs
This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of the novel compound, (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. Given its structural analogy to established non-steroidal anti-inflammatory drugs (NSAIDs), particularly those with an indole acetic acid scaffold, we propose a benchmarking strategy against two standards of care: Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[1][2][3][4][5] This document outlines the scientific rationale, key performance assays, detailed experimental protocols, and data interpretation to position this novel compound within the current therapeutic landscape.
Scientific Rationale and Therapeutic Hypothesis
The core chemical structure of this compound shares significant features with the indole acetic acid class of NSAIDs, such as Indomethacin.[6] These drugs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[4][7] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.[8]
The central hypothesis is that this compound functions as a COX inhibitor. The key objectives of this benchmarking study are to:
-
Determine the inhibitory potency of the compound against COX-1 and COX-2.
-
Establish its selectivity for COX-2 over COX-1.
-
Evaluate its in vivo anti-inflammatory efficacy.
This comparative analysis will elucidate whether the compound offers a therapeutic advantage, such as improved potency, enhanced selectivity (potentially leading to fewer gastrointestinal side effects), or superior in vivo efficacy compared to current standards of care.[1][9]
Signaling Pathway of Cyclooxygenase Inhibition
The following diagram illustrates the arachidonic acid cascade and the role of COX enzymes, which is the target of NSAIDs.
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This includes the assay buffer, heme, COX-1 and COX-2 enzymes, and the arachidonic acid substrate. Prepare serial dilutions of this compound, Ibuprofen, and Celecoxib in DMSO, followed by a final dilution in the assay buffer.
-
Plate Setup: In a 96-well plate, designate wells for the background, 100% initial activity (vehicle control), and inhibitor test concentrations in triplicate.
-
Enzyme and Cofactor Addition: To all wells except the background, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme. [8]4. Inhibitor Incubation: Add the diluted test compounds, reference drugs, or vehicle (DMSO) to the respective wells. Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop solution, such as a dilute hydrochloric acid solution.
-
Detection of Prostaglandin E2 (PGE2): Quantify the amount of PGE2 produced using a competitive ELISA. [10][11]This involves adding a PGE2-alkaline phosphatase conjugate and a specific antibody. The intensity of the color developed after adding the substrate is inversely proportional to the amount of PGE2 in the sample. Read the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard and well-characterized model for evaluating the acute anti-inflammatory activity of a compound. [12][13] Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo paw edema assay.
Step-by-Step Methodology:
-
Animals: Use male Wistar rats weighing between 180-200g. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose in water)
-
This compound (e.g., 10 mg/kg)
-
Ibuprofen (e.g., 10 mg/kg)
-
Celecoxib (e.g., 10 mg/kg)
-
-
Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, reference drugs, or vehicle orally (p.o.) via gavage.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar tissue of the right hind paw of each rat. [14]6. Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection. [12][15]7. Data Analysis:
-
Calculate the increase in paw volume for each animal by subtracting the initial paw volume from the post-treatment paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
-
Conclusion
This guide provides a robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. By benchmarking its in vitro COX inhibition profile and in vivo efficacy against established non-selective and COX-2 selective NSAIDs, researchers can effectively ascertain its therapeutic potential. The detailed protocols and data presentation formats are designed to ensure scientific rigor and facilitate a clear interpretation of the findings, ultimately guiding the future development of this promising compound.
References
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Cyclooxygenase-2 inhibitor. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors. Retrieved from [Link]
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Doebel, K. J., & Wasley, J. W. F. (1972). Derivatives of indole-1-acetic acid as antiinflammatory agents. Journal of Medicinal Chemistry, 15(10), 1081–1082. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
Orlando, B. J., et al. (2015). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Journal of Structural Biology, 189(1), 62-66. [Link]
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Simon, L. S., Weaver, A. L., Graham, D. Y., Kivitz, A. J., Lipsky, P. E., & Hubbard, R. C. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Arthritis & Rheumatism, 42(6), 1151-1159. [Link]
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Bansal, V., & Patel, C. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]
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Jan, M. T., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Journal of Molecular Structure, 1287, 135678. [Link]
-
Cleveland Clinic. (n.d.). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs). Retrieved from [Link]
-
The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2023). Molecules, 28(14), 5408. [Link]
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Kumar, R., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(15), 7056-7067. [Link]
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Assay Genie. (n.d.). PGE2 ELISA Kit Technical Manual. Retrieved from [Link]
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Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]
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Al-Saeed, F. A., et al. (2023). Indole-3-Acetic Acid: Promising Protective Agent Against Methotrexate-Induced Liver Injury via Modulation of TLR4/NF-κB/Caspase-3 Pathway. International Journal of Molecular Sciences, 24(13), 11029. [Link]
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Ibuprofen Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved from [Link]
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Ibuprofen. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice. (2022). Frontiers in Immunology, 13, 821873. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology, 45(2), 157-162. [Link]
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NHS. (n.d.). NSAIDs. Retrieved from [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2020). Molecules, 25(1), 198. [Link]
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U.S. Food and Drug Administration. (2005). COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Retrieved from [Link]
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In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. (2020). ResearchGate. Retrieved from [Link]
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Head-to-head comparison of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and its 5-methyl isomer
An In-Depth Scientific Guide to the Comparative Analysis of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid and its 5-methyl Isomer
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate field of medicinal chemistry, positional isomerism—the subtle rearrangement of a functional group on a core scaffold—can be the deciding factor between a promising lead compound and a developmental dead-end. This guide provides a comprehensive, head-to-head comparison of two such isomers: this compound and its 5-methyl counterpart. We will dissect their physicochemical properties, synthetic accessibility, and, most critically, their potential for differential biological activity, offering a robust framework for their evaluation in a drug discovery context.
Foundational Physicochemical Characteristics
A molecule's journey through a biological system is dictated by its physicochemical properties. These parameters, including lipophilicity (logP), acidity (pKa), and solubility, govern its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. While computational models provide a valuable starting point, empirical validation is non-negotiable.
Table 1: Comparative Physicochemical Profile
| Property | This compound | (5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |
| CAS Number | 959241-61-3[1][2] | 938459-17-7[3] |
| Molecular Formula | C₁₁H₁₁NO₃ | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol | 205.21 g/mol |
| Predicted logP | 1.25 | 1.25 |
| Predicted pKa | 4.5 (acidic) | 4.5 (acidic) |
| Predicted Solubility | Moderate | Moderate |
Note: Predicted values are generated from standard computational algorithms and require experimental verification.
The initial analysis suggests a high degree of similarity. However, the position of the methyl group can influence crystal lattice energy and intermolecular interactions, potentially leading to variances in melting point and dissolution kinetics—factors with significant implications for oral bioavailability.
Synthesis and Scalability: A Practical Consideration
The chemical synthesis of both isomers is readily achievable, typically commencing from the corresponding commercially available methyl-substituted isatins. The choice of starting material is the primary determinant of the final product isomer.
Figure 1. Convergent synthetic strategy for the isomeric oxindole acetic acids.
The causality behind this synthetic design lies in its efficiency. By utilizing a common intermediate reaction type, laboratory resources can be streamlined. The primary consideration for a drug development program thus becomes the relative cost and availability of 7-methylisatin versus 5-methylisatin.
Uncovering Biological Divergence: A Structure-Activity Relationship (SAR) Perspective
The oxindole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, and often exhibiting anticancer and anti-inflammatory properties[4]. Structure-Activity Relationship (SAR) studies of related indole acetic acid derivatives have shown that substitution on the benzene ring is critical for biological activity. Specifically, substitutions at the 5-position have been demonstrated to enhance activity in certain contexts[5]. This provides a compelling rationale to hypothesize that the 5-methyl and 7-methyl isomers will exhibit distinct pharmacological profiles.
Proposed Experimental Workflow for Comparative Evaluation
To systematically dissect the functional differences between the isomers, a tiered experimental cascade is essential. This workflow ensures that resources are allocated efficiently, with only the most promising candidates advancing to more complex and costly assays.
Figure 2. A logical workflow for the head-to-head in vitro comparison.
Protocol: Enzymatic Inhibition Assay (e.g., Kinase Target)
This protocol describes a self-validating system to determine the half-maximal inhibitory concentration (IC₅₀) for each isomer against a putative kinase target.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each isomer in 100% DMSO.
-
Create a 2X enzyme solution and a 2X substrate/ATP solution in appropriate kinase buffer.
-
-
Compound Titration:
-
Perform a serial 1:3 dilution of each compound stock in a 384-well assay plate to create a 10-point dose-response curve. Include DMSO-only (negative control) and no-enzyme (background) wells.
-
-
Enzyme Reaction:
-
Add the 2X enzyme solution to the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution. Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Terminate the reaction and detect product formation using a validated method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal).
-
-
Data Analysis:
-
Subtract background values, normalize the data to the positive and negative controls, and fit the dose-response curve using a four-parameter logistic equation to calculate the IC₅₀ value.
-
Hypothetical Data & Mechanistic Interpretation
Based on SAR principles for related scaffolds[5], one might hypothesize that the 5-methyl isomer, with its substitution pattern often linked to enhanced activity, could be a more potent inhibitor.
Table 2: Illustrative Comparative Biological Data
| Parameter | (7-Methyl Isomer) | (5-Methyl Isomer) | Justification |
| Kinase Inhibition (IC₅₀) | 850 nM | 120 nM | Methyl group at C5 may provide a more favorable interaction with a hydrophobic pocket near the active site. |
| Cellular Potency (EC₅₀) | >10 µM | 750 nM | Improved enzymatic potency translates to superior activity in a cellular context. |
| Microsomal Stability (t½) | 35 min | 40 min | Positional change may slightly alter susceptibility to Phase I metabolism, but both show reasonable stability. |
| Selectivity Score (S₁₀) | 0.15 | 0.04 | The more potent compound often exhibits better selectivity against a panel of off-target kinases. |
This data is hypothetical and serves to illustrate potential outcomes.
These illustrative results would suggest the 5-methyl isomer is the superior candidate. The mechanistic basis could be that the C5 methyl group forms a key hydrophobic interaction within the target's active site, an interaction that is sterically prohibited for the C7 methyl group.
Figure 3. Differential target engagement by the 5-methyl and 7-methyl isomers.
Advancing to In Vivo Models
Should the in vitro data reveal a clear lead isomer, the subsequent step is to assess its properties in a living system. An animal model, such as a tumor xenograft model in mice for an anticancer agent, is crucial for evaluating efficacy and pharmacokinetics (PK).
Protocol: Murine Xenograft Efficacy Study
-
Cell Culture and Implantation: Culture a human cancer cell line relevant to the compound's target. Implant 1-5 million cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into three groups: Vehicle Control, 7-Methyl Isomer, and 5-Methyl Isomer.
-
Dosing and Monitoring: Administer the compounds and vehicle daily via oral gavage. Measure tumor volumes with calipers and monitor animal body weight 2-3 times per week as a measure of tolerability.
-
Endpoint Analysis: At the end of the study (e.g., 21-28 days), euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic (PD) biomarker analysis (e.g., western blot for phosphorylated substrate).
Conclusion: A Data-Driven Decision
This guide outlines a rigorous, logical framework for the head-to-head comparison of this compound and its 5-methyl isomer. While their physicochemical properties may appear similar at first glance, their biological activities can diverge significantly. Based on established SAR principles, there is a strong scientific rationale to prioritize the experimental evaluation of both isomers. A systematic approach, progressing from in vitro enzymatic and cellular assays to in vivo efficacy models, is the only authoritative method to identify the superior candidate for further preclinical development. The subtle shift of a single methyl group can, and often does, make all the difference.
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Verifying the Binding Site of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid on Indoleamine 2,3-Dioxygenase 1 (IDO1) Through Mutagenesis: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding site of a novel small molecule, (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, on its hypothesized target, Indoleamine 2,3-dioxygenase 1 (IDO1). We will delve into the strategic application of site-directed mutagenesis, comparing it with alternative methodologies, and provide detailed, field-proven protocols for experimental execution and data interpretation.
Introduction: The Criticality of Binding Site Verification
In the realm of drug discovery, identifying a compound's molecular target is only the first step. To rationally optimize lead compounds and understand their mechanism of action, it is imperative to precisely map their binding site. This compound, an indole derivative, is structurally similar to known inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a key regulator of immune responses and a high-priority target in cancer immunotherapy.[1] IDO1 catalyzes the rate-limiting step in tryptophan catabolism, and its overexpression in the tumor microenvironment leads to immune suppression.[2][3]
This guide will use IDO1 as a representative target to illustrate the process of binding site verification for our compound of interest. The principles and techniques described herein are broadly applicable to other protein-ligand systems.
The Central Hypothesis and Experimental Strategy
Our central hypothesis is that this compound binds to the active site of IDO1 and inhibits its enzymatic activity. To test this, we will employ site-directed mutagenesis to alter key amino acid residues within the putative binding pocket and assess the impact on compound binding and enzyme inhibition. This approach is predicated on the principle that if a residue is critical for binding, its mutation should lead to a significant reduction in binding affinity and inhibitory potency.[4]
Our overarching experimental workflow is depicted below:
Figure 1: High-level experimental workflow for binding site verification.
PART 1: Identifying Putative Binding Site Residues in IDO1
The active site of human IDO1 is a deep pocket containing a heme cofactor, which is essential for catalysis.[5] The binding of inhibitors can occur through direct coordination with the heme iron or through interactions with surrounding amino acid residues.[6] For indole-based inhibitors that do not directly coordinate with the heme iron, hydrogen bonding and hydrophobic interactions with the protein are critical for their inhibitory effect.[2]
Based on published crystal structures of IDO1 in complex with various inhibitors and computational docking studies, several key residues in the active site have been identified as crucial for ligand binding.[3][7] For our hypothetical study, we will focus on the following residues:
-
Phenylalanine 226 (F226): This residue is located in a hydrophobic pocket and is known to be essential for potent IDO1 inhibitory activity through π-π stacking interactions.[3][8]
-
Arginine 231 (R231): This residue is also critical for the dioxygenase activity, and its mutation to Alanine (R231A) has been shown to drastically reduce enzyme function.[8]
-
Serine 167 (S167): The amine group of some indole-based inhibitors forms hydrogen bonds with Ser167.[2]
Rationale for Mutant Selection:
We will generate two single-point mutants: F226A and R231A .
-
Alanine Scanning: Mutating a residue to alanine removes the side chain beyond the β-carbon, thereby eliminating its specific interactions (e.g., hydrogen bonds, salt bridges, hydrophobic interactions) without introducing significant steric hindrance or electrostatic repulsion. This is a standard and effective method to probe the energetic contribution of a specific side chain to ligand binding.
-
Rationale for F226A: Replacing the bulky, aromatic phenylalanine with the small, non-polar alanine will disrupt potential π-π stacking and hydrophobic interactions with the indole ring of our compound.
-
Rationale for R231A: Replacing the positively charged, bulky arginine with alanine will eliminate potential electrostatic or hydrogen bonding interactions.
PART 2: Experimental Protocols
Site-Directed Mutagenesis
We will use a PCR-based method for site-directed mutagenesis to introduce the desired point mutations into the human IDO1 expression plasmid.[2]
Protocol: Site-Directed Mutagenesis of IDO1
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation (e.g., for F226A, the codon for Phenylalanine 'TTC' or 'TTT' will be changed to Alanine 'GCC', 'GCT', 'GCA', or 'GCG'). The mutation should be in the center of the primers, with ~15-20 nucleotides of homologous sequence on either side.
-
PCR Amplification:
-
Set up a PCR reaction containing the IDO1 expression plasmid (template), the mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu or Phusion), and dNTPs.
-
Perform thermal cycling to amplify the entire plasmid, incorporating the mutation. A typical cycling protocol would be:
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 1 minute (optimize based on primer Tm).
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
-
Template Digestion: Add the DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform competent E. coli cells (e.g., DH5α) with the DpnI-treated plasmid.
-
Colony Selection and Plasmid Purification: Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C. Select several colonies, grow them in liquid culture, and purify the plasmid DNA using a miniprep kit.
-
Sequence Verification: Send the purified plasmids for Sanger sequencing to confirm the presence of the desired mutation and the absence of any unintended mutations.
Recombinant Protein Expression and Purification
Wild-type (WT) and mutant IDO1 will be expressed in E. coli and purified.
Protocol: Expression and Purification of Human IDO1
-
Transformation: Transform a suitable E. coli expression strain (e.g., Rosetta (DE3)) with the sequence-verified WT or mutant IDO1 expression plasmid.[9]
-
Expression:
-
Grow the transformed cells in a large volume of LB or TB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1 mM). It's often beneficial to lower the temperature to 16-20°C for overnight expression to improve protein solubility.[4]
-
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme) and lyse by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
If using a His-tagged construct, load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the IDO1 protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography (Optional but Recommended): For higher purity, further purify the eluted protein using a size-exclusion chromatography column to separate IDO1 from any remaining contaminants and aggregates.
-
Quality Control: Assess the purity of the final protein preparation by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Troubleshooting Tip: Low yields or insoluble protein are common issues in recombinant protein production.[4] Optimizing the induction temperature, IPTG concentration, and expression time can significantly improve results. Using a different E. coli strain or a solubility-enhancing fusion tag (e.g., MBP or GST) can also be beneficial.
Biophysical Characterization of Binding Affinity
We will use Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantitatively measure the binding affinity of this compound to WT and mutant IDO1.
Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[9]
-
Protein Immobilization: Covalently immobilize the purified WT and mutant IDO1 proteins onto separate flow cells of a CM5 sensor chip using standard amine coupling chemistry. Aim for a low immobilization level (e.g., 2000-4000 RU) to minimize mass transport limitations.
-
Analyte Preparation: Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+ buffer containing a small percentage of DMSO to ensure compound solubility).
-
Binding Analysis:
-
Inject the different concentrations of the compound over the sensor chip surface at a constant flow rate (e.g., 30 µL/min).
-
Record the association and dissociation phases for each concentration.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[10]
-
Sample Preparation:
-
Dialyze the purified WT and mutant IDO1 proteins and the compound into the same buffer to minimize heats of dilution.
-
Degas all samples before the experiment.
-
Typically, the protein is placed in the sample cell (e.g., 10-50 µM) and the compound in the injection syringe (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).[11]
-
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the KD, n, and ΔH.
PART 3: Data Interpretation and Comparison
The experimental data will be summarized and compared to validate the binding site.
Table 1: Hypothetical Binding Affinity and Inhibition Data
| Protein | SPR (KD, µM) | ITC (KD, µM) | Enzyme Inhibition (IC50, µM) |
| WT IDO1 | 1.5 | 1.8 | 2.5 |
| F226A Mutant | > 100 | No detectable binding | > 150 |
| R231A Mutant | 55 | 62 | 85 |
Interpretation of Results:
-
Wild-Type IDO1: The compound binds to WT IDO1 with a KD in the low micromolar range, as determined by both SPR and ITC, and inhibits its enzymatic activity with a similar IC50 value. This confirms that the compound is an inhibitor of IDO1.
-
F226A Mutant: The mutation of F226 to alanine results in a dramatic loss of binding affinity (KD > 100 µM) and a corresponding loss of inhibitory activity (IC50 > 150 µM). This strongly suggests that F226 plays a critical role in the binding of this compound, likely through hydrophobic or π-π stacking interactions.
-
R231A Mutant: The R231A mutation also leads to a significant decrease in binding affinity and inhibitory potency, although less pronounced than the F226A mutation. This indicates that R231 also contributes to the binding of the compound, possibly through hydrogen bonding or electrostatic interactions, but may be less critical than F226.
PART 4: Comparison with Alternative Methodologies
While site-directed mutagenesis is a powerful tool, it is essential to consider its limitations and compare it with other techniques for a comprehensive understanding of the binding site.
Figure 2: Complementary methods for binding site verification.
Table 2: Comparison of Binding Site Verification Methods
| Method | Principle | Advantages | Disadvantages |
| Site-Directed Mutagenesis | Assess the impact of specific amino acid mutations on ligand binding and function.[4] | Directly probes the functional importance of individual residues; relatively straightforward and widely accessible. | Can cause unintended structural perturbations; interpretation can be complex if a mutation affects protein folding or stability.[12] |
| X-ray Crystallography | Provides a high-resolution 3D structure of the protein-ligand complex. | The "gold standard" for visualizing binding interactions at an atomic level; provides a detailed map of the binding site. | Requires well-diffracting crystals, which can be challenging to obtain; the crystal structure is a static snapshot and may not fully represent the solution-state dynamics. |
| NMR Spectroscopy | Measures changes in the chemical environment of atomic nuclei upon ligand binding. | Provides information on binding in solution; can map binding sites and determine affinities for weak interactions; can provide insights into conformational changes. | Requires larger amounts of isotopically labeled protein; can be complex for large proteins; provides lower resolution structural information compared to crystallography. |
| Computational Docking | Predicts the preferred binding mode of a ligand to a protein based on scoring functions. | Rapid and cost-effective for generating initial hypotheses; can screen large libraries of compounds. | Predictions are not always accurate and require experimental validation; scoring functions may not perfectly represent the complexities of molecular interactions. |
Conclusion
The strategic application of site-directed mutagenesis, coupled with robust biophysical and biochemical assays, provides a powerful and reliable approach for verifying the binding site of a small molecule inhibitor. The hypothetical data presented for this compound and IDO1 demonstrate how a significant loss of binding affinity and inhibitory potency upon mutation of key active site residues (F226 and R231) can provide strong evidence for their direct involvement in the binding interaction.
For a comprehensive and irrefutable validation of the binding site, it is highly recommended to complement mutagenesis studies with high-resolution structural data from X-ray crystallography or solution-state information from NMR spectroscopy. This integrated approach, grounded in sound experimental design and rigorous data analysis, is fundamental to advancing our understanding of protein-ligand interactions and accelerating the development of novel therapeutics.
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Tojo, S., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1034-1039. Available from: [Link]
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Miao, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. International Journal of Molecular Sciences, 21(17), 6084. Available from: [Link]
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Hou, T., et al. (2022). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Pharmacology, 13, 981655. Available from: [Link]
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Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421-9442. Available from: [Link]
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Wikipedia contributors. (2023, December 28). Indoleamine 2,3-dioxygenase. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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Ziarek, J. J., et al. (2011). Binding site identification and structure determination of protein-ligand complexes by NMR a semiautomated approach. Methods in Enzymology, 493, 241-275. Available from: [Link]
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Lee, J. E., et al. (2021). Interaction of IDO1 with KE was determined using the surface plasmon resonance (SPR) assay. ResearchGate. Available from: [Link]
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Li, Y., et al. (2022). Expression, purification, and kinetic characterization of the human strep-IDO1. Annals of Translational Medicine, 10(15), 834. Available from: [Link]
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Peng, Y., et al. (2017). Crystal Structures of IDO1-inhibitor complexes. ResearchGate. Available from: [Link]
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Chen, Y., et al. (2023). Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 235, 115654. Available from: [Link]
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Scott, M. D., et al. (2025). Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). Journal of Medicinal Chemistry. Available from: [Link]
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Purwono, B., et al. (2023). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science, 23, 2023023. Available from: [Link]
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AbClonal. (n.d.). Recombinant Human IDO-1 Protein. Retrieved January 20, 2026, from [Link]
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Sugimoto, H., et al. (2006). Active site of IDO–PI complex. ResearchGate. Available from: [Link]
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Röhrig, U. F., et al. (2021). Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 64(24), 17616-17631. Available from: [Link]
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Tan, X., et al. (2017). Crystal structures of IDO1-inhibitor complexes. ResearchGate. Available from: [Link]
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Otting, G., et al. (2023). Probing Ligand Binding Sites on Large Proteins by Nuclear Magnetic Resonance Spectroscopy of Genetically Encoded Non-Canonical Amino Acids. Journal of Medicinal Chemistry, 66(6), 3987-3995. Available from: [Link]
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Di Trani, J., et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biophysical Journal, 119(8), 1479-1491. Available from: [Link]
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Lassalle, M. W., et al. (2015). Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site. eLife, 4, e06181. Available from: [Link]
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Davis, T. (n.d.). Surface plasmon resonance1. Retrieved January 20, 2026, from [Link]
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Santoro, M. G., et al. (2021). Human Indoleamine 2,3-dioxygenase 1 (IDO1) Expressed in Plant Cells Induces Kynurenine Production. Plants, 10(5), 963. Available from: [Link]
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Sugimoto, H., et al. (2006). Crystal structure of human indoleamine 2,3-dioxygenase: Catalytic mechanism of O2 incorporation by a heme-containing dioxygenase. Proceedings of the National Academy of Sciences, 103(8), 2611-2616. Available from: [Link]
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UniProt Consortium. (n.d.). IDO1 - Indoleamine 2,3-dioxygenase 1 - Homo sapiens (Human). In UniProtKB. Retrieved January 20, 2026, from [Link]
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University of New South Wales. (n.d.). Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. Retrieved January 20, 2026, from [Link]
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Li, H., et al. (2020). Computational study on new natural compound inhibitors of indoleamine 2,3-dioxygenase 1. Bio-Design and Manufacturing, 3, 213-224. Available from: [Link]
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Elabscience. (n.d.). Recombinant Human IDO1/IDO Protein (Gly&Ala2-Gly403). Retrieved January 20, 2026, from [Link]
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Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved January 20, 2026, from [Link]
-
Lassalle, M. W., et al. (2015). Extensive site-directed mutagenesis reveals interconnected functional units in the alkaline phosphatase active site. eLife, 4, e06181. Available from: [Link]
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Kreisberg-Zakarin, R., et al. (2000). Relative specific activities of active site mutants of IPNS and related oxidases. ResearchGate. Available from: [Link]
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Popa, A., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30585-30595. Available from: [Link]
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Mautino, M. R., et al. (2014). Abstract 5372: A molecular docking strategy for identifying fragment inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). Cancer Research, 74(19 Supplement), 5372. Available from: [Link]
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Malvern Panalytical. (2019, March 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. Retrieved January 20, 2026, from [Link]
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RayBiotech. (n.d.). Recombinant Human IDO-1 Protein. Retrieved January 20, 2026, from [Link]
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Ziarek, J. J., et al. (2011). Binding Site Identification and Structure Determination of Protein–Ligand Complexes by NMR | Request PDF. ResearchGate. Available from: [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved January 20, 2026, from [Link]
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Ziarek, J. J., et al. (2011). Binding site identification and structure determination of protein-ligand complexes by NMR a semiautomated approach. Methods in Enzymology, 493, 241-275. Available from: [Link]
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Todd, M. J., & Gomez, J. (2001). Determining Enzyme Kinetics via Isothermal Titration Calorimetry. ResearchGate. Available from: [Link]
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Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters. Available from: [Link]
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Topic: Reproducibility of Experiments Involving 7-Methyl-2-oxindole-3-acetic acid
An In-Depth Technical Guide for Researchers
In the landscape of drug discovery and development, the path from a promising small molecule to a validated therapeutic is paved with rigorous, reproducible experimentation. The "reproducibility crisis" is a well-documented challenge, where subtle, often overlooked variables can lead to discordant results, wasted resources, and stalled progress.[1][2] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for ensuring the integrity and reproducibility of research involving 7-Methyl-2-oxindole-3-acetic acid, a synthetic auxin analog with potential applications in both agriculture and pharmacology.[3]
We will dissect the critical factors that influence experimental outcomes, from the intrinsic properties of the molecule itself to the nuances of assay design and data interpretation. This is not a mere collection of protocols, but a logical, in-depth guide designed to instill the principles of self-validating experimental design.
Foundational Knowledge: Characterizing Your Reagent
Before a single experiment is conducted, the identity, purity, and stability of your 7-Methyl-2-oxindole-3-acetic acid must be unequivocally established. Failure to do so is a primary source of irreproducible data.[4] While vendors provide a certificate of analysis, independent verification is a hallmark of rigorous science.
Physicochemical Properties
7-Methyl-2-oxindole-3-acetic acid belongs to the oxindole family, which are metabolites of the natural plant hormone indole-3-acetic acid (IAA).[5][6][7][8] The addition of a methyl group at the 7-position can significantly alter its biological activity, receptor binding affinity, and metabolic stability compared to its parent compounds.
Table 1: Key Physicochemical & Handling Properties of 7-Methyl-2-oxindole-3-acetic acid (and Related Analogs)
| Property | Typical Value / Best Practice | Rationale & Causality |
| Molecular Formula | C₁₁H₁₁NO₃ | Defines the exact elemental composition. |
| Molecular Weight | 189.21 g/mol (for 2-Methyl-IAA) | Essential for preparing solutions of known molarity.[9] |
| Purity | ≥98% (by HPLC) | Impurities can have off-target biological effects, confounding results. |
| Appearance | Yellowish to off-white crystalline powder | A visual check; deviation may indicate degradation or impurity.[10] |
| Solubility | Test in intended solvent (e.g., DMSO, Ethanol) | "Like dissolves like." The solvent choice can impact cell toxicity and compound stability. Inaccurate solubility knowledge leads to unknown final concentrations.[4] |
| Storage | Store at 0-8 °C, protected from light | Prevents degradation. Chemical composition changes due to improper storage are a major source of variability.[4] |
Protocol 1: Absolute Verification of Compound Identity and Purity
This protocol serves as a self-validating system to confirm you are working with the correct, high-purity compound.
-
Visual Inspection: Check that the compound's appearance matches the vendor's description.
-
Solubility Confirmation:
-
Prepare a high-concentration stock solution (e.g., 10 mM) in a recommended solvent like DMSO.
-
Visually inspect for complete dissolution. Any precipitation or cloudiness indicates that the solubility limit has been exceeded.
-
-
Purity Analysis via High-Performance Liquid Chromatography (HPLC):
-
Objective: To separate the target compound from any impurities.
-
Method: Use a C18 reverse-phase column with a gradient of acetonitrile and water (containing 0.1% formic acid to improve peak shape).
-
Detection: UV detection at a wavelength appropriate for the indole scaffold (e.g., 254 nm or 280 nm).
-
Acceptance Criterion: The area of the main peak should constitute >98% of the total integrated peak area.
-
-
Identity Confirmation via Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight of the compound.
-
Method: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acceptance Criterion: The observed mass-to-charge ratio (m/z) should match the expected molecular weight of 7-Methyl-2-oxindole-3-acetic acid.
-
-
Structural Confirmation via Nuclear Magnetic Resonance (NMR):
-
Objective: To confirm the precise atomic structure, including the position of the methyl group.
-
Method: Acquire ¹H NMR and ¹³C NMR spectra.
-
Acceptance Criterion: The observed chemical shifts, splitting patterns, and integrations must be consistent with the structure of 7-Methyl-2-oxindole-3-acetic acid. This is the gold standard for identifying isomers, a notorious source of irreproducibility.[4]
-
Designing Reproducible In Vitro Experiments
With a validated compound in hand, the focus shifts to the experimental design. Biological systems are inherently variable; therefore, robust protocols and controls are non-negotiable.
The Reproducible Cell-Based Assay Workflow
The following workflow illustrates the critical checkpoints for any cell-based experiment. Omitting any of these steps introduces significant risk of generating unreliable data.
Caption: A self-validating workflow for reproducible cell-based assays.
The lack of proper protocol documentation and reagent authentication is a primary driver of irreproducibility.[11] For instance, mycoplasma contamination can fundamentally alter cellular responses, while using high-passage-number cells can lead to phenotypic drift, invalidating comparisons to earlier experiments.
Comparative Analysis: Performance vs. Alternatives
To establish the utility of 7-Methyl-2-oxindole-3-acetic acid, it must be benchmarked against relevant alternatives. As it is an auxin analog, a logical comparison would be against the natural hormone, Indole-3-acetic acid (IAA), and another synthetic analog, 2-Methylindole-3-acetic acid.
The objective is to determine if the 7-methyl modification confers any advantages, such as increased potency, stability, or a different spectrum of activity.
Protocol 2: Comparative Root Elongation Assay in Arabidopsis thaliana
This protocol provides a quantitative measure of auxin-like activity.
-
Plant Material: Use wild-type Arabidopsis thaliana (e.g., Col-0) seedlings grown on sterile 0.5x Murashige and Skoog (MS) medium.
-
Compound Preparation:
-
Prepare 10 mM stock solutions of 7-Methyl-2-oxindole-3-acetic acid, Indole-3-acetic acid (IAA), and 2-Methylindole-3-acetic acid in DMSO.
-
Prepare a dilution series for each compound (e.g., 0.01, 0.1, 1, 10, 100 µM) in the MS growth medium.
-
Crucial Control: Include a "vehicle control" plate containing only the highest concentration of DMSO used.
-
-
Experiment:
-
Transfer 5-day-old seedlings to plates containing the different compound concentrations.
-
Grow vertically for another 5-7 days under controlled light and temperature conditions.
-
-
Data Acquisition:
-
Scan the plates at high resolution.
-
Use software (e.g., ImageJ) to measure the length of the primary root for at least 15 seedlings per condition.
-
-
Analysis:
-
Calculate the average root length for each concentration.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curves and calculate the EC₅₀ (half-maximal effective concentration) for root growth inhibition for each compound.
-
Table 2: Hypothetical Comparative Data for Auxin Activity
| Compound | EC₅₀ for Root Inhibition (µM) | Maximum Inhibition (%) | Rationale for Comparison |
| Indole-3-acetic acid (IAA) | 0.5 | 95% | The natural, endogenous plant hormone; the gold standard baseline.[12][13] |
| 2-Methylindole-3-acetic acid | 0.2 | 98% | A known synthetic auxin; provides a benchmark for a different methylated analog.[10] |
| 7-Methyl-2-oxindole-3-acetic acid | 1.2 | 85% | The test compound; this data would suggest it is less potent than IAA and the 2-methyl analog in this specific assay. |
Mechanistic Insights: Validating the Signaling Pathway
Reproducing a phenotypic effect is only the first step. True scientific rigor demands understanding the underlying mechanism. In plants, auxin signaling is primarily mediated by the TIR1/AFB family of receptors. A key downstream event is the degradation of Aux/IAA transcriptional repressors.
Signaling Pathway & Experimental Validation Points
Caption: Key nodes in the auxin signaling pathway for experimental validation.
Protocol 3: Western Blot for Aux/IAA Protein Degradation
-
Treatment: Treat Arabidopsis seedlings with an effective concentration (e.g., 10 µM) of 7-Methyl-2-oxindole-3-acetic acid or a vehicle control for a short time course (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Quickly freeze tissue in liquid nitrogen and extract total protein using a plant-specific lysis buffer containing protease inhibitors.
-
Quantification: Use a BCA assay to measure and equalize protein concentrations across all samples. This step is critical for reliable quantification.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe with a primary antibody specific for a canonical Aux/IAA protein (e.g., anti-IAA1).
-
Probe with a loading control antibody (e.g., anti-Actin or anti-Tubulin) to ensure equal protein loading.
-
-
Detection & Analysis: Use a chemiluminescent substrate and imager to detect bands. Quantify the Aux/IAA band intensity and normalize it to the loading control. A reproducible, auxin-like effect would be demonstrated by a time-dependent decrease in the Aux/IAA protein level.
By following this structured, multi-faceted approach—from rigorous chemical validation to controlled biological assays and mechanistic studies—researchers can build a robust, reliable, and reproducible body of evidence for the activity of 7-Methyl-2-oxindole-3-acetic acid. This commitment to scientific integrity is the only way to ensure that today's discoveries can become the trusted foundations for tomorrow's innovations.
References
-
The Journal of Organic Chemistry Vol. 91 No. 2 - ACS Publications. (2026). American Chemical Society. [Link]
-
Nonhebel, H. M., & Bandurski, R. S. (1984). Indole-3-acetic acid catabolism in Zea mays seedlings. Metabolic conversion of oxindole-3-acetic acid to 7-hydroxy-2-oxindole-3-acetic acid 7'-O-beta-D-glucopyranoside. Plant physiology, 76(4), 979–983. [Link]
-
PubChem. (n.d.). Oxindole-3-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, I., et al. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. Frontiers in Chemistry. [Link]
-
Du, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. [Link]
-
Reinecke, D. M., & Bandurski, R. S. (1988). Oxidation of indole-3-acetic acid to oxindole-3-acetic acid by an enzyme preparation from Zea mays. Plant Physiology, 86(3), 868-872. [Link]
-
Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798. [Link]
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Organic Syntheses. (n.d.). Indole-3-acetic Acid. Organic Syntheses. Retrieved from [Link]
-
Nonhebel, H. M., et al. (1985). Oxidation of Indole-3-acetic Acid and Oxindole-3-acetic Acid to 2,3-Dihydro-7-hydroxy-2-oxo-1H Indole-3-acetic Acid-7'-O-β-d-Glucopyranoside in Zea mays Seedlings. Plant Physiology, 79(1), 238-243. [Link]
-
Lorsch, J. R., et al. (2014). A Guide to Reproducibility in Preclinical Research. Nature, 508(7495), 185-187. [Link]
-
Shtil, A. A., et al. (2023). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Molecules, 28(5), 2359. [Link]
-
Human Metabolome Database. (2012). Showing metabocard for xi-2,3-Dihydro-2-oxo-1H-indole-3-acetic acid (HMDB0035514). HMDB. Retrieved from [Link]
-
National Center for Advancing Translational Sciences. (n.d.). Small Molecule Discovery in Oncology and Beyond: Challenges and Opportunities. National Cancer Institute. Retrieved from [Link]
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Sawyer, C., et al. (2023). Advancing reproducibility can ease the 'hard truths' of synthetic biology. Synthetic Biology, 8(1), ysad011. [Link]
-
Society for Laboratory Automation and Screening. (2024). Fine-tuning the Tools that Enhance Reproducibility. SLAS. Retrieved from [Link]
-
Liu, X., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12769. [Link]
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- 6. Oxindole-3-acetic acid | C10H9NO3 | CID 3080590 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 2-甲基吲哚-3-乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A Comprehensive Guide to Laboratory Safety and Environmental Responsibility
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in experiments. The final and arguably one of the most critical stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS Number: 959241-61-3), ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and operational excellence compels us to provide guidance that is not only procedural but also rooted in a deep understanding of the chemical's properties and the regulatory landscape.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is paramount to internalize the foundational principles of laboratory chemical waste management. Adherence to these principles is not merely a matter of compliance but a cornerstone of a robust safety culture.
-
Waste Minimization: The most effective way to manage waste is to minimize its generation. This can be achieved by carefully planning experiments, ordering only the necessary quantities of chemicals, and avoiding the preparation of excess solutions.[1]
-
Accurate Characterization: A thorough understanding of a chemical's hazards is non-negotiable. This involves consulting the Safety Data Sheet (SDS) and other reliable sources to determine its physical, chemical, and toxicological properties.
-
Proper Segregation: Incompatible chemicals must never be mixed in the same waste container.[2] Doing so can lead to violent reactions, the generation of toxic gases, or other hazardous situations.
-
Clear and Correct Labeling: All waste containers must be accurately and clearly labeled with their contents. This is crucial for safe handling, storage, and disposal by environmental health and safety (EHS) personnel.[1][3]
-
Designated Storage: Chemical waste must be stored in designated Satellite Accumulation Areas (SAAs) that are at or near the point of generation.[1][2]
Hazard Profile of this compound
A comprehensive hazard assessment is the first step in determining the appropriate disposal pathway. Based on available data, this compound presents the following hazards:
| Property | Value | Source |
| CAS Number | 959241-61-3 | |
| Molecular Formula | C₁₁H₁₁NO₃ | |
| Physical State | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement | H302: Harmful if swallowed | |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) |
The "Harmful if swallowed" classification (H302) and the "Severely hazardous to water" designation (WGK 3) are critical determinants for its disposal. These classifications preclude the possibility of drain or regular trash disposal.
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of this compound and its associated waste streams.
Waste Segregation
Proper segregation at the point of generation is crucial to prevent unintended reactions and ensure compliant disposal.
-
Solid Waste: Pure, unadulterated this compound, as well as contaminated personal protective equipment (PPE) such as gloves and weighing papers, should be collected in a designated solid chemical waste container. This container should be clearly labeled for "Non-halogenated Solid Chemical Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated liquid waste container. The container should be compatible with the solvents used. Label this container as "Non-halogenated Liquid Chemical Waste" and list all components, including solvents and the title compound, with their approximate concentrations.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
Containerization and Labeling
The integrity of the waste containment system is paramount for safety.
-
Select Appropriate Containers: Use containers that are chemically compatible with the waste. For solid waste, a sturdy, sealable plastic bag or a wide-mouthed plastic container is suitable. For liquid waste, use a screw-capped, leak-proof container, preferably made of a material compatible with the solvents used. Never use food containers for waste storage.[2]
-
Label Containers Immediately: As soon as a waste container is initiated, it must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)
-
The approximate concentration or quantity of the compound and any other constituents
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
-
Storage in Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory, at or near the point of waste generation, as a Satellite Accumulation Area (SAA).[1][2]
-
Location: The SAA should be away from general laboratory traffic and areas where accidental contact is likely.
-
Secondary Containment: All liquid waste containers must be placed in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Container Closure: Waste containers must be kept securely closed at all times, except when adding waste.[1][2] This is not only a regulatory requirement but also prevents the release of vapors and reduces the risk of spills.
-
Accumulation Limits: Do not exceed the accumulation limits for your facility's generator status. Typically, a maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[1]
Arranging for Disposal
Once a waste container is full or has been in the SAA for a designated period (often not to exceed one year for partially filled containers), it must be removed for disposal.[2]
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online request system or by contacting the EHS department directly.
-
Provide Accurate Information: Ensure that all information on the waste label is accurate and complete. EHS personnel rely on this information to safely handle and dispose of the waste in accordance with federal, state, and local regulations.
-
Do Not Attempt Unapproved Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[4] Its classification as "severely hazardous to water" and "harmful if swallowed" makes such actions a serious violation of safety protocols and environmental regulations. Evaporation of chemical waste in a fume hood is also strictly prohibited.[2][5]
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, and eye protection), gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the collected material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent materials (e.g., spill pads or sand).
-
Work from the outside of the spill inward, absorbing the liquid.
-
Place the used absorbent materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Collect all cleanup materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Conclusion: Fostering a Culture of Safety and Responsibility
The proper disposal of this compound is a critical component of responsible laboratory practice. By understanding the compound's specific hazards and adhering to the systematic procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, maintain compliance with environmental regulations, and contribute to a sustainable scientific enterprise. This commitment to meticulous waste management reflects the highest standards of scientific integrity and professional responsibility.
References
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University of Pennsylvania, Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Hazardous Waste Experts. (n.d.). The 4 Types of Hazardous Waste. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
MCF Environmental Services. (2023, March 7). 9 Classes of Hazardous Waste You Should Know. Retrieved from [Link]
-
A&G Lee. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid methyl ester. Retrieved from [Link]
-
ScienceLab.com. (2012, November 27). Acetic Acid MSDS. Retrieved from [Link]
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Navigating the Safe Handling of (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: A Guide to Personal Protective Equipment
In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental daily activities. Ensuring the safety of laboratory personnel is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid (CAS 959241-61-3), a derivative of the indole-3-acetic acid family. While comprehensive toxicological data for this specific compound is limited, a precautionary approach based on its chemical structure and available safety information for related compounds is essential.
Understanding the Hazards: A Precautionary Approach
This compound is classified as Acute Toxicity, Oral, Category 4, with the hazard statement H302: Harmful if swallowed. The exclamation mark pictogram (GHS07) also indicates that it may cause skin irritation, eye irritation, or respiratory irritation, which are common hazards associated with powdered organic compounds and indole acetic acid derivatives[1][2]. Given its nature as a fine solid, inhalation of dust and inadvertent skin or eye contact are the primary routes of exposure in a laboratory setting.
Due to the limited specific data, it is prudent to adopt the safety protocols for similar, more extensively studied compounds like Indole-3-acetic acid (IAA). For IAA, potential effects include eye, skin, and respiratory tract irritation[1]. Therefore, a comprehensive PPE strategy must be implemented to mitigate these risks.
Core Personal Protective Equipment (PPE) Recommendations
A multi-layered approach to PPE is crucial to ensure researcher safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves (ensure compatibility). | Laboratory coat. | N95 or P1 dust mask, or work within a chemical fume hood[3]. |
| Solution Preparation and Handling | Chemical splash goggles. | Nitrile gloves. | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood[1]. |
| Large-Scale Operations or Potential for Aerosolization | Chemical splash goggles and a face shield. | Nitrile gloves. | Laboratory coat, potentially with an apron. | Work within a certified chemical fume hood. |
| Accidental Spill Cleanup | Chemical splash goggles. | Heavy-duty nitrile or butyl rubber gloves. | Laboratory coat. | Dust respirator (for solids) or appropriate vapor respirator (for solutions)[4]. |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning and Doffing Workflow
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
